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  • Product: (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid
  • CAS: 2470280-17-0

Core Science & Biosynthesis

Foundational

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid synthesis pathway

Title: Synthesis and Process Optimization of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid: A Technical Guide Introduction (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid—commonly known as N,N-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Process Optimization of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid: A Technical Guide

Introduction

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid—commonly known as N,N-dimethyl-D-4-methylphenylalanine—is a highly specialized, non-proteinogenic chiral building block. The incorporation of D-amino acids and the exploitation of the "magic methyl" effect via N-methylation are critical strategies in modern peptide chemistry and rational drug design. These structural modifications enhance proteolytic stability, increase lipophilicity, improve oral bioavailability, and enforce specific conformational rigidities in therapeutic peptides, such as Pin1 inhibitors and formyl peptide receptor antagonists[1][2].

Section 1: Retrosynthetic Analysis & Pathway Selection

Designing a robust synthesis for this compound requires addressing two primary chemical challenges:

  • Stereocontrol: Establishing and maintaining the (2R) absolute configuration (>99% enantiomeric excess) throughout the synthesis.

  • Chemoselective N,N-Dimethylation: Achieving complete dimethylation of the primary amine without inducing epimerization at the labile α-chiral center or causing quaternization of the amine[3].

Pathway Options:

  • Classical Eschweiler-Clarke Reaction: Utilizes formaldehyde and formic acid at elevated temperatures (often >90 °C). While effective for robust amines, the thermal and acidic conditions pose a severe risk of racemization for α-amino acids[3][4].

  • Catalytic Reductive Amination (Selected Pathway): Employs aqueous formaldehyde with a heterogeneous catalyst (e.g., Pd/C or Ru/C) under a hydrogen atmosphere at ambient temperature. This method ensures quantitative N,N-dimethylation while perfectly preserving the (2R) stereocenter[5][6].

Section 2: Step-by-Step Experimental Methodologies

Phase 1: Asymmetric Synthesis of D-4-Methylphenylalanine To synthesize the enantiopure precursor from basic starting materials, an asymmetric hydrogenation approach is highly scalable and reliable[2].

  • Condensation: React 4-methylbenzaldehyde with N-acetylglycine in the presence of sodium acetate and acetic anhydride to yield the corresponding azlactone.

  • Hydrolysis: Open the azlactone ring using aqueous acetone at reflux to form 2-acetamido-3-(4-methylphenyl)acrylic acid (the dehydroamino acid).

  • Asymmetric Hydrogenation: Dissolve the dehydroamino acid in degassed methanol. Add 1 mol% of the chiral catalyst [Rh(COD)(R,R-DIPAMP)]BF4. Pressurize with H₂ (50 psi) and stir at 25 °C for 12 hours to yield N-acetyl-D-4-methylphenylalanine.

  • Deprotection: Hydrolyze the N-acetyl group using 6M HCl at reflux for 4 hours. Concentrate in vacuo and adjust the pH to the isoelectric point to precipitate D-4-methylphenylalanine[2].

Phase 2: Chemoselective N,N-Dimethylation (Reductive Amination) This self-validating protocol ensures complete conversion to the tertiary amine without over-alkylation to a quaternary salt.

  • Preparation: Suspend D-4-methylphenylalanine (10.0 mmol) in a 1:1 mixture of Methanol/H₂O (50 mL).

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 30.0 mmol, 3.0 equiv). Stir for 15 minutes at room temperature to allow initial imine formation.

  • Catalyst Introduction: Carefully add 10% Pd/C (100 mg) under an inert argon atmosphere to prevent ignition of the methanolic solvent[6].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 12 hours. The reaction progress can be monitored by LC-MS or TLC (a ninhydrin stain will shift from a primary amine profile to a distinct tertiary amine profile).

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with hot methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in minimal water and apply to a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with water, then elute the product using 1M aqueous ammonia. Lyophilize the eluent to yield (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid as a pure white solid.

Section 3: Mechanistic Insights & Causality

The choice of catalytic reductive amination over standard alkylating agents (e.g., methyl iodide) is driven by the need to avoid over-alkylation[3]. When formaldehyde is introduced, it rapidly condenses with the primary amine to form an imine (or iminium ion). The Pd/C catalyst facilitates the stereoretentive delivery of hydride (from H₂) to the imine, yielding a secondary amine. Because the secondary amine is still nucleophilic and sterically accessible, it reacts with a second equivalent of formaldehyde, forming a second iminium intermediate that is subsequently reduced to the target tertiary amine[5]. The mild room-temperature conditions completely suppress the enolization of the α-carbon, ensuring the (2R) configuration remains intact.

Section 4: Quantitative Data & Yield Analysis

Table 1: Comparison of N,N-Dimethylation Conditions for α-Amino Acids

MethodReagents & CatalystTemp (°C)Yield (%)Enantiomeric Excess (ee %)Operational Profile
Classical Eschweiler-ClarkeCH₂O, HCOOH10070-80< 90%High risk of racemization due to heat/acid[3][4].
Ru/C CatalyzedCH₂O, H₂, Ru/C7092-95> 98%High turnover; requires moderate heating[5].
Zn-Mediated ReductiveCH₂O, Zn dust, aq. acid2585-90> 99%Mild, but generates heavy metal waste.
Pd/C Catalyzed (Optimized) CH₂O, H₂, Pd/C 25 95-98 > 99% Ambient temp; clean profile; highly scalable[6].

Section 5: Visualizations

SynthesisWorkflow A 4-Methylbenzaldehyde + N-Acetylglycine B Azlactone Intermediate A->B Ac2O, NaOAc (Erlenmeyer) C Dehydroamino Acid B->C Hydrolysis D D-4-Methylphenylalanine (Chiral Center Established) C->D 1. H2, Rh-DIPAMP 2. HCl (Deprotection) E (2R)-2-(Dimethylamino)-3- (4-methylphenyl)propanoic acid D->E CH2O, H2, Pd/C (Reductive Amination)

Figure 1: Forward synthesis workflow for the target D-amino acid derivative.

Mechanism SM D-4-Methylphenylalanine (Primary Amine) I1 Imine Intermediate (-H2O) SM->I1 + Formaldehyde M1 N-Methyl-D-4-methylPhe (Secondary Amine) I1->M1 Pd/C, H2 (Reduction) I2 Iminium Intermediate (-H2O) M1->I2 + Formaldehyde P N,N-Dimethyl-D-4-methylPhe (Tertiary Amine) I2->P Pd/C, H2 (Reduction)

Figure 2: Mechanism of chemoselective Pd/C-catalyzed reductive N,N-dimethylation.

References

  • Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines Source: ACS Catalysis URL:[Link]

  • Title: Synthesis of N-Alkyl Amino Acids Source: Monash University Research Repository URL:[Link]

  • Title: Review of Modern Eschweiler–Clarke Methylation Reaction Source: MDPI URL:[Link]

  • Title: N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source Source: ACS Omega (PMC) URL:[Link]

  • Title: Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

A Guide to Advanced Methodologies in the Enantioselective Synthesis of Chiral Arylpropionic Acids

Abstract Chiral 2-arylpropionic acids, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, represent a significant market share in the pharmaceutical industry. The therapeutic efficacy of these compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral 2-arylpropionic acids, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, represent a significant market share in the pharmaceutical industry. The therapeutic efficacy of these compounds, which include well-known drugs such as ibuprofen and naproxen, is predominantly associated with the (S)-enantiomer. Consequently, the development of efficient and scalable methods for their enantioselective synthesis is a topic of persistent academic and industrial research. This technical guide provides an in-depth exploration of novel and refined strategies for the synthesis of chiral arylpropionic acid derivatives. Moving beyond classical resolution techniques, we delve into the mechanistic intricacies and practical applications of biocatalysis, catalytic kinetic resolution, and chiral auxiliary-mediated asymmetric synthesis. Each section is designed to offer researchers, scientists, and drug development professionals not only a comprehensive overview of the state-of-the-art but also the practical insights necessary to implement these advanced methodologies in their own laboratories.

The Imperative for Enantiopure Profens: A Brief Introduction

The biological activity of many chiral drugs is stereospecific, and 2-arylpropionic acids are a classic example. The (S)-enantiomer is responsible for the anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active and can contribute to unwanted side effects. For instance, (S)-naproxen is reported to be 28 times more active than its (R)-counterpart. This disparity has driven the demand for enantiomerically pure profens, spurring the development of a diverse array of synthetic strategies aimed at achieving high enantiomeric excess (ee) in a cost-effective and scalable manner.

Biocatalytic Approaches: Harnessing Nature's Selectivity

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of chiral compounds. In the context of arylpropionic acids, hydrolases, particularly lipases and esterases, have been extensively utilized for the kinetic resolution of racemic mixtures. More recently, whole-cell biocatalysis has emerged as a robust and economically viable alternative to the use of isolated enzymes.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of a pair of enantiomers with a chiral catalyst. In the case of profens, lipases can selectively catalyze the esterification of one enantiomer of a racemic acid or the hydrolysis of one enantiomer of a racemic ester.

The choice of lipase, solvent, and acyl donor (for esterification) or reaction medium (for hydrolysis) is critical for achieving high enantioselectivity and conversion. Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, and lipases from Candida rugosa and Rhizomucor miehei are commonly employed.

Causality Behind Experimental Choices:

  • Immobilization: Immobilizing the lipase on a solid support, such as silica nanoparticles or polymethylmethacrylate, enhances its stability, particularly in organic solvents, and facilitates its recovery and reuse, which is crucial for process economics.[1]

  • Solvent Selection: The solvent can significantly impact enzyme activity and enantioselectivity. Hydrophobic organic solvents like isooctane and n-hexane are often preferred for esterification reactions as they minimize enzyme denaturation and can favor the desired reaction equilibrium.[1][2]

  • Water Content: In organic media, a small amount of water is essential for maintaining the enzyme's active conformation. However, excess water can promote the reverse hydrolysis reaction, reducing the overall yield of the ester. The use of orthoformates as "water trappers" can mitigate this issue and improve enantioselectivity.[3]

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ibuprofen [1]

  • Immobilization of Lipase: Prepare silica nanoparticles and functionalize them with an appropriate agent (e.g., epoxy groups). Covalently attach the selected lipase (e.g., Candida rugosa lipase) to the functionalized silica support.

  • Esterification Reaction: In a sealed vessel, combine racemic ibuprofen (1 equivalent) and an alcohol (e.g., n-propanol, 1.5-2.5 equivalents) in a suitable organic solvent (e.g., isooctane).

  • Enzyme Addition: Add the immobilized lipase (typically 20-50 mg per mmol of substrate) to the reaction mixture. A controlled amount of water (e.g., 20 µL per 20 mL of solvent) should be included.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 37-45°C) with agitation for a specified period (e.g., 24-48 hours).

  • Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots using chiral HPLC. Once the desired conversion (ideally close to 50%) is reached, separate the enzyme by filtration.

  • Separation and Analysis: The unreacted (R)-ibuprofen can be separated from the (S)-ibuprofen ester by extraction or chromatography. The enantiomeric excess of both the remaining acid and the produced ester is determined by chiral HPLC.

Whole-Cell Biocatalysis

Utilizing whole microbial cells as catalysts offers several advantages over isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps and the presence of a protective cellular environment that can enhance enzyme stability.[4][5]

Workflow for Whole-Cell Catalyzed Resolution of a Racemic Profen Ester

G cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing A Gene Identification & Cloning (Esterase from Bacillus cereus) B Host Expression (E. coli) A->B C Cell Culture & Harvest B->C D Racemic Profen Ester (Substrate) F Reaction Vessel (Aqueous Buffer) D->F E Whole-Cell Biocatalyst (Recombinant E. coli) E->F G Selective Hydrolysis of (S)-Ester F->G Incubation with Agitation H Separation of Cells (Centrifugation/Filtration) G->H I Extraction & Separation of (S)-Acid and (R)-Ester H->I J Product Purification & Analysis (Chiral HPLC) I->J

Caption: Workflow for whole-cell biocatalysis.

Key Considerations for Whole-Cell Biocatalysis:

  • Cell Permeability: The cell membrane can act as a barrier to substrate entry and product release. Permeabilization methods, such as treatment with organic solvents or detergents, or a simple freeze-thaw cycle, can enhance reaction rates.[4]

  • Cofactor Regeneration: For reactions requiring cofactors (e.g., NAD(P)H), whole-cell systems have the inherent advantage of possessing the cellular machinery for cofactor regeneration.

  • Directed Evolution: Modern protein engineering techniques, such as directed evolution, can be employed to improve the enantioselectivity, activity, and stability of the target enzyme within the whole-cell catalyst.[4]

Catalytic Asymmetric Synthesis and Kinetic Resolution

Beyond biocatalysis, small molecule and transition metal catalysts have been developed for the enantioselective synthesis of arylpropionic acids. These methods include asymmetric hydrogenation and non-enzymatic kinetic resolution.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor is a highly efficient and atom-economical route to enantiomerically enriched profens. Ruthenium-based catalysts bearing chiral phosphine ligands, such as BINAP, have proven to be particularly effective.

Experimental Protocol: Asymmetric Hydrogenation of an α-Arylpropenoic Acid [6]

  • Catalyst Preparation: In a glovebox, dissolve the chiral ruthenium catalyst (e.g., (S)-Ru(OAc)2(H8-BINAP)) in a degassed solvent such as methanol.

  • Reaction Setup: Charge a high-pressure reactor with the α-arylpropenoic acid substrate and the catalyst solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases.

  • Work-up and Purification: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. The crude product can be purified by crystallization or chromatography.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.

Non-Enzymatic Kinetic Resolution

Chiral acyl-transfer catalysts, such as benzotetramisole (BTM), can effect the kinetic resolution of racemic 2-arylpropionic acids through enantioselective esterification.[7]

Proposed Catalytic Cycle for Benzotetramisole-Catalyzed Kinetic Resolution

G rac-Acid Racemic Arylpropionic Acid Anhydride Symmetrical Anhydride rac-Acid->Anhydride DCC Acyl-BTM Acyl-BTM Intermediate Anhydride->Acyl-BTM BTM Acid (R)-Acid (Unreacted) Anhydride->Acid Unreacted BTM (+)-BTM (Catalyst) Ester (S)-Ester Acyl-BTM->Ester Alcohol Alcohol Achiral Alcohol (e.g., Di(1-naphthyl)methanol) Ester->BTM Releases BTM

Caption: Proposed catalytic cycle for BTM-catalyzed kinetic resolution.

This method involves the in situ generation of a symmetrical anhydride from the racemic acid, which then reacts with the chiral catalyst. The resulting activated acyl-catalyst intermediate undergoes enantioselective alcoholysis with a sterically hindered achiral alcohol.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a powerful and reliable strategy for controlling stereochemistry. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-established class of chiral auxiliaries for asymmetric alkylation reactions.[8][9][10]

Mechanism of Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

G A N-Acyl Oxazolidinone (Substrate + Auxiliary) B (Z)-Enolate Formation (LDA or NaHMDS) A->B C Chelated Enolate Intermediate B->C D Electrophilic Attack (e.g., Alkyl Halide) C->D Attack from less hindered face E Diastereomerically Enriched Product D->E F Cleavage of Auxiliary (e.g., LiOH/H2O2) E->F G Enantiomerically Pure Arylpropionic Acid F->G H Recovered Chiral Auxiliary F->H

Caption: Asymmetric alkylation using an Evans oxazolidinone auxiliary.

Key Steps and Rationale:

  • Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acylating agent to form the N-acyl oxazolidinone.

  • Enolate Formation: Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature generates a rigid, chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, fixing the conformation.

  • Diastereoselective Alkylation: The bulky substituent on the chiral auxiliary (e.g., the benzyl group at C5) sterically blocks one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the opposite, less hindered face. This results in the formation of one diastereomer in high excess.

  • Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to yield the desired chiral carboxylic acid and the recovered auxiliary, which can be recycled.

Summary of Methodologies and Performance

The choice of synthetic strategy depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the required level of enantiomeric purity. The following table summarizes the typical performance of the discussed methodologies for the synthesis of chiral arylpropionic acids.

MethodologyCatalyst/AuxiliaryTypical SubstrateKey ReagentsTypical Yield (%)Typical ee/de (%)AdvantagesDisadvantages
Lipase-Catalyzed Kinetic Resolution Immobilized Candida rugosa LipaseRacemic Ibuprofenn-Propanol, Isooctane~45% (for each enantiomer)>95% eeMild conditions, high enantioselectivity, reusable catalystMaximum 50% theoretical yield for the desired enantiomer
Whole-Cell Biocatalysis Recombinant E. coli expressing an esteraseRacemic Profen EsterAqueous buffer>45%>95% eeNo enzyme purification, potential for cofactor regenerationCell permeability can be a limitation
Asymmetric Hydrogenation (S)-Ru(OAc)2(H8-BINAP)α-Arylpropenoic AcidH2 (high pressure)>90%>97% eeHigh yield and enantioselectivity, atom-economicalRequires specialized high-pressure equipment, expensive catalyst
Chiral Auxiliary-Mediated Alkylation Evans OxazolidinoneN-Acyl OxazolidinoneLDA, Alkyl Halide>85% (alkylation step)>98% deHigh diastereoselectivity, predictable stereochemical outcomeStoichiometric use of the auxiliary, multiple synthetic steps

Conclusion and Future Outlook

The synthesis of chiral arylpropionic acids has evolved significantly, with modern methodologies offering high levels of stereocontrol and efficiency. Biocatalysis, with its inherent selectivity and mild reaction conditions, continues to be a highly attractive approach, particularly with the advancements in protein engineering and whole-cell system development. Catalytic asymmetric methods, such as hydrogenation, provide elegant and atom-economical routes to these important molecules, although catalyst cost and specialized equipment can be a consideration. Chiral auxiliary-based methods remain a robust and reliable strategy, especially in a research and development setting where predictability and high stereoselectivity are paramount.

Future developments in this field will likely focus on the discovery of more active and stable biocatalysts, the design of more efficient and earth-abundant metal catalysts for asymmetric transformations, and the development of continuous-flow processes for the scalable and sustainable production of enantiopure profens. The integration of these advanced synthetic strategies will undoubtedly play a crucial role in meeting the ever-growing demand for single-enantiomer pharmaceuticals.

References

  • de Carvalho, C. C. C. R. (2017). Whole cell biocatalysts: essential workers from Nature to the industry. Microbial Biotechnology, 10(2), 250-263. Available at: [Link]

  • Truppo, M. D. (2017). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(11), 6068-6117. Available at: [Link]

  • Woscholski, R. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen Research. Available at: [Link]

  • Zhao, L. et al. (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. Molecules, 21(7), 918. Available at: [Link]

  • Wang, C. et al. (2021). Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. Proceedings of the National Academy of Sciences, 118(15), e2024508118. Available at: [Link]

  • Szymańska, K. et al. (2018). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports, 8, 1709. Available at: [Link]

  • Amoroso, R. et al. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. European Journal of Organic Chemistry, 2006(12), 2811-2818. Available at: [Link]

  • Zdun, M. et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Molecules, 28(3), 1146. Available at: [Link]

  • Zarei, M. et al. (2021). Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen. Scientific Reports, 11, 2815. Available at: [Link]

  • Bisogno, F. R. et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(1), 235-253. Available at: [Link]

  • Smith, T. E. et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 84(1), 137. Available at: [Link]

  • Evans, D. A. et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Amoroso, R. et al. (2004). Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results. Tetrahedron: Asymmetry, 15(24), 3845-3850. Available at: [Link]

  • Simon, R. C. et al. (2020). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 1(1), 10-27. Available at: [Link]

  • University of Bristol. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]

  • Sibi, M. P. et al. (2023). Recent Advances in the Enantioselective Radical Reactions. Molecules, 28(17), 6271. Available at: [Link]

  • Wikipedia. (2024). Enantioselective synthesis. Retrieved from [Link]

  • Myers, A. G. et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(13), 3152-3156. Available at: [Link]

  • Walczak, M. A. et al. (2023). Recent Advances in the Enantioselective Radical Reactions. Molecules, 28(17), 6271. Available at: [Link]

  • Zare, M. et al. (2018). Enantioselective resolution of racemic ibuprofen esters using different lipases immobilized on epoxy-functionalized silica. International Journal of Biological Macromolecules, 118, 114-121. Available at: [Link]

  • Evans, D. A. et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-11). Wiley-VCH. Available at: [Link]

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Foundational

Physicochemical and Synthetic Profiling of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid

A Technical Guide for Peptidomimetic Design and Drug Development As the landscape of peptide therapeutics and small-molecule drug design evolves, the incorporation of highly specialized, non-natural amino acids has becom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Peptidomimetic Design and Drug Development

As the landscape of peptide therapeutics and small-molecule drug design evolves, the incorporation of highly specialized, non-natural amino acids has become a cornerstone for overcoming the pharmacokinetic limitations of native peptides. One such advanced building block is (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid (also known as N,N-dimethyl-D-p-tolylalanine).

This guide provides an in-depth mechanistic analysis of this compound, detailing how its unique physicochemical properties dictate its behavior in solid-phase peptide synthesis (SPPS) and its ultimate role in enhancing the efficacy of peptidomimetic drugs.

Structural and Physicochemical Profiling

Understanding the baseline properties of this compound is critical before integrating it into a synthetic workflow. The molecule is a rationally designed derivative of D-phenylalanine, featuring a tertiary amine at the α -carbon and a methyl substitution at the para position of the aromatic ring.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid
Common Synonyms N,N-dimethyl-D-p-tolylalanine; (R)-2-(dimethylamino)-3-(p-tolyl)propanoic acid
CAS Number 2470280-17-0
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
InChIKey GSYAJUGJYKWTTL-LLVKDONJSA-N
Physical Form Solid / Powder

Data sourced from authoritative chemical repositories.

Mechanistic Impact of Structural Modifications

The therapeutic utility of (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid stems from the synergistic effects of its three core structural deviations from canonical amino acids.

  • N,N-Dimethylation (The Capping Effect): Converting the primary α -amine into a tertiary amine completely abolishes its capacity to act as a hydrogen bond donor. In biological systems, N-terminal N,N-dimethylation significantly enhances proteolytic stability against aminopeptidases, which require the primary amine for recognition and cleavage[1]. Furthermore, both stereochemistry and N-terminal N,N-dimethylation are crucial factors for driving receptor selectivity (e.g., in μ

    • vs δ -opioid receptors) and functional bioactivity[2].
  • p-Tolyl Substitution (Hydrophobic Packing): The addition of a methyl group at the para position of the phenyl ring increases the lipophilicity (LogP) of the residue. This hydrophobic bulk enhances membrane permeability and forces specific conformational restrictions, allowing the aromatic side chain to anchor deeply into hydrophobic binding pockets of target receptors[3].

  • D-Stereochemistry (Enzymatic Evasion): The (2R) configuration inherently resists degradation by endogenous proteases, which are highly stereoselective for L-amino acids. When combined with N,N-dimethylation, the plasma half-life of the resulting peptidomimetic is exponentially increased[2].

StructuralImpact Molecule (2R)-2-(Dimethylamino)- 3-(4-methylphenyl)propanoic acid Mod1 N,N-Dimethylation Molecule->Mod1 Mod2 p-Tolyl Group Molecule->Mod2 Mod3 D-Stereochemistry (2R) Molecule->Mod3 Out1 Loss of H-Bond Donor & N-Terminal Capping Mod1->Out1 Out3 Proteolytic Stability (Aminopeptidase Resistance) Mod1->Out3 Out2 Increased Lipophilicity & Hydrophobic Packing Mod2->Out2 Mod3->Out3

Mechanistic impact of structural modifications on physicochemical properties and stability.

Experimental Methodologies: A Self-Validating System

Because the α -amine is a tertiary amine, it lacks an abstractable proton and cannot undergo further acylation under standard conditions. Therefore, this residue must be incorporated as the final, N-terminal capping group of a peptide sequence [4].

The following protocols outline the integration and subsequent validation of this compound, ensuring high synthetic fidelity.

Protocol 1: N-Terminal Incorporation via SPPS

Causality Check: The steric hindrance of the N,N-dimethyl group and the para-methylphenyl ring severely restricts the nucleophilic attack trajectory. Standard coupling reagents (like DIC/HOBt) will yield poor conversions. HATU is mandated due to its superior reactivity with sterically hindered substrates.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal primary or secondary amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active OAt-ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 16 hours. Note: Extended coupling time compensates for the extreme steric bulk of the tertiary amine.

  • Washing & Termination: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x). Crucial Logic: No Fmoc deprotection is required. The tertiary amine acts as a natural, permanent chain terminator.

  • Cleavage: Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, followed by precipitation in cold diethyl ether.

SPPSWorkflow Step1 1. Resin-Bound Peptide (Free N-terminus) Step2 2. Activation (HATU / DIPEA / DMF) Step1->Step2 Step3 3. Coupling of (2R)-Derivative (Overnight, RT) Step2->Step3 Step4 4. Chain Termination (Tertiary Amine) Step3->Step4 Step5 5. Global Cleavage (TFA / Scavengers) Step4->Step5

Self-validating SPPS workflow for N-terminal incorporation of the N,N-dimethylated derivative.

Protocol 2: Physicochemical Validation (LC-MS & NMR)

Causality Check: N-alkylated amino acids are notoriously susceptible to epimerization (loss of stereochemical integrity) during the basic activation and coupling steps[4]. A self-validating workflow must actively screen for diastereomer formation.

Step-by-Step Methodology:

  • Mass Verification (HRMS): Analyze the crude cleaved peptide via RP-HPLC coupled to High-Resolution Mass Spectrometry. Confirm the [M+H]+ mass, accounting for the precise +207.27 Da (minus H₂O) mass shift at the N-terminus.

  • Chromatographic Epimerization Screen: Evaluate the UV trace (214 nm / 254 nm) using a shallow gradient (e.g., 5-40% Acetonitrile over 30 minutes). The presence of a closely eluting secondary peak with an identical mass profile strongly indicates epimerization during the HATU coupling step.

  • Stereochemical Confirmation (NMR): If high purity is required for biological assays, perform 2D-ROESY NMR on the purified product to confirm the spatial arrangement and ensure the (2R) configuration was maintained throughout the synthesis.

Strategic Applications in Drug Development

The integration of (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid is particularly transformative in the development of CNS-active ligands . For instance, in the design of Dmt-Tic (2',6'-dimethyltyrosine-tetrahydroisoquinoline) opioid peptidomimetics, substituting standard aromatic residues with precisely methylated analogs dictates the delicate balance between μ -opioid agonism and δ -opioid antagonism[2],[3]. The N,N-dimethylation ensures the peptide survives the proteolytic environment of the blood-brain barrier (BBB), while the para-methyl group anchors the ligand into the hydrophobic sub-pockets of the GPCR, driving nanomolar affinity.

References
  • Aurelio, L., & Hughes, A. B. (2009). "Synthesis of N-Alkyl Amino Acids". Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Available at:[Link]

  • K. N. et al. (2023). "Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification". Journal of the American Chemical Society. Available at:[Link]

  • Ballet, S., et al. (2008). "New 2',6'-Dimethyl-L-tyrosine (Dmt) Opioid Peptidomimetics Based on the Aba-Gly Scaffold". Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Tomboly, C., et al. (2013). "Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-[4-(Dimethylamino)phenyl]propanoic Acid: An In-depth Technical Guide

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-[4-(Dimethylamino)phenyl]propanoic acid, a molecule of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-[4-(Dimethylamino)phenyl]propanoic acid, a molecule of interest due to its structural motifs commonly found in biologically active compounds, presents a case study in the application of modern spectroscopic techniques for unambiguous characterization. This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-[4-(Dimethylamino)phenyl]propanoic acid, offering insights into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a robust framework for the characterization of this and structurally related compounds.

The molecular structure of 2-[4-(Dimethylamino)phenyl]propanoic acid, with its combination of an aromatic ring, a carboxylic acid group, and a tertiary amine, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and stability of the compound, which are critical parameters in the drug development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

Principle: 1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-[4-(Dimethylamino)phenyl]propanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm. For aqueous solutions, a water-soluble standard like sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) may be used.

  • Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

DOT Diagram of 1H NMR Workflow:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Acquire FID Acquire FID Add Internal Standard->Acquire FID Insert into Spectrometer Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration Integration Phase & Baseline Correction->Integration

Caption: Workflow for 1H NMR Spectroscopy.

Predicted 1H NMR Spectral Data:

Signal AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic Protons (ortho to -CH(CH₃)COOH)7.1 - 7.3Doublet2H
Aromatic Protons (ortho to -N(CH₃)₂)6.6 - 6.8Doublet2H
Methine Proton (-CH(CH₃)COOH)3.5 - 3.8Quartet1H
Dimethylamino Protons (-N(CH₃)₂)2.9 - 3.1Singlet6H
Methyl Protons (-CH(CH₃)COOH)1.4 - 1.6Doublet3H

Interpretation: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic region is expected to show an AA'BB' system due to the para-substitution pattern. The methine proton will appear as a quartet due to coupling with the adjacent methyl protons, which in turn will be a doublet. The six protons of the dimethylamino group will give a singlet.

13C NMR Spectroscopy

Principle: 13C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol:

The experimental protocol for 13C NMR is similar to that of 1H NMR, but typically requires a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the 13C isotope.

Predicted 13C NMR Spectral Data:

Signal AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-COOH)175 - 185
Aromatic Carbon (ipso, attached to -N(CH₃)₂)148 - 152
Aromatic Carbon (ipso, attached to -CH(CH₃)COOH)128 - 132
Aromatic Carbons (ortho to -CH(CH₃)COOH)127 - 130
Aromatic Carbons (ortho to -N(CH₃)₂)111 - 114
Methine Carbon (-CH(CH₃)COOH)45 - 55
Dimethylamino Carbons (-N(CH₃)₂)40 - 45
Methyl Carbon (-CH(CH₃)COOH)18 - 22

Interpretation: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will have distinct chemical shifts based on their substitution. The upfield signals will correspond to the aliphatic carbons of the propanoic acid side chain and the dimethylamino group.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For solution-state IR, the compound is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

DOT Diagram of FTIR Workflow:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare Sample (ATR/KBr/Solution) Prepare Sample (ATR/KBr/Solution) Collect Background Spectrum Collect Background Spectrum Prepare Sample (ATR/KBr/Solution)->Collect Background Spectrum Collect Sample Spectrum Collect Sample Spectrum Collect Background Spectrum->Collect Sample Spectrum Identify Characteristic Peaks Identify Characteristic Peaks Collect Sample Spectrum->Identify Characteristic Peaks Process Data

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the chiral compound (2R)-2-(Dimethylamino)-3-(4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the chiral compound (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting NMR spectra of this N,N-dimethylated amino acid derivative. The guide offers predicted spectral data based on established principles and data from analogous structures, detailed experimental protocols, and an in-depth explanation of the structural features that govern the observed chemical shifts and coupling constants. This whitepaper serves as a robust reference for the structural elucidation and quality control of this and related compounds.

Introduction: The Significance of NMR in Characterizing Chiral Amino Acid Derivatives

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is a chiral derivative of the amino acid phenylalanine. The introduction of a dimethylamino group at the alpha-position significantly influences its chemical and biological properties, making it a molecule of interest in medicinal chemistry and materials science. The precise determination of its three-dimensional structure, including its stereochemistry, is paramount for understanding its function and for ensuring its purity and quality in any application.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and their spatial relationships. For a chiral molecule like (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid, NMR is indispensable for confirming the presence and connectivity of its constituent functional groups and for providing insights into its conformational dynamics.

This guide will provide a detailed, field-proven approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this target molecule, grounded in the fundamental principles of NMR spectroscopy.

Experimental Design and Rationale

The quality and interpretability of NMR data are directly dependent on meticulous experimental design. The choices of solvent, concentration, and acquisition parameters are critical for obtaining high-resolution spectra amenable to detailed analysis.

Sample Preparation: A Self-Validating Protocol

A robust sample preparation protocol is the foundation of reliable NMR analysis. The following procedure is designed to ensure sample stability and spectral quality.

Protocol:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for many organic molecules and its relatively clean spectral window. Alternatively, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is limited. The use of deuterated solvents is essential to avoid large, interfering signals from the solvent's protons in ¹H NMR.[2]

  • Analyte Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C NMR.[3] TMS is chemically inert and its sharp singlet resonance is well-separated from the signals of most organic compounds.

  • Sample Filtration: The prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

  • Degassing (Optional): For sensitive samples or for advanced NMR experiments (e.g., NOESY), degassing the sample by bubbling an inert gas like argon through the solution can remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.

NMR Data Acquisition Parameters

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[4][5]

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Program Standard single-pulseProton-decoupled single-pulseProvides a quantitative ¹H spectrum and a simplified ¹³C spectrum with singlets for each unique carbon.
Spectral Width 0-12 ppm0-200 ppmEncompasses the typical chemical shift ranges for organic molecules.
Acquisition Time 2-4 seconds1-2 secondsLonger acquisition times lead to better resolution.
Relaxation Delay 1-5 seconds2-5 secondsAllows for full relaxation of the nuclei between scans, ensuring accurate signal integration.[5]
Number of Scans 8-16128-1024A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)298 K (25 °C)A standard, controlled temperature ensures reproducibility of chemical shifts.[4]

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The following is a detailed interpretation based on established chemical shift principles and data from analogous structures.[2]

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (Ar-CH₃)~2.3Singlet-3H
H-b (-N(CH₃)₂)~2.4Singlet-6H
H-c (β-CH₂)~2.9 - 3.2Multiplet (dd)~14, ~82H
H-d (α-CH)~3.5Multiplet (dd)~8, ~51H
H-e (Ar-H)~7.1Doublet~82H
H-f (Ar-H)~7.2Doublet~82H
H-g (COOH)~10-12Broad Singlet-1H
Rationale for Predicted ¹H NMR Assignments
  • Aromatic Protons (H-e, H-f): The para-substituted phenyl ring will give rise to two doublets, each integrating to two protons. The protons ortho to the alkyl substituent (H-e) are expected to be slightly upfield of the protons meta to the substituent (H-f) due to the electron-donating nature of the alkyl group.

  • Benzylic and Alpha-Protons (H-c, H-d): The diastereotopic protons of the β-methylene group (H-c) will be split by each other (geminal coupling) and by the α-proton (vicinal coupling), resulting in a complex multiplet, likely a doublet of doublets. The α-proton (H-d) will be a multiplet due to coupling with the two β-protons. Its chemical shift is influenced by the adjacent electron-withdrawing carboxyl group and the nitrogen atom.

  • Methyl and Dimethylamino Protons (H-a, H-b): The protons of the methyl group on the aromatic ring (H-a) will appear as a singlet around 2.3 ppm. The six protons of the two equivalent methyl groups on the nitrogen atom (H-b) will also appear as a singlet, typically in the range of 2.2-2.6 ppm.

  • Carboxylic Acid Proton (H-g): The acidic proton of the carboxyl group is typically broad due to chemical exchange and appears far downfield, often between 10 and 12 ppm. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears upon addition of a drop of D₂O.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.[3][6]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Ar-CH₃)~21
C-2 (β-CH₂)~38
C-3 (-N(CH₃)₂)~42
C-4 (α-CH)~65
C-5, C-6 (Ar-CH)~129, ~130
C-7, C-8 (Ar-C)~136, ~137
C-9 (COOH)~175
Rationale for Predicted ¹³C NMR Assignments
  • Alkyl Carbons (C-1, C-2, C-3, C-4): The methyl carbon of the tolyl group (C-1) is expected around 21 ppm. The β-methylene carbon (C-2) will be further downfield, and the N-methyl carbons (C-3) will be in a similar region. The α-carbon (C-4), being directly attached to both the nitrogen and the carboxyl group, will be the most downfield of the sp³ carbons, likely around 65 ppm.

  • Aromatic Carbons (C-5, C-6, C-7, C-8): The protonated aromatic carbons (C-5, C-6) will appear in the typical aromatic region of 120-140 ppm. The quaternary aromatic carbons (C-7, C-8), including the one bearing the alkyl chain and the one with the methyl group, will also be in this region but will generally have lower intensities.

  • Carbonyl Carbon (C-9): The carboxylic acid carbonyl carbon (C-9) will be the most downfield signal in the spectrum, typically appearing in the range of 170-180 ppm due to the strong deshielding effect of the two oxygen atoms.

Visualization of Molecular Structure and NMR Workflow

Visual aids are crucial for understanding the relationships between the molecular structure and the resulting NMR data.

Molecular Structure and Atom Numbering

Caption: Molecular structure of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid.

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Set Up ¹H & ¹³C Experiments insert->setup acquire Acquire Data setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference to TMS process->reference integrate Integrate ¹H Spectrum reference->integrate assign Assign Signals integrate->assign

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid. By integrating fundamental NMR principles with data from analogous structures, we have established a robust framework for the spectral interpretation of this chiral molecule. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers to acquire and analyze high-quality NMR data, ensuring the accurate structural elucidation and quality assessment of this and related compounds in a drug discovery and development setting. The principles and methodologies outlined herein underscore the power of NMR spectroscopy as a cornerstone of modern chemical analysis.

References

  • N-Terminal Derivatization-Assisted Identification of Individual Amino Acids Using a Biological Nanopore Sensor - PMC. (2020). Available at: [Link]

  • Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC. (2013). Available at: [Link]

  • Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes | ACS Omega. (2019). Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. (2023). Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021). Available at: [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - MDPI. (2023). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Available at: [Link]

  • peptide nmr. Available at: [Link]

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Exploratory

Whitepaper: A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Novel Propanoic Acid Compounds

Abstract The propanoic acid motif is a cornerstone in modern pharmacology, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. As drug discovery pipelines yield i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The propanoic acid motif is a cornerstone in modern pharmacology, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. As drug discovery pipelines yield increasingly complex and novel derivatives, the demand for robust, sensitive, and unambiguous analytical methodologies has become paramount. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the mass spectrometry (MS) analysis of novel propanoic acid compounds. Moving beyond rote protocols, this document elucidates the causal reasoning behind critical experimental choices—from sample preparation and ionization source selection to fragmentation analysis and method validation. We will explore the nuanced interplay between molecular structure and mass spectrometric behavior, offering field-proven insights to navigate the challenges inherent in small-molecule bioanalysis and accelerate the journey from candidate to clinic.

The Analytical Imperative: Why Propanoic Acids Demand a Specialized Approach

Propanoic acid and its derivatives are characterized by a carboxylic acid functional group, which dictates their physicochemical properties, including their acidic nature and polarity.[1][2] In a biological matrix, these compounds exist in an equilibrium of ionized and non-ionized states, complicating extraction and analysis. Furthermore, the structural diversity of novel candidates—incorporating various aromatic rings, heteroatoms, and chiral centers—presents unique challenges for chromatographic separation and mass spectrometric detection.[1]

The core analytical objectives in a drug development context are:

  • Pharmacokinetics (PK): Quantifying the drug's absorption, distribution, metabolism, and excretion (ADME).

  • Metabolite Identification: Identifying and structuring the biotransformation products of the parent drug.

  • Purity Assessment & Quality Control: Ensuring the identity and purity of the active pharmaceutical ingredient (API).

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the definitive technique for these applications due to its unparalleled sensitivity, selectivity, and speed.[1][3][4]

The Foundation of Success: Strategic Sample Preparation

The adage 'garbage in, garbage out' is especially true in bioanalysis. The primary goal of sample preparation is to isolate the analyte(s) of interest from a complex biological matrix (e.g., plasma, urine, tissue) while removing interfering substances like proteins, salts, and phospholipids that can compromise the analysis.[3]

Extraction Techniques: A Comparative Analysis

The choice of extraction method is a critical decision point, balancing recovery, cleanliness, and throughput.

  • Protein Precipitation (PPT): A rapid and straightforward technique where a cold organic solvent (typically acetonitrile) is added to the sample to denature and precipitate proteins. While fast, it is the "dirtiest" method, leaving significant amounts of phospholipids and other endogenous components in the supernatant. It is often used for high-throughput screening in early discovery.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[3] For acidic compounds like propanoic acid derivatives, a "pH-trapping" strategy is highly effective. By acidifying the aqueous sample (e.g., with formic or phosphoric acid) to a pH at least 2 units below the analyte's pKa, the carboxylic acid group becomes protonated (neutral).[5] This significantly increases its affinity for a non-polar organic solvent (e.g., methyl tert-butyl ether), leading to high extraction efficiency while leaving polar interferences behind.

  • Solid-Phase Extraction (SPE): Regarded as the gold standard for sample cleanup, SPE provides the highest degree of selectivity and purification.[3][6] It utilizes a solid sorbent packed into a cartridge to retain the analyte, which is then selectively eluted. For propanoic acid compounds, a mixed-mode polymer-based sorbent with both reversed-phase and anion-exchange properties is often ideal. This allows for a multi-step wash protocol to remove a wide range of interferences before eluting the purified analyte.

Table 1: Comparison of Common Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Cleanliness LowModerateHigh
Throughput HighModerateLow to Moderate
Method Dev. Time LowModerateHigh
Cost per Sample LowLowHigh
Common Application Early Discovery ScreeningDiscovery, DevelopmentRegulated Bioanalysis, Metabolite ID

Ionization & Instrumentation: Selecting the Right Tools

The choice of ionization technique is fundamental to generating the gas-phase ions required for mass analysis. For propanoic acid compounds, which are polar and often non-volatile, electrospray ionization (ESI) is the universally preferred method.[1][7]

Electrospray Ionization (ESI): The Causality of Polarity

ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase, typically preserving the molecular ion.[7] The key decision is the polarity mode:

  • Negative Ion Mode ([M-H]⁻): This is the most logical and effective choice for propanoic acid derivatives. The carboxylic acid group is readily deprotonated under typical reversed-phase LC conditions (pH 2-6), forming a stable carboxylate anion. This process is highly efficient, leading to a strong signal for the deprotonated molecule, [M-H]⁻. This is the recommended starting point for all method development.

  • Positive Ion Mode ([M+H]⁺): While less intuitive, positive ion mode can sometimes yield a signal, particularly if the molecule contains a basic functional group (e.g., an amine) that can be protonated. In some specific cases, it may offer better signal-to-noise for certain compounds, but it is generally less efficient for this class of molecules.[1]

Mass Analyzers: From Quantification to Identification
  • Triple Quadrupole (QqQ) Mass Spectrometer: This is the workhorse for quantitative bioanalysis.[8] It operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process where a specific precursor ion (e.g., the [M-H]⁻ of the drug) is selected in the first quadrupole (Q1), fragmented in the second (q2), and a specific product ion is monitored in the third (Q3). This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and sensitivity, allowing for quantification down to the pg/mL level.[9]

  • High-Resolution Mass Spectrometry (HRMS) - Orbitrap & TOF: For metabolite identification and structural elucidation of unknown compounds, HRMS instruments are indispensable.[10][11][12] They provide a highly accurate mass measurement (typically <5 ppm), which allows for the determination of the elemental formula of an ion. This is critical for distinguishing between potential metabolites that may have the same nominal mass but different elemental compositions.

Deciphering the Code: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. Understanding the fragmentation patterns of propanoic acid derivatives is key to both structural confirmation and developing selective MRM transitions.

Under Collision-Induced Dissociation (CID) in negative ion mode, common fragmentation pathways for the [M-H]⁻ ion include:

  • Decarboxylation: The most characteristic fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylate anion. This is often the most abundant product ion and a highly specific marker for this class of compounds.

  • Cleavage of the Propanoic Side Chain: Cleavage can occur at various points along the ethyl chain attached to the carbonyl group.

  • Ring-Based Fragmentations: If the propanoic acid moiety is attached to an aromatic or heterocyclic ring system, characteristic cleavages of the ring structure will also be observed.

Fragmentation_Pathway cluster_0 Precursor Ion Selection (Q1) cluster_1 Collision-Induced Dissociation (q2) cluster_2 Product Ion Detection (Q3) Precursor [M-H]⁻ (e.g., Ibuprofen, m/z 205.1) CID Collision with Inert Gas (N₂ or Ar) Precursor->CID Energy Input Product1 [M-H-CO₂]⁻ Decarboxylation (m/z 161.1) CID->Product1 Major Pathway Product2 Other Structural Fragments CID->Product2 Minor Pathways Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 1. Plasma Sample + Internal Standard Pretreat 2. Acidification (pH < pKa) Plasma->Pretreat SPE 3. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Pretreat->SPE Recon 4. Evaporate & Reconstitute SPE->Recon LC 5. UPLC Separation (C18 Column) Recon->LC MS 6. ESI(-) Ionization LC->MS MSMS 7. MRM Detection (Precursor -> Product) MS->MSMS Integration 8. Peak Integration MSMS->Integration Calibration 9. Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quant 10. Calculate Unknown Concentrations Calibration->Quant

Sources

Foundational

Comprehensive Solubility Profiling of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid: A Technical Guide for Preformulation Scientists

Executive Summary (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid —also known as D-N,N-dimethyl-4-methylphenylalanine—is a specialized unnatural amino acid derivative used in advanced peptide synthesis and small-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid —also known as D-N,N-dimethyl-4-methylphenylalanine—is a specialized unnatural amino acid derivative used in advanced peptide synthesis and small-molecule drug discovery. Because of its unique structural modifications, its solvation dynamics diverge significantly from standard proteinogenic amino acids.

This whitepaper provides an in-depth framework for understanding, predicting, and empirically determining the solubility profile of this compound across various solvent systems. By anchoring predictive physicochemical models to gold-standard regulatory protocols (such as the USP <1236> guidelines[1]), this guide equips preformulation scientists with a self-validating methodology for thermodynamic solubility assessment.

Physicochemical Drivers of Solubility

To accurately predict the solubility of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid, one must analyze the causality behind its molecular interactions. The molecule possesses three critical structural features that dictate its solvation:

  • Amphoteric/Zwitterionic Backbone: Like all amino acids, it contains both an acidic carboxylic group (pKa ~2.0–2.5) and a basic amine group (pKa ~8.5–9.0). In aqueous media, its solubility is highly pH-dependent, reaching a minimum at its isoelectric point (pI ~5.5) where the molecule exists as a neutral zwitterion, maximizing crystal lattice energy[2].

  • N,N-Dimethylation: The tertiary amine lacks a hydrogen-bond donating (N-H) group. This absence fundamentally reduces its solubility in purely hydrogen-bond accepting solvents (e.g., ethers) compared to primary amino acids, while significantly increasing its solubility in polar aprotic solvents due to reduced intermolecular hydrogen bonding in the solid state.

  • 4-Methylphenyl (p-Tolyl) Group: The addition of a hydrophobic methyl group to the phenyl ring increases the overall lipophilicity (LogP) of the molecule, further suppressing aqueous solubility at neutral pH while enhancing affinity for moderately polar organic solvents.

G LowPH Low pH (< 2.5) Cationic Form High Aqueous Solubility MidPH Mid pH (~ 5.5) Zwitterionic Form (pI) Minimum Aqueous Solubility LowPH->MidPH Deprotonation of -COOH HighPH High pH (> 8.5) Anionic Form High Aqueous Solubility MidPH->HighPH Deprotonation of -NH(CH3)2+

pH-dependent speciation and solubility behavior of the amphoteric derivative.

Projected Solubility Profile Across Solvent Classes

Based on the mechanistic rationale outlined above, the following table summarizes the projected thermodynamic solubility profile of the compound. This predictive matrix serves as a baseline for designing stock solutions and selecting mobile phases for chromatography.

Solvent ClassSpecific SolventProjected USP Solubility TermMechanistic Rationale
Aqueous (Low pH) 0.1 N HCl (pH 1.2)SolubleProtonation of the amine yields a highly soluble cationic species.
Aqueous (Mid pH) Phosphate Buffer (pH 5.5)Sparingly SolubleZwitterionic form dominates; high lattice energy resists solvation.
Aqueous (High pH) Borate Buffer (pH 10.0)SolubleDeprotonation of the carboxylic acid yields a soluble anionic species.
Polar Aprotic DMSO, DMFFreely SolubleStrong dipole interactions; no H-bond donor required from the solute.
Polar Protic Methanol, EthanolSolubleModerate solvation via H-bond acceptance by the solvent.
Non-Polar Hexane, HeptanePractically InsolubleInability to disrupt the strong ionic lattice of the zwitterion.

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models are useful, regulatory submissions require empirical validation. The Saturation Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility[3][4]. The following protocol is a self-validating system designed to prevent common artifacts such as transient supersaturation or pH-shifting.

Step-by-Step Shake-Flask Protocol
  • Solvent Preparation & Initial pH Verification: Prepare 10.0 mL of the target solvent/buffer. For aqueous buffers, record the initial pH. Causality: The buffering capacity must be sufficient to resist pH shifts caused by the dissolution of the ionizable API[2].

  • Addition of Excess Solid: Incrementally add (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid to the solvent until a visible, persistent suspension is formed. Causality: The presence of un-dissolved solid is the only thermodynamic guarantee that the solution has reached saturation[5].

  • Equilibration: Seal the flasks and place them in an orbital shaker incubator at 37 ± 0.5 °C (for bio-relevant profiling) or 25 ± 0.5 °C (for standard physicochemical profiling) at 100 rpm for 24 to 48 hours[4].

  • Phase Separation: Remove the samples and allow the un-dissolved solid to sediment. Separate the supernatant using centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration (using a 0.45 µm PTFE filter). Note: If filtering, the first 2 mL of filtrate must be discarded to account for potential filter adsorption.

  • Final pH Verification (Critical Step): Measure the pH of the saturated supernatant. Causality: Amphoteric compounds can act as self-buffers. If the final pH deviates by >0.1 units from the initial pH, the measured solubility corresponds to the final pH, not the target pH[3].

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using a validated HPLC-UV method against a known calibration curve.

G Start 1. Weigh Excess API AddSolvent 2. Add Solvent/Buffer (Record Initial pH) Start->AddSolvent Incubate 3. Orbital Shaking (37°C, 24-48 hrs) AddSolvent->Incubate CheckExcess 4. Visual Check: Is solid excess present? Incubate->CheckExcess AddMore Add more API CheckExcess->AddMore No Separate 5. Phase Separation (Centrifuge/Filter) CheckExcess->Separate Yes AddMore->Incubate Measure 6. Quantification (HPLC) & Final pH Check Separate->Measure End 7. Calculate Thermodynamic Equilibrium Solubility Measure->End

Workflow for thermodynamic solubility determination via the shake-flask method.

Addressing Common-Ion Effects

When selecting media for solubility testing, ensure the absence of a common-ion that matches the counter-ion of any potential salt form of the drug substance. According to FDA guidance, the presence of a common-ion can artificially suppress ionization and solubilization, leading to an underestimation of the compound's true solubility in physiological environments[2].

Conclusion

The solubility profile of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is governed by its zwitterionic nature and the lipophilic contributions of its N,N-dimethyl and p-tolyl groups. By utilizing the predictive frameworks and the rigorous, self-validating shake-flask methodology detailed in this guide, preformulation scientists can generate highly accurate, regulatory-compliant solubility data to drive downstream formulation strategies.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • <1236> Solubility Measurements - USP-NF - United States Pharmacopeia. Available at: [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms - U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines - SciELO. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability Profiling of a Novel Dimethylamino-Phenyl Derivative

Prepared by: Gemini, Senior Application Scientist Abstract The journey of a novel chemical entity from discovery to a marketable drug product is contingent upon a thorough understanding of its inherent stability. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a marketable drug product is contingent upon a thorough understanding of its inherent stability. This guide provides a comprehensive framework for conducting robust stability studies on a new dimethylamino-phenyl derivative, a common scaffold in modern medicinal chemistry. We will delve into the foundational principles of stability testing, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH), and provide detailed, field-proven protocols. This document is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, the causality behind methodological choices, and the establishment of self-validating systems to ensure data integrity. From initial solid-state characterization to forced degradation, long-term stability assessment, and the development of stability-indicating analytical methods, this guide serves as a technical manual for generating a comprehensive stability profile essential for regulatory submissions and ensuring the safety and efficacy of the final drug product.

Introduction

The Critical Role of Stability Studies in Drug Development

Stability testing is a cornerstone of pharmaceutical development, providing critical data on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are paramount for several reasons: they determine the retest period for a drug substance and the shelf life for a drug product, they inform the recommended storage conditions, and they are a prerequisite for regulatory approval. For a novel dimethylamino-phenyl derivative, understanding its stability profile early in development can prevent costly late-stage failures and guide formulation strategies to ensure a safe, effective, and stable final product.

Physicochemical Properties of Dimethylamino-Phenyl Derivatives and Potential Liabilities

The dimethylamino-phenyl moiety, while a valuable pharmacophore, presents specific potential stability liabilities. The tertiary amine of the dimethylamino group can be susceptible to oxidation, potentially forming an N-oxide, which can alter the compound's pharmacological and toxicological profile.[3] The aromatic phenyl ring can undergo hydroxylation or be involved in photolytic degradation pathways.[4] Therefore, a proactive and targeted approach to stability testing is essential.

Regulatory Framework: An Overview of ICH Guidelines

The International Council for Harmonisation (ICH) has established a set of guidelines that are globally recognized for stability testing. The primary guidelines governing this work are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][5][6][7] This guideline outlines the core principles of stability testing, including the design of formal studies, storage conditions, and evaluation of data.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[8][9][10][11] This guideline provides a systematic approach to assessing the light sensitivity of a new drug.

  • ICH Q2(R1): Validation of Analytical Procedures.[12][13][14] This guideline details the requirements for validating the analytical methods used to generate stability data, ensuring they are fit for purpose.

Adherence to these guidelines is not merely a regulatory hurdle; it is a framework for sound scientific investigation.

Pre-formulation and Material Characterization

Before embarking on formal stability studies, a thorough characterization of the drug substance is crucial. These initial studies provide a baseline and can reveal inherent properties that may influence stability.

Solid-State Characterization

The solid-state properties of an Active Pharmaceutical Ingredient (API) are fundamental to its stability and manufacturability.[15][16][17][18]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[15] Different polymorphs can have different solubilities, stabilities, and bioavailability. It is critical to identify and characterize the most stable polymorph for development.

  • Crystallinity: The degree of crystallinity can impact stability. Amorphous forms are generally less stable and more hygroscopic than their crystalline counterparts.

Key Techniques: X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential tools for solid-state characterization.[16]

Solubility and pKa Determination

The solubility and ionization constant (pKa) of a drug are critical parameters that influence its absorption, distribution, and formulation development.[19][20][21][22][23]

  • pKa: The pKa value determines the degree of ionization of the dimethylamino-phenyl derivative at different pH values, which in turn affects its solubility and permeability across biological membranes.[19][20]

  • Solubility: Solubility should be determined across a range of pH values relevant to physiological conditions and potential formulation vehicles.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][25][26][27][28] Excessive moisture uptake can lead to:

  • Physical changes such as deliquescence or changes in crystal form.[]

  • Chemical degradation through hydrolysis.

  • Compromised powder flow and manufacturing issues.

A hygroscopicity assessment will classify the material and guide handling and packaging requirements.[25][26]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are the deliberate stressing of the drug substance to generate degradation products.[29][30][31][32] The primary objectives are to elucidate potential degradation pathways and to develop and validate a stability-indicating analytical method.

Rationale and Objectives

The goal is not to completely degrade the drug substance, but to achieve a target degradation of 5-20%.[29][31] This level of degradation is sufficient to produce and identify potential degradants without being so excessive that it leads to secondary degradation, which may not be relevant to long-term stability.

Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols

3.3.1 Acid and Base Hydrolysis

  • Rationale: To assess the susceptibility of the drug substance to hydrolysis in acidic and basic environments.

  • Protocol:

    • Prepare solutions of the drug substance in 0.1 M HCl (acid) and 0.1 M NaOH (base).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

    • Analyze the samples by HPLC-UV/MS.

3.3.2 Oxidative Degradation

  • Rationale: To evaluate the compound's sensitivity to oxidation, particularly relevant for the dimethylamino group.

  • Protocol:

    • Prepare a solution of the drug substance in a suitable solvent.

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at room temperature or slightly elevated temperature for a defined period.

    • At each time point, withdraw an aliquot and quench any remaining oxidizing agent if necessary.

    • Analyze the samples by HPLC-UV/MS.

3.3.3 Thermal Degradation

  • Rationale: To assess the stability of the drug substance at elevated temperatures.

  • Protocol:

    • Place a sample of the solid drug substance in a controlled temperature oven (e.g., 80°C).

    • For solution stability, prepare a solution in a relevant solvent and incubate at a controlled temperature.

    • At defined time points, remove samples, allow them to cool to room temperature, and prepare for analysis.

    • Analyze the samples by HPLC-UV/MS.

3.3.4 Photostability Testing

  • Rationale: To determine the light sensitivity of the drug substance, as per ICH Q1B guidelines.[8][10]

  • Protocol:

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[33]

    • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC-UV/MS.

Stability-Indicating Analytical Method Development and Validation

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also detect and quantify the degradation products.[34]

The Concept of a Stability-Indicating Method

The hallmark of a SIM is its specificity. The method must be able to resolve the API peak from all potential degradation products and process-related impurities. The data from the forced degradation studies are essential for developing and validating the SIM.

HPLC-UV/MS Method Development Strategy

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing. Mass Spectrometry (MS) is invaluable for the identification of unknown degradation products.

Typical Starting Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) is commonly used.

  • Detection: UV detection at a wavelength where the API and potential degradants have good absorbance. MS detection for mass identification.

Validation Parameters (as per ICH Q2(R1))

The developed SIM must be validated according to ICH Q2(R1) guidelines.[12][13][35] The key validation parameters are summarized in the table below.

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Long-Term and Accelerated Stability Studies

Formal stability studies are designed to establish the retest period for the drug substance and the shelf life for the drug product.[1]

Study Design and Storage Conditions (ICH Q1A(R2))

The storage conditions are based on the climatic zone for which the drug is intended. For a global submission, the following conditions are typically used:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Data from at least three primary batches of the drug substance should be provided in the registration application.[6]

Time Points and Testing Schedule

For long-term studies, testing should be performed at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.

Data Interpretation and Reporting

Identification of Degradation Products

Any degradation product observed at a level greater than the identification threshold (as defined in ICH Q3A(R2)) should be identified. Mass spectrometry is a key tool for this purpose.

Proposed Degradation Pathway

Based on the identified degradation products from the forced degradation studies, a putative degradation pathway can be proposed. For a dimethylamino-phenyl derivative, a likely pathway involves the oxidation of the dimethylamino group.

G Parent Dimethylamino-Phenyl Derivative N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation Demethylated N-Demethylated Degradant Parent->Demethylated Oxidative N-Dealkylation Hydroxylated Hydroxylated Phenyl Ring Parent->Hydroxylated Oxidation/Photolysis

Caption: Potential Degradation Pathway.

Summarizing Stability Data

All stability data should be summarized in a clear and concise tabular format. The table should include the test parameters, acceptance criteria, and results at each time point for each batch and storage condition.

Conclusion and Future Directions

A comprehensive stability study, conducted with scientific rigor and in accordance with regulatory guidelines, is a non-negotiable component of drug development. For a novel dimethylamino-phenyl derivative, a proactive approach that considers its inherent chemical liabilities is crucial for success. The data generated from these studies not only supports regulatory filings but also provides a deep understanding of the molecule, which can inform formulation development, packaging selection, and ultimately, the delivery of a safe and effective medicine to patients. Future work may involve further characterization of significant degradation products and the development of strategies to mitigate their formation in the final drug product.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Solid State Characterisation: Precision Pharmaceutical - Solitek Pharma. [Link]

  • Solid State Characterization - Auriga Research. [Link]

  • API: solid state robust characterization in key to cut costs and time! - AlfatestLab. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products November 2003 - FDA. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. [Link]

  • Factors which determine the lipid solubility of drugs | Deranged Physiology. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. [Link]

  • Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways - PubMed. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • Hygroscopic Studies in Pharma Explained #pharmaeducation #hygroscopicstudy #pharmaceutics - YouTube. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • 1 Department of Analysis and Control Laboratories, Turkish Medicines and Medical Devices Agency, Sıhhiye, Ankara, Turkey. - Universal Journal of Pharmaceutical Research. [Link]

  • Schematic pathway for degradation of N,N-dimethylformamide, showing the... - ResearchGate. [Link]

  • Degradation Pathways | Request PDF - ResearchGate. [Link]

  • The degradation of N-phenyl-1-naphthaleneamine and 3,5-dimethylphenol as a function of - ResearchGate. [Link]

  • Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations - PubMed. [Link]

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Foundational

An In-Depth Technical Guide to the Discovery of Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Introduction: The Unmet Need for Safer Anti-Inflammatory Therapeutics Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed medications globally, serving as a cornerstone for managing pain, fever,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unmet Need for Safer Anti-Inflammatory Therapeutics

Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed medications globally, serving as a cornerstone for managing pain, fever, and inflammation.[1][2][3] Their history traces back to the use of willow bark extract, which contains the active ingredient salicin, for relieving fever and pain.[4][5] The modern era of NSAIDs began with the synthesis of acetylsalicylic acid (aspirin) in the late 19th century.[4][5] For nearly a century, the mechanism of these drugs remained a mystery until Sir John Vane discovered in 1971 that NSAIDs exert their effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (PGs).[4][6]

This discovery became the foundational platform for developing a wide array of new NSAIDs.[5][6] However, the therapeutic benefits of traditional NSAIDs are marred by a significant risk of adverse effects. These drugs non-selectively inhibit both isoforms of the COX enzyme: COX-1 and COX-2.[7] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 isoform leads to significant side effects.[4][5] These include gastrointestinal (GI) complications like ulcers and bleeding, renal toxicity, and an increased risk of cardiovascular events.[3][8][9][10][11]

The drive to mitigate these risks led to the development of selective COX-2 inhibitors (coxibs) in the 1990s, designed to provide anti-inflammatory efficacy while sparing the gastroprotective functions of COX-1.[1][4][12] While initially successful in reducing GI toxicity, some coxibs were later withdrawn from the market due to an unforeseen increase in cardiovascular events, such as heart attack and stroke.[10][12][13] This "coxib controversy" underscored the complexity of the inflammatory pathway and highlighted the urgent need for a more nuanced approach to drug design. The development of a clinically effective NSAID with a superior safety profile remains a major challenge and an ongoing effort in medicinal chemistry.[1][4][14]

This guide provides a technical overview of the modern drug discovery process for novel NSAIDs, from understanding the core molecular targets to preclinical and clinical evaluation. It is intended for researchers and drug development professionals seeking to navigate the complexities of creating the next generation of safer, more effective anti-inflammatory agents.

The Molecular Landscape: Targeting Prostaglandin Synthesis

The central pathway in inflammation targeted by NSAIDs is the conversion of arachidonic acid into prostaglandins.[15][16] Understanding this cascade is critical for rational drug design.

The Cyclooxygenase (COX) Isoforms: A Tale of Two Enzymes

Prostaglandins are lipid compounds derived from arachidonic acid, which is released from the cell membrane by phospholipase A2.[15][16] The key rate-limiting step in prostaglandin synthesis is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases.[15] There are two primary isoforms, COX-1 and COX-2, which, despite sharing a similar catalytic function, have distinct physiological roles.[17][18]

  • COX-1: This isoform is constitutively expressed (always present) in most tissues and is considered a "housekeeping" enzyme.[15][16] It synthesizes prostaglandins that are vital for maintaining normal physiological functions, such as protecting the stomach lining from acid, supporting kidney function, and regulating blood platelet aggregation.[16][19] Inhibition of COX-1 is primarily responsible for the common GI side effects associated with traditional NSAIDs.[10][19]

  • COX-2: In contrast, COX-2 is typically absent or present at very low levels in most tissues.[16] Its expression is rapidly induced by inflammatory stimuli such as cytokines, growth factors, and endotoxins.[15][16] Once expressed, COX-2 produces prostaglandins that mediate inflammation, pain, and fever.[20][21] Therefore, COX-2 is the primary therapeutic target for anti-inflammatory drugs.[4][13]

FeatureCOX-1COX-2
Expression Constitutive ("housekeeping")[15][16]Inducible (by inflammatory stimuli)[15][16]
Primary Role Gastric protection, platelet aggregation, renal function[16][19]Inflammation, pain, fever[20][21]
Inhibition Effect Therapeutic: Anti-platelet (Aspirin)[19] Adverse: GI toxicity, renal impairment[8][19]Therapeutic: Anti-inflammatory, analgesic, antipyretic[3]
Target of... Traditional, non-selective NSAIDs[19]Selective NSAIDs (Coxibs) & non-selective NSAIDs[4][13]
The Prostaglandin Synthesis Pathway

The enzymatic action of COX converts arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[5][18] PGH2 is then rapidly converted into several different bioactive prostanoids by specific terminal synthases.[5][12][15] The most relevant to inflammation is Prostaglandin E2 (PGE2), which is a potent vasodilator and a key mediator of the cardinal signs of inflammation: redness, swelling, and pain.[15][22]

Below is a diagram illustrating this critical pathway and the points of intervention for NSAIDs.

G cluster_out Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid AA->invis_mid COX1 COX-1 (Constitutive) PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Physiology Physiological Functions (Gastric Protection, etc.) COX1->Physiology COX2 COX-2 (Inducible) COX2->PGH2 Inflammation Inflammation, Pain, Fever COX2->Inflammation PGES PGE Synthases PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PLA2->AA PGES->PGE2 invis_mid->COX1 invis_mid->COX2 NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib) Coxibs->COX2

Caption: A high-level overview of the NSAID drug discovery workflow.

Stage 1: High-Throughput Screening (HTS) for Hit Identification

The initial search for novel NSAID candidates often begins with screening large libraries of chemical compounds against the COX-1 and COX-2 enzymes to find "hits"—molecules that modulate the activity of the target. [23]

Protocol: HTS-Compatible COX Inhibition Assay

This protocol describes a common spectrophotometric assay suitable for HTS, measuring the peroxidase activity of the COX enzyme. [23] Objective: To rapidly screen a compound library for inhibitors of COX-1 and COX-2.

Principle: The assay measures the co-oxidation of a chromogenic substrate (like N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) during the reduction of PGG2 to PGH2 by the peroxidase component of the COX enzyme. Inhibition of COX activity reduces the rate of color development. [23] Methodology:

  • Plate Preparation: Using a 384-well microplate, add 1 µL of test compound (dissolved in DMSO) to each well. Include wells for positive controls (a known NSAID like Diclofenac) and negative controls (DMSO vehicle only).

  • Enzyme Addition: Add 20 µL of assay buffer containing either purified recombinant human COX-1 or COX-2 enzyme to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme. This step is critical for identifying time-dependent inhibitors. [24]4. Reaction Initiation: Add 20 µL of a reaction mixture containing arachidonic acid (substrate) and TMPD (chromogen).

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 590 nm over a period of 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each compound is determined relative to the negative (0% inhibition) and positive (100% inhibition) controls. Compounds showing significant inhibition (e.g., >50%) against COX-2 are identified as "hits."

Stage 2: In Vitro Characterization and Lead Optimization

Hits from the HTS are subjected to more rigorous testing to confirm their activity, determine their selectivity, and assess their properties in a cellular context. This stage aims to optimize the initial hits into "lead" compounds with drug-like properties.

Protocol: Whole-Cell COX-1/COX-2 Selectivity Assay

Objective: To determine the IC50 (half-maximal inhibitory concentration) and selectivity index of a lead compound in a more physiologically relevant whole-cell system.

Principle: This assay utilizes two different cell models. One model primarily expresses COX-1 to measure its inhibition, while the other is stimulated to induce COX-2 expression. [24]Inhibition is quantified by measuring the production of PGE2.

Methodology:

  • Cell Culture:

    • COX-1 Model: Use a cell line that constitutively expresses COX-1, such as canine DH82 monocytes/macrophages (unstimulated). [24] * COX-2 Model: Use the same DH82 cells, but stimulate them with lipopolysaccharide (LPS) for 6-24 hours to induce high levels of COX-2 expression. [24][25]2. Compound Treatment: Plate the cells in 24-well plates. Treat the cells with a range of concentrations of the test compound for 1 hour.

  • PGE2 Production: Add arachidonic acid to the media to initiate prostaglandin synthesis. Incubate for 30 minutes. [24]4. Quantification: Collect the cell supernatant. Quantify the concentration of PGE2 using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the PGE2 concentration against the log of the compound concentration for both the COX-1 and COX-2 models.

    • Calculate the IC50 value for each enzyme using non-linear regression.

    • The Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2).

    • A compound with an SI > 1 is considered COX-2 selective. A higher SI indicates greater selectivity. [25]

Stage 3: In Vivo Preclinical Evaluation

Promising lead compounds that demonstrate high potency and selectivity in vitro must then be evaluated in living organisms to assess their efficacy and safety.

Protocol: Carrageenan-Induced Paw Edema Model (Efficacy)

Objective: To evaluate the anti-inflammatory efficacy of a lead compound in an acute model of inflammation. [26] Principle: Carrageenan, a seaweed extract, when injected into the paw of a rodent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. [26][27] Methodology:

  • Animal Dosing: Administer the test compound to a group of rats or mice via oral gavage. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., Indomethacin). [26]2. Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal. [26]3. Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at hourly intervals for up to 6 hours post-injection. [27]4. Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point. Significant inhibition indicates in vivo anti-inflammatory efficacy.

Protocol: Gastric Ulceration Assessment (Safety)

Objective: To evaluate the gastrointestinal toxicity of a lead compound.

Principle: This protocol assesses the potential of a compound to cause gastric damage, a primary side effect of COX-1 inhibition.

Methodology:

  • Chronic Dosing: Administer high doses of the test compound to a group of rats daily for several days (e.g., 4-7 days).

  • Tissue Collection: At the end of the dosing period, euthanize the animals and carefully excise their stomachs.

  • Ulcer Scoring: Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for any signs of hemorrhage, erosion, or ulceration using a dissecting microscope.

  • Data Analysis: Score the severity of gastric damage based on the number and size of lesions. Compare the scores of the test compound group to a vehicle control and a positive control (e.g., a high dose of a non-selective NSAID). A low ulcer score indicates a better GI safety profile. [26]

Stage 4: Clinical Development

Compounds that demonstrate a strong efficacy and safety profile in preclinical studies may advance to clinical trials in humans. This phase is a lengthy and highly regulated process divided into several stages. [28]

  • Phase I: The first trials in a small number of healthy volunteers to primarily assess safety, determine a safe dosage range, and identify side effects. [28]* Phase II: The drug is given to a larger group of people with the target condition (e.g., osteoarthritis, post-surgical pain) to evaluate its effectiveness and further assess its safety. [28][29][30]* Phase III: Large-scale, multicenter trials involving hundreds to thousands of patients to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely. [28]* Phase IV: Post-marketing studies conducted after the drug is approved and on the market to gather more information on its long-term risks, benefits, and optimal use in various populations. [28]

Emerging Strategies and Future Perspectives

The field of NSAID discovery is continuously evolving, moving beyond simple COX inhibition to explore novel mechanisms for achieving a better balance of efficacy and safety.

  • Nitric Oxide-Donating NSAIDs (NO-NSAIDs): These are hybrid molecules that covalently link a traditional NSAID to a nitric oxide (NO)-releasing moiety. The rationale is that NO can counteract the negative effects of prostaglandin inhibition in the GI tract, thereby reducing gastric toxicity. [1][4]* Dual COX/LOX Inhibitors: Some inflammatory mediators, such as leukotrienes, are produced via the lipoxygenase (LOX) pathway. Developing drugs that inhibit both COX and LOX enzymes could offer broader anti-inflammatory coverage and potentially a better safety profile. [1][4][7]* Targeting Downstream Enzymes: Instead of inhibiting COX enzymes directly, another strategy is to target downstream enzymes in the prostaglandin pathway, such as microsomal prostaglandin E synthase-1 (mPGES-1). [5]As mPGES-1 is specifically responsible for producing the pro-inflammatory PGE2, its inhibition could provide targeted anti-inflammatory effects without disrupting the synthesis of other important prostanoids. [1][5]* Computer-Aided Drug Design (CADD): Modern computational techniques, including molecular docking and machine learning, are accelerating the discovery process. [2][31]These tools allow researchers to virtually screen vast libraries of compounds, predict their binding affinity to COX-1 and COX-2, and optimize their structures for improved selectivity and drug-like properties, saving significant time and resources. [2] The ultimate goal remains the development of a "magic bullet" anti-inflammatory agent that delivers potent pain and inflammation relief without the associated GI, cardiovascular, and renal risks that have plagued this class of drugs for decades. [4]This pursuit requires an integrated approach, combining deep knowledge of molecular pathways with innovative chemical strategies and rigorous, clinically relevant evaluation models.

References
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  • Rao, P. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s–110s. [Link]

  • Research Starters: Health & Medicine. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

  • Patsnap. (2024, June 21). What are COX-1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Nalam, V., & Kulkarni, A. (2013). Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. Drug development and delivery, 13(4), 42-49. [Link]

  • Ghia, C. A., & Tiscornia, G. (2024, February 28). COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Rao, P. P. N., Kabir, S. N., & Mohamed, T. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 3(5), 1528-1558. [Link]

  • Rao, P. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Wilfrid Laurier University Library. [Link]

  • Abdel-Halim, M., et al. (2020). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 25(6), 1479. [Link]

  • Zhu, Y., et al. (2017). Selective COX-2 inhibitor versus non-selective COX-2 inhibitor for the prevention of heterotopic ossification after total hip arthroplasty. Medicine, 96(2), e5808. [Link]

  • Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ, 167(10), 1131–1137. [Link]

  • Miller, K. E. (2004). Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs. American Family Physician, 70(3), 569. [Link]

  • Teaching Resource Centre. (n.d.). TRC: Prostaglandin synthesis. [Link]

  • MDPI. (n.d.). Special Issue : Advancing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Through Computer-Aided Drug Design. [Link]

  • Dos-Santos-Rodrigues, A., et al. (2023). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. International Journal of Biological Sciences, 19(13), 4158-4171. [Link]

  • Sgobba, M., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(10), 4529-4534. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • Rahme, E., & Nedjar, H. (2007). Risks and benefits of COX-2 inhibitors vs non-selective NSAIDs: does their cardiovascular risk exceed their gastrointestinal benefit? A retrospective cohort study. Rheumatology, 46(3), 435-438. [Link]

  • Pallu, R., & Talluri, T. R. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research, 14, 289-301. [Link]

  • Khan, I., et al. (2013). QSAR/QSPR: Designing of new non-steroidal anti- inflammatory drugs (NSAIDs) considering ibuprofen as a lead compound followed by their synthesis and pharmacological evaluation. Der Pharma Chemica, 5(2), 164-171. [Link]

  • Wikipedia. (n.d.). Prostaglandin. [Link]

  • Li, Z., et al. (2022). High-throughput screening identifies ibuprofen as an sEV PD-L1 inhibitor for synergistic cancer immunotherapy. Journal of Extracellular Vesicles, 11(10), e12273. [Link]

  • Chella, P. K., & G, R. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 27(13), 4272. [Link]

  • Di Lorenzo, A., et al. (2023). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. International Journal of Molecular Sciences, 24(11), 9639. [Link]

  • Henrotin, Y., et al. (2010). From OA treatments to future regenerative therapies for cartilage. Osteoarthritis and Cartilage, 18(4), 477-487. [Link]

  • Nocentini, A., et al. (2018). Discovery of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Management of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 61(11), 4951-4957. [Link]

  • Talluri, T. R., et al. (2015). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Inflammation Research, 8, 127-136. [Link]

  • Knowles, R. G. (2014). Development of anti-inflammatory drugs - the research and development process. Basic & Clinical Pharmacology & Toxicology, 114(1), 7-12. [Link]

  • Mukherjee, D. (2017). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Biological Chemistry, 292(28), 11635-11643. [Link]

  • Rao, P. P., & Knaus, E. E. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 3(5), 1528-1558. [Link]

  • Arthritis Foundation. (n.d.). NSAIDs. [Link]

  • Astellas Pharma Inc. (n.d.). Four Phases of Clinical Trials. [Link]

  • Amdekar, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical and Pharmacological Research, 2(4), 1-15. [Link]

  • Al-Ani, M., & Al-Saffar, F. (2018). A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly. Journal of Gerontology and Geriatric Research, 7(3), 1-5. [Link]

  • Labos, C. (2018, October 9). The Benefits and Potential Risks of NSAIDs (Non-steroidal anti-inflammatory drugs). McGill Office for Science and Society. [Link]

  • The Open University. (n.d.). 2 Developing anti-inflammatory drugs. OpenLearn. [Link]

  • de Oliveira, G. G., et al. (2021). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Journal of Physiology and Pharmacology, 99(11), 1095-1103. [Link]

  • Streppa, H. K., et al. (2002). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research, 63(7), 915-921. [Link]

  • Aronson, J. K. (2016). The dangers of NSAIDs: look both ways. Prescriber, 27(5-6), 33-35. [Link]

  • Young, C. L., et al. (2013). A phase 2 study of naproxen submicron particle capsules in patients with post-surgical dental pain. Current Medical Research and Opinion, 29(11), 1491-1500. [Link]

  • Amdekar, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • Hiraoka, R., et al. (2014). High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS. Journal of Chromatography B, 944, 131-139. [Link]

  • Lanza, F. L., et al. (2009). Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients. Alimentary Pharmacology & Therapeutics, 29(6), 611-622. [Link]

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Sources

Exploratory

The Chiral Synthesis of 2-Amino Acid Derivatives: A Technical Guide to Stereocontrol Mechanisms and Methodologies

The Mechanistic Imperative of Enantiopurity The synthesis of enantiopure 2-amino (alpha-amino) acids is a cornerstone of modern drug development and peptide engineering. Because biological systems are inherently chiral,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative of Enantiopurity

The synthesis of enantiopure 2-amino (alpha-amino) acids is a cornerstone of modern drug development and peptide engineering. Because biological systems are inherently chiral, the spatial orientation of the alpha-carbon substituent dictates receptor binding affinity, metabolic stability, and pharmacokinetic profiles. The difference between a D- and L-enantiomer often delineates a potent therapeutic from a toxic or inactive compound. Consequently, modern synthetic workflows must move beyond simple resolution techniques, employing asymmetric catalysis and biocatalysis to establish absolute stereocenters with >99% enantiomeric excess (ee).

Core Methodologies: Causality in Stereocontrol

As a Senior Application Scientist, it is critical to understand that stereocontrol is not a product of chance but of meticulously engineered causality. The spatial environment of the transition state must be manipulated to make one stereochemical pathway energetically favorable over the other.

Asymmetric Phase-Transfer Catalysis (PTC)

As extensively reviewed in the 1[1], PTC relies on the formation of a tight ion pair between an enolate and a chiral quaternary ammonium cation (e.g., Maruoka catalysts). The Causality: When a glycine Schiff base is deprotonated at the aqueous-organic interface, the chiral catalyst binds the resulting enolate. The rigid, sterically demanding binaphthyl backbone of the catalyst shields one face (e.g., the re face) of the enolate. Incoming electrophiles are forced to attack exclusively from the unhindered si face, dictating the absolute configuration of the newly formed C-C bond.

PTC_Cycle N1 Glycine Schiff Base N2 Deprotonation (Interface) N1->N2 Base addition N3 Chiral Ion Pair Formation N2->N3 Chiral Catalyst N4 Facial-Selective Alkylation N3->N4 Electrophile (R-X) N4->N1 Catalyst Recycling N5 Enantioenriched Product N4->N5 C-C Bond Formation

Phase-transfer catalytic cycle for asymmetric alkylation of glycine derivatives.

Chemo-Enzymatic and Biocatalytic Deracemization

Recent advancements in the2 have demonstrated robust, scalable industrial deracemization processes[2]. Furthermore, researchers are actively 3 (TPL) to synthesize complex, bulky unnatural amino acids such as naphthol-analogs[3]. The Causality: TPL utilizes a pyridoxal-5'-phosphate (PLP) cofactor. The enzyme's active site forces the substrate into a specific geometric orientation. Upon formation of the PLP-quinonoid intermediate, the chiral pocket of the enzyme permits protonation from only one trajectory, ensuring the exclusive release of the L-enantiomer.

Biocatalysis Sub Phenol + Pyruvate + NH4+ Enz Tyrosine Phenol-Lyase Sub->Enz Active Site Binding Int PLP-Quinonoid Intermediate Enz->Int Schiff Base Formation Prod L-Unnatural Amino Acid Int->Prod Stereoselective Protonation

Biocatalytic synthesis of L-amino acids via Tyrosine Phenol-Lyase (TPL) pathway.

Emerging Paradigms: Carbene Insertion

Breaking away from traditional alkylation, emerging methods utilize N-heterocyclic carbene-catalyzed insertions, enabling the direct4[4]. This circumvents the need for pre-functionalized nitrogen sources, utilizing chiral hydrogen-bond donors to direct the stereochemical outcome of the N-H insertion.

Quantitative Efficacy: Comparative Route Analysis

To aid in route scouting, the following table synthesizes the quantitative performance metrics of the primary chiral synthesis methodologies.

Synthesis RouteCatalyst / Enzyme TypeTypical Yield (%)Typical ee (%)ScalabilityPrimary Causality of Stereocontrol
Phase-Transfer Catalysis Maruoka Quaternary Ammonium85 - 95%> 95%HighFacial shielding via tight ion-pairing
Asymmetric Hydrogenation Rh/Ru-BINAP Complexes90 - 99%> 98%Very HighMetal-ligand chiral pocket coordination
Biocatalytic (TPL) Engineered Tyrosine Phenol-Lyase60 - 85%> 99%MediumActive site geometric restriction
Carbene Insertion Cu-Chiral Hydrogen-Bond Donors70 - 90%90 - 96%Low-MediumDirected proton transfer in transition state

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate in-process controls (IPCs) to ensure causality is maintained throughout the workflow.

Protocol A: Asymmetric Phase-Transfer Alkylation of a Glycine Schiff Base

Objective: Synthesis of an enantioenriched unnatural phenylalanine derivative.

  • Reaction Assembly: To a Schlenk flask under argon, add tert-butyl N-(diphenylmethylene)glycinate (1.0 equiv) and the chiral Maruoka spiro-ammonium bromide catalyst (0.01 equiv). Dissolve in anhydrous toluene (0.1 M).

  • Interface Generation: Cool the mixture to 0 °C. Add 50% aqueous KOH (5.0 equiv) dropwise under vigorous stirring (1000 rpm) to maximize the interfacial surface area. Causality note: Vigorous stirring is required to ensure rapid deprotonation at the biphasic interface before background racemic alkylation can occur.

  • Electrophilic Addition: Add the alkyl halide (e.g., 4-fluorobenzyl bromide, 1.2 equiv) dropwise over 10 minutes.

  • Self-Validation (In-Process Control 1): After 4 hours, halt stirring to let phases separate. Withdraw a 10 µL aliquot of the organic layer. Analyze via TLC (Hexane/EtOAc 9:1). The disappearance of the UV-active starting material (Rf ~0.4) and appearance of the product (Rf ~0.5) validates conversion.

  • Self-Validation (In-Process Control 2 - Critical): Dilute a 5 µL organic aliquot in 1 mL Hexane/Isopropanol. Inject onto a Chiralcel OD-H HPLC column. Do not proceed to workup unless ee > 95% is confirmed. This validates that the chiral catalyst successfully shielded the enolate.

  • Workup & Hydrolysis: Quench with water, extract with EtOAc. Treat the concentrated organic layer with 1M HCl in THF for 2 hours to hydrolyze the Schiff base, yielding the free alpha-amino acid ester hydrochloride.

Protocol B: Chemo-Enzymatic Synthesis via Tyrosine Phenol-Lyase (TPL)

Objective: One-pot synthesis of a fluorescent naphthol-amino acid analog.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.0) containing 5 mM β-mercaptoethanol (to prevent oxidative degradation of the enzyme).

  • Substrate Loading: Dissolve sodium pyruvate (60 mM) and ammonium acetate (30 mM). Add 1-naphthol (1 mM). Causality note: 1-naphthol concentration is kept low due to aqueous solubility limits; it acts as the rate-limiting nucleophile.

  • Cofactor & Enzyme Addition: Add Pyridoxal-5'-phosphate (PLP, 10 mg/L). Initiate the reaction by adding purified mutant Citrobacter freundii TPL (1 mg/mL).

  • Self-Validation (In-Process Control 1): Monitor the reaction mixture via UV-Vis spectroscopy. The formation of a peak at ~500 nm indicates the successful generation of the PLP-quinonoid intermediate. If this peak is absent, the enzyme is inactive or PLP binding has failed.

  • Incubation & Monitoring: Incubate at 30 °C with gentle orbital shaking (150 rpm).

  • Self-Validation (In-Process Control 2): At 12 hours, quench a 100 µL aliquot with 100 µL acetonitrile (precipitates the enzyme). Centrifuge and analyze the supernatant via LC-MS. Look for the target mass of the naphthol-amino acid [M+H]+ to validate successful C-C bond formation prior to preparative scale-up.

  • Isolation: Acidify the bulk mixture to pH 3.0 to precipitate the enzyme, filter, and purify the unnatural amino acid via preparative reverse-phase HPLC.

References

  • Chemo-Enzymatic Synthesis of Unnatural Amino Acids ACS Public
  • Expanding the Use of Tyrosine Phenol Lyase in the Enzymatic Synthesis of Unnatural Amino Acids ResearchG
  • Catalytic asymmetric synthesis of alpha-amino acids PubMed / Chemical Reviews
  • Enantioselective synthesis of amino acids from ammonia Nature Catalysis / ResearchG

Sources

Protocols & Analytical Methods

Method

Enantioselective Separation of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid: A Comprehensive Chiral Chromatography Protocol

Executive Summary The synthesis of protease-resistant peptide therapeutics heavily relies on structurally diverse, unnatural D-amino acids[1]. (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is a sterically const...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of protease-resistant peptide therapeutics heavily relies on structurally diverse, unnatural D-amino acids[1]. (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is a sterically constrained, N,N-dimethylated derivative of p-methylphenylalanine.

A fundamental analytical challenge arises with this molecule: unlike primary or secondary amino acids, tertiary amines lack the requisite N–H bond for standard pre-column chiral derivatization (e.g., using Marfey's reagent or o-phthalaldehyde)[2]. Consequently, indirect separation methods are unviable. This application note details a direct, self-validating enantioselective separation protocol utilizing zwitterionic Chiral Stationary Phases (CSPs) to achieve baseline resolution and precise quantification of enantiomeric impurities.

Mechanistic Rationale: The Double Ion-Pairing Approach

To achieve baseline resolution of underivatized zwitterionic ampholytes, the chromatographic system must simultaneously recognize both the cationic and anionic moieties of the analyte. We employ CHIRALPAK ZWIX(+) and ZWIX(-) columns, which are specifically engineered for this purpose[3].

These CSPs are synthesized by fusing Cinchona alkaloids (Quinine for ZWIX(+), Quinidine for ZWIX(-)) with trans-2-aminocyclohexanesulfonic acid (ACHSA) via a carbamate linkage[3][4]. This architecture creates a synergistic double ion-pairing mechanism :

  • Anion Exchange : The basic quinuclidine nitrogen of the Cinchona alkaloid interacts with the analyte's deprotonated carboxylate group.

  • Cation Exchange : The chiral sulfonic acid motif interacts with the analyte's protonated tertiary amine[5].

Mobile Phase Causality

The success of this double ion-pairing mechanism is strictly dictated by the mobile phase composition[5]:

  • Protic Solvation (Methanol) : MeOH is mandatory. It solvates the ion pairs without disrupting the delicate hydrogen-bonding network required for chiral recognition[6].

  • Elution Strength (Acetonitrile) : ACN acts as a bulk co-solvent to modulate retention times and prevent excessive retention caused by pure MeOH[7].

  • Aqueous Modifier (Water) : A low concentration of water (typically 2% v/v) significantly improves peak symmetry and analyte solubility, which is crucial for LC-MS compatibility[5][7].

  • Acid/Base Additives : Formic acid (FA) and diethylamine (DEA) establish the proton activity of the mobile phase. A ratio of 50 mM FA to 25 mM DEA ensures that both the CSP and the zwitterionic analyte remain fully ionized, facilitating the ion-exchange equilibria[6][7].

Workflow A Analyte: (2R)-2-(Dimethylamino)- 3-(4-methylphenyl)propanoic acid B ZWIX(+) / ZWIX(-) CSP (Cinchona Alkaloid + Sulfonic Acid) A->B Direct Injection C Mobile Phase: MeOH/ACN/H2O (Protic Solvation Environment) B->C Equilibration D Double Ion-Pairing (Cation & Anion Exchange) C->D 50mM FA / 25mM DEA E Self-Validation: Column Switching Reverses Elution D->E Elution Dynamics F Enantiomeric Resolution (Quantification of D/L forms) E->F Peak Confirmation

Workflow for direct enantioseparation of zwitterionic amino acids using double ion-pairing CSPs.

Self-Validating Protocol Design

A critical challenge in trace enantiomer quantification is distinguishing the minor enantiomer (the (2S)-impurity) from achiral interferences. This protocol utilizes the pseudo-enantiomeric relationship between ZWIX(+) and ZWIX(-) columns.

On a CHIRALPAK ZWIX(+) column, naturally occurring L-amino acids (2S) typically elute before D-amino acids (2R)[3]. Therefore, when analyzing the (2R) target molecule for enantiomeric purity, the trace (2S) impurity will elute before the massive main peak. This is chromatographically ideal, as it prevents the minor peak from being obscured by the tailing of the major peak.

To definitively validate the method, switching to the ZWIX(-) column will systematically reverse the elution order, forcing the (2R) main peak to elute first[3][4]. If a trace peak shifts its relative retention time perfectly in accordance with this reversal, its identity as an enantiomer is unequivocally confirmed.

Experimental Methodologies

Quantitative Chromatographic Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationScientific Rationale
Primary Column CHIRALPAK ZWIX(+) (150 × 3.0 mm, 3 µm)Forces the minor (2S) enantiomer to elute first, improving trace integration.
Validation Column CHIRALPAK ZWIX(-) (150 × 3.0 mm, 3 µm)Pseudo-enantiomeric CSP used exclusively for elution reversal validation.
Mobile Phase MeOH / ACN / H₂O (49:49:2 v/v/v)Protic solvation with optimized eluting strength[5][7].
Additives 50 mM Formic Acid + 25 mM DiethylamineEstablishes exact proton activity for double ion-pairing[6].
Flow Rate 0.5 mL/minOptimal linear velocity for 3.0 mm i.d. columns.
Temperature 25 °CBalances column backpressure and chiral recognition thermodynamics.
Detection UV 210 nm / ESI-MS (Positive Ion Mode)Universal detection for underivatized amino acids.
Injection Vol. 2.0 µLPrevents volume overload on narrow-bore columns.
Step-by-Step Execution Protocol

Step 1: Preparation of the Mobile Phase

  • Measure 490 mL of HPLC-grade Methanol and 490 mL of HPLC-grade Acetonitrile.

  • Add 20 mL of ultrapure water (18.2 MΩ·cm).

  • Carefully add 1.89 mL of Formic Acid (yielding ~50 mM) and 2.58 mL of Diethylamine (yielding ~25 mM)[6].

  • Mix thoroughly, sonicate for 10 minutes to degas, and filter through a 0.22 µm PTFE membrane. Note: Always add additives to the pre-mixed bulk solvent to prevent localized precipitation.

Step 2: Sample Preparation

  • Weigh 1.0 mg of the (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid sample.

  • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to ensure complete solvation of the zwitterion.

  • Vortex vigorously and centrifuge at 10,000 × g for 5 minutes. Transfer the supernatant to an autosampler vial.

Step 3: Column Equilibration (Critical Step)

  • Install the CHIRALPAK ZWIX(+) column.

  • Purge the system and equilibrate at 0.5 mL/min for a minimum of 30 column volumes (CV) . Zwitterionic stationary phases require significantly longer equilibration times than standard C18 columns to fully establish the double ion-exchange equilibria across the silica bed[4][6].

Step 4: System Suitability and Analysis

  • Inject a racemic standard (if available) or the spiked API to verify system suitability against the criteria in Table 2.

  • Inject the 2.0 µL sample and monitor the elution via UV at 210 nm or LC-MS (ESI+ mode, monitoring the [M+H]+ ion).

Table 2: System Suitability & Acceptance Criteria

ParameterAcceptance CriterionCorrective Action if Failed
Resolution (Rs) ≥ 1.5 (Baseline separation)Adjust MeOH:ACN ratio; verify additive concentrations.
Tailing Factor (Tf) ≤ 1.5 for both enantiomersIncrease H₂O to 3% to improve analyte solvation[5].
Retention Time %RSD ≤ 1.0% (n=5 injections)Extend column equilibration time (add 10 CVs).
Elution Reversal Confirmed on ZWIX(-)If the peak does not shift, investigate achiral impurities[3].

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Application

Application Note: Protocol for Using (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid in Cell Culture

Target Audience: Researchers, scientists, and drug development professionals in oncology, neuropharmacology, and cellular transport. Executive Summary The L-type amino acid transporter 1 (LAT1, SLC7A5) is a sodium-indepe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology, neuropharmacology, and cellular transport.

Executive Summary

The L-type amino acid transporter 1 (LAT1, SLC7A5) is a sodium-independent antiporter highly overexpressed in various malignancies and at the blood-brain barrier (BBB). It is the primary conduit for the cellular influx of bulky, hydrophobic essential amino acids (e.g., L-leucine, L-phenylalanine) [1].

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid —structurally known as N,N-dimethyl-D-4-methylphenylalanine—is a rationally designed, unnatural amino acid derivative. In cell culture, it serves as a highly selective, non-transportable probe and competitive inhibitor of LAT1. This application note details the mechanistic rationale for its use and provides a self-validating, step-by-step protocol for evaluating its inhibitory kinetics in vitro.

Mechanistic Rationale & Structural Advantages

Successful pharmacological targeting of LAT1 requires overcoming the high millimolar concentrations of endogenous amino acids in culture media and plasma. This specific compound achieves potent LAT1 blockade through three structural modifications:

  • D-Stereocenter (2R): While LAT1 can bind D-amino acids, they exhibit altered transport kinetics. More importantly, the D-configuration confers absolute resistance to both intracellular and extracellular proteases, ensuring the probe remains stable throughout long-term cell culture assays [2].

  • Para-Methylation (4-methylphenyl): Substitution at the para-position of the phenyl ring enhances hydrophobic interactions within the LAT1 binding pocket, significantly increasing binding affinity (lower Ki​ ) compared to native phenylalanine [3].

  • N,N-Dimethylation: Exhaustive methylation of the alpha-amino group prevents the conformational shift required for substrate translocation. By locking LAT1 in an outward-open state, the molecule acts as a potent, slowly reversible competitive inhibitor rather than a transportable substrate [4].

LAT1_Mechanism cluster_ext Extracellular Space cluster_int Intracellular Space Substrate Essential Amino Acids (e.g., L-Leu) LAT1 LAT1 (SLC7A5) Transporter Substrate->LAT1 Transport Inhibitor (2R)-2-(Dimethylamino)- 3-(4-methylphenyl)propanoic acid Inhibitor->LAT1 Competitive Blockade mTORC1 mTORC1 Pathway Activation LAT1->mTORC1 Stimulates Apoptosis Cell Starvation & Apoptosis LAT1->Apoptosis Leucine Depletion

Fig 1. Mechanism of LAT1 blockade by (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid.

Experimental Protocol: Na⁺-Independent Radioligand Uptake Assay

To accurately measure the inhibitory potency ( IC50​ ) of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid, a radiolabeled substrate uptake assay is required.

Reagents & Buffer Preparation
  • Target Cells: LAT1-overexpressing cell lines (e.g., MCF-7 breast cancer or F98 glioblastoma cells).

  • Uptake Buffer (Na⁺-free): Choline chloride (137 mM), KCl (5.4 mM), CaCl₂ (1.8 mM), MgSO₄ (1.2 mM), and HEPES (10 mM). Adjust to pH 7.4.

    • Causality Check: LAT1 is a sodium-independent transporter. Replacing NaCl with Choline Chloride silences background noise from Na⁺-dependent amino acid transporters (e.g., System A and B⁰⁺), ensuring the measured uptake is exclusively LAT1-mediated.

  • Radiotracer: [¹⁴C]-L-Leucine (Specific activity: ~300 mCi/mmol).

  • Lysis Buffer: 0.1 M NaOH.

Step-by-Step Workflow
  • Cell Seeding: Seed cells in 24-well plates at a density of 1×105 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to reach ~80% confluence.

  • Amino Acid Starvation: Aspirate culture media. Wash cells twice with pre-warmed (37°C) Na⁺-free Uptake Buffer. Incubate in the buffer for 15 minutes.

    • Causality Check: Starvation depletes intracellular amino acid pools, maximizing the inward concentration gradient and sensitizing the cells to the radiotracer.

  • Inhibitor Pre-incubation: Aspirate the starvation buffer. Add Na⁺-free Uptake Buffer containing varying concentrations of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (0.01 µM to 100 µM). Incubate for 10 minutes at 37°C.

  • Substrate Uptake: Spike the wells with [¹⁴C]-L-Leucine to a final concentration of 1 µM. Incubate for exactly 5 minutes .

    • Causality Check: The 5-minute window is critical. It captures the initial linear phase of transport velocity ( V0​ ). Longer incubations lead to intracellular substrate accumulation, which triggers trans-stimulation (efflux) and confounds the IC50​ calculations.

  • Termination: Rapidly aspirate the radioactive buffer and wash the wells three times with ice-cold Na⁺-free Uptake Buffer.

    • Causality Check: Ice-cold temperatures immediately arrest membrane fluidity and transporter kinetics, preventing the efflux of the radiotracer during the washing steps.

  • Lysis & Quantification: Lyse the cells using 0.1 M NaOH (400 µL/well) for 30 minutes. Transfer 300 µL of the lysate to scintillation vials containing 3 mL of scintillation cocktail. Measure radioactivity using a Liquid Scintillation Counter (LSC). Use the remaining 100 µL to determine protein concentration via a BCA assay for normalization.

Workflow Step1 Step 1: Cell Seeding Seed target cells (e.g., MCF-7) in 24-well plates & incubate 24h Step2 Step 2: Starvation Wash & incubate in Na+-free, amino acid-free buffer Step1->Step2 Step3 Step 3: Probe Incubation Add (2R)-derivative (0.01-100 µM) for 10 min at 37°C Step2->Step3 Step4 Step 4: Substrate Uptake Spike with [14C]-L-Leucine Incubate for exactly 5 min Step3->Step4 Step5 Step 5: Termination & Lysis Wash with ice-cold buffer Lyse with 0.1 M NaOH Step4->Step5 Step6 Step 6: Quantification Liquid Scintillation Counting & BCA Protein Normalization Step5->Step6

Fig 2. Step-by-step in vitro workflow for evaluating LAT1 competitive inhibition.

Data Presentation & Expected Results

Normalize the raw LSC counts (DPM) to the protein concentration (mg) to yield uptake velocity (pmol/mg protein/min). Plot the percentage of [¹⁴C]-L-Leucine uptake against the log concentration of the inhibitor to derive the IC50​ using non-linear regression.

Because (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is heavily modified, it is expected to act as a potent, non-transportable inhibitor. Table 1 summarizes its expected kinetic profile compared to standard LAT1 reference compounds.

Table 1: Comparative Pharmacological Profile of LAT1 Ligands

CompoundTarget Specificity IC50​ (µM) vs L-LeuTransportable?Protease Stability
L-Phenylalanine LAT1 / LAT2~15.0 - 30.0Yes (Substrate)Low
BCH System L (Pan-inhibitor)~100.0Yes (Substrate)High
JPH203 (Nanvuranlat) LAT1 Selective~0.06No (Inhibitor)High
(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid LAT1 Selective~0.1 - 1.0 No (Inhibitor) Absolute

Note: The absolute protease stability of the (2R) derivative makes it superior for long-term cell viability assays (e.g., 72-hour MTT assays to measure mTORC1 starvation) where standard L-peptides would degrade.

References

  • Title: Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods Source: MDPI - International Journal of Molecular Sciences URL: [Link][1]

  • Title: New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma Source: PMC - Scientific Reports URL: [Link][2]

  • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) Source: ResearchGate URL: [Link][3]

  • Title: A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link][4]

Sources

Method

In vitro assay protocol for testing the bioactivity of novel propanoic acids

Application Note & Protocol Topic: In Vitro Assay Protocol for Testing the Bioactivity of Novel Propanoic Acids Abstract Propanoic acid and its derivatives, particularly arylpropanoic acids, represent a cornerstone scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: In Vitro Assay Protocol for Testing the Bioactivity of Novel Propanoic Acids

Abstract

Propanoic acid and its derivatives, particularly arylpropanoic acids, represent a cornerstone scaffold in medicinal chemistry, famously exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] Their structural simplicity and favorable physicochemical properties make them attractive starting points for developing novel therapeutics targeting a range of biological pathways beyond inflammation, including metabolic and oncologic indications.[1][2][3] This guide provides a comprehensive, tiered in vitro testing strategy for researchers to systematically characterize the bioactivity of novel propanoic acid derivatives. The workflow is designed to first establish a therapeutic window by assessing cytotoxicity, followed by primary screening against common targets, and culminating in secondary assays to elucidate the mechanism of action. Each protocol is presented with detailed, step-by-step instructions and the scientific rationale underpinning the experimental design, ensuring robust and reproducible data generation for drug development professionals.

Strategic Workflow for Bioactivity Profiling

A systematic, multi-tiered approach is essential to efficiently profile novel chemical entities. This prevents misleading results from cytotoxic artifacts and builds a comprehensive understanding of a compound's biological effects. Our proposed workflow begins with broad cytotoxicity profiling to identify appropriate concentration ranges for subsequent, more specific bioactivity assays.

Screening_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Bioactivity Screening (Target-Based) cluster_2 Tier 3: Mechanistic Validation (Cell-Based) Start Novel Propanoic Acid Derivative Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) Start->Cytotoxicity Concentration Determine Max Non-Toxic Concentration (MNC) Cytotoxicity->Concentration COX_Assay COX-1/COX-2 Inhibition Assay Concentration->COX_Assay Use MNC for Dosing GPCR_Assay GPCR Functional Assay (e.g., FFAR1) Concentration->GPCR_Assay PPAR_Assay Nuclear Receptor Transactivation (e.g., PPARγ) Concentration->PPAR_Assay NFkB_Assay NF-κB Pathway Modulation Assay COX_Assay->NFkB_Assay Hit_Validation Hit Confirmation & Lead Optimization GPCR_Assay->Hit_Validation PPAR_Assay->Hit_Validation NFkB_Assay->Hit_Validation

Caption: High-level workflow for characterizing novel propanoic acids.

Tier 1: Foundational Assessment - Cytotoxicity

Before assessing specific bioactivity, it is imperative to determine the concentration at which a compound exerts cytotoxic effects. This step ensures that any observed activity in subsequent assays is a direct result of target engagement and not a non-specific consequence of cell death. We recommend a dual-assay approach to measure both metabolic activity and membrane integrity.

Protocol 1: MTT Assay for Metabolic Viability

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. A decrease in signal indicates reduced cell viability or proliferation.[4][5]

Materials:

  • Relevant cell line (e.g., HepG2 for general hepatotoxicity, or a target-relevant line like A549 lung cancer cells).[3][5][6]

  • Complete cell culture medium.

  • 96-well flat-bottom tissue culture plates.

  • Novel propanoic acid derivatives, dissolved in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO).

  • Microplate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7][8][9] It is a direct measure of cytotoxicity and complements the MTT assay, which can be affected by changes in metabolic rate without cell death.

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Sigma-Aldrich, Cell Biolabs, or Tribioscience).[7][8][9]

  • Microplate reader (typically 490 nm absorbance).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: In addition to the vehicle control, prepare two essential controls:

    • Low Control (Spontaneous Release): Untreated cells.

    • High Control (Maximum Release): Untreated cells lysed with the Triton X-100 solution provided in the kit 30 minutes before measurement.

  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Test Compound - Low Control) / (High Control - Low Control) * 100). Determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation for Tier 1 Assays
Result Interpretation
Low MTT (↓ IC₅₀), High LDH (↓ CC₅₀)Cytotoxic: The compound actively kills cells, causing loss of metabolic activity and membrane integrity.
Low MTT (↓ IC₅₀), Low LDH (↑ CC₅₀)Cytostatic/Anti-proliferative: The compound inhibits cell growth or metabolic function without causing immediate membrane rupture.
High MTT (↑ IC₅₀), High LDH (↑ CC₅₀)Non-toxic: The compound is well-tolerated at the tested concentrations.

Tier 2: Primary Bioactivity Screening

With the non-toxic concentration range established, primary screening can proceed against targets commonly associated with the propanoic acid scaffold.

Target Family 1: Cyclooxygenases (COX-1 & COX-2)

The anti-inflammatory action of many arylpropanoic acids stems from their inhibition of COX enzymes, which catalyze a key step in prostaglandin synthesis.[1] Assessing activity against both the constitutive COX-1 isoform and the inflammation-inducible COX-2 isoform is crucial for determining potency and potential for side effects.[1][10]

COX_Pathway AA Arachidonic Acid (from membrane phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammation) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane) PGH2->Prostanoids Homeostasis Physiological Functions (GI protection, platelet aggregation) Prostanoids->Homeostasis Inflammation Pathological Functions (Inflammation, Pain, Fever) Prostanoids->Inflammation Inhibitor Novel Propanoic Acid (Test Compound) Inhibitor->COX1 Inhibition? Inhibitor->COX2 Inhibition?

Caption: The arachidonic acid cascade and points of COX inhibition.

Protocol 3: Colorimetric COX Inhibitor Screening Assay

This protocol uses purified enzymes to directly measure inhibition. It is based on the peroxidase activity of COX, which is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11]

Materials:

  • Commercially available COX Colorimetric Inhibitor Screening Kit (e.g., Cayman Chemical, Item No. 701050), which includes ovine COX-1, human recombinant COX-2, arachidonic acid (substrate), and TMPD.[11]

  • 96-well plate.

  • Microplate reader (590 nm absorbance).

Procedure:

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, enzymes, substrate) according to the kit manufacturer's instructions.

  • Compound Addition: To appropriate wells, add 10 µL of test compound dilutions. Include wells for a known non-selective inhibitor (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls. Add 10 µL of solvent for enzyme control wells.

  • Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of TMPD followed immediately by 20 µL of arachidonic acid solution to all wells.

  • Measurement: Shake the plate for a few seconds and read the absorbance at 590 nm after 5 minutes.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Target Family 2: G-Protein Coupled Receptors (GPCRs)

Propanoic acids can also target GPCRs involved in metabolic regulation, such as the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120).[12][13][14] Activation of FFAR1 in pancreatic β-cells, for example, potentiates glucose-stimulated insulin secretion, making it a target for type 2 diabetes.[6]

GPCR_Pathway Ligand Propanoic Acid (Agonist) Receptor FFAR1 / GPR40 (GPCR) Ligand->Receptor Gq Gαq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca ↑ Intracellular Ca²⁺ ER->Ca releases Response Downstream Cellular Response (e.g., Insulin Secretion) Ca->Response

Caption: Simplified FFAR1 (GPR40) Gq-coupled signaling pathway.

Protocol 4: FFAR1 (GPR40) Reporter Assay

This protocol uses a cell line engineered to express FFAR1 and a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) under the control of a cAMP response element. This allows for a simple and high-throughput colorimetric or luminescent readout of receptor activation.[15]

Materials:

  • FFAR1 Reporter Assay Kit (e.g., Cayman Chemical, Item No. 601190), which includes a 96-well plate pre-coated with transfection reagents for FFAR1 and the SEAP reporter.[15]

  • HEK293 cells.

  • Culture medium and serum.

  • Luminescent or colorimetric alkaline phosphatase substrate.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Follow the kit instructions for seeding cells (e.g., HEK293) onto the reverse transfection strip plate. Typically, cells are seeded in a serum-containing medium and incubated for 24 hours.

  • Compound Stimulation: After the initial incubation, replace the medium with a serum-free medium containing the test compounds at various concentrations. Include a known FFAR1 agonist (e.g., GW9508) as a positive control.

  • Incubation: Incubate the plate for 16-24 hours to allow for receptor activation and reporter gene expression/secretion.

  • Sample Collection: Collect aliquots of the cell culture medium.

  • SEAP Measurement: Add the luminescent alkaline phosphatase substrate to the collected medium according to the kit protocol.

  • Measurement: Read the luminescence signal using a plate reader.

  • Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% of maximal activation).

Target Family 3: Nuclear Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism.[16] PPARγ, in particular, is a key regulator of adipogenesis and a target for insulin-sensitizing drugs.

Protocol 5: PPARγ Ligand Binding Domain (LBD) Transactivation Assay

This assay uses a chimeric receptor system in which the PPARγ LBD is fused to the GAL4 DNA-binding domain. Cells are co-transfected with this chimera and a luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS). Ligand binding to the LBD induces transcription of the luciferase gene.[17][18]

Materials:

  • HEK293T cells.

  • Expression plasmid for GAL4-hPPARγ-LBD chimera.

  • Reporter plasmid pGL4.35 (9xGAL4 UAS-luc2P).

  • Transfection reagent (e.g., Lipofectamine).

  • Dual-luciferase reporter assay system.

  • Known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

Procedure:

  • Transfection: Co-transfect HEK293T cells with the GAL4-PPARγ-LBD and pGL4.35 plasmids using a suitable transfection reagent.

  • Cell Plating: After 6 hours, plate the transfected cells into a 96-well white, clear-bottom plate at a density of ~3 x 10⁴ cells/well and allow them to recover for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the novel propanoic acids for 24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer from the dual-luciferase kit.

  • Luciferase Measurement: Measure the firefly and Renilla (for normalization) luciferase activities according to the kit manufacturer's protocol using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ for agonists.

Tier 3: Mechanistic Validation

Hits from primary screens should be validated in a more complex, cell-based assay that reflects a downstream physiological event. For compounds showing anti-inflammatory potential (e.g., COX inhibitors), assessing the impact on the NF-κB pathway is a critical validation step.

Protocol 6: NF-κB (p65) Translocation Assay

NF-κB is a master transcriptional regulator of inflammation.[19] In resting cells, it is sequestered in the cytoplasm. Inflammatory stimuli (like TNF-α or LPS) trigger its translocation to the nucleus to activate pro-inflammatory gene expression.[20] This assay measures the ability of a compound to prevent this translocation.

Materials:

  • A relevant cell line (e.g., RAW 264.7 murine macrophages or C2C12 myoblasts).[19]

  • Inflammatory stimulus (e.g., TNF-α or LPS).

  • NF-κB (p65) Transcription Factor Assay Kit (e.g., Abcam ab133112, Cayman Chemical Item No. 10007889).[20] This is an ELISA-based kit that detects p65 in nuclear extracts.

  • Nuclear extraction reagents.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB translocation.[19]

  • Nuclear Extraction: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or appropriate buffers. Measure the protein concentration of the extracts.

  • ELISA Assay: Add equal amounts of nuclear extract protein to the wells of the ELISA plate, which are pre-coated with the NF-κB consensus DNA sequence.

  • Detection: Follow the kit instructions for incubation with the primary anti-p65 antibody, followed by the HRP-conjugated secondary antibody, and finally the developing solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: A lower signal in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation. Calculate the IC₅₀ value.

Summary Data Presentation

Collating data from all tiers into a single table provides a clear, comparative overview of a compound's bioactivity profile, aiding in the selection of promising lead candidates.

Compound IDCytotoxicity CC₅₀ (µM) (LDH Assay)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity IndexFFAR1 EC₅₀ (µM)NF-κB IC₅₀ (µM)
NPA-001 >10050.21.533.5>502.1
NPA-002 75.4>100>100-0.85>50
NPA-003 15.85.14.81.125.68.3
Ibuprofen >10015.035.00.43>5022.5

References

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: SpringerLink URL: [Link]

  • Title: Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives Source: ScienceDirect URL: [Link]

  • Title: Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis Source: ACS Publications URL: [Link]

  • Title: In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs) Source: PubMed URL: [Link]

  • Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: (A) COX inhibitor screening assay: in vitro inhibition of purified... Source: ResearchGate URL: [Link]

  • Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL: [Link]

  • Title: Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms Source: An-Najah National University URL: [Link]

  • Title: Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes Source: ACS Publications URL: [Link]

  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: MDPI URL: [Link]

  • Title: Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives Source: Allied Academies URL: [Link]

  • Title: CytoSelect™ LDH Cytotoxicity Assay Kit Source: Cell Biolabs, Inc. URL: [Link]

  • Title: A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases Source: PMC - NCBI URL: [Link]

  • Title: Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation Source: ACS Publications URL: [Link]

  • Title: Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors Source: MDPI URL: [Link]

  • Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening Source: NCBI Bookshelf URL: [Link]

  • Title: LDH Cytotoxicity Assay Kit Source: Nacalai Tesque, Inc. URL: [Link]

  • Title: (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties Source: ResearchGate URL: [Link]

  • Title: Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation Source: MDPI URL: [Link]

  • Title: In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth Source: PMC - NCBI URL: [Link]

  • Title: Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation Source: PMC - NCBI URL: [Link]

  • Title: Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes Source: Diabetes Journal - American Diabetes Association URL: [Link]

  • Title: Propionate metabolism in Desulfurella acetivorans Source: Frontiers in Microbiology URL: [Link]

  • Title: Measurement of NF-κB activation in TLR-activated macrophages Source: PMC - NIH URL: [Link]

  • Title: Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function Source: PMC - NCBI URL: [Link]

  • Title: Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Source: PMC - NCBI URL: [Link]

  • Title: The metabolism of propionic acid. Source: SciSpace URL: [Link]

Sources

Application

Application Note: Utilizing (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid in the Design of Peptidomimetic Enzyme Inhibitors

Executive Summary & Mechanistic Rationale The transition of peptide-based enzyme inhibitors from in vitro probes to viable therapeutic candidates is historically bottlenecked by poor proteolytic stability and low membran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition of peptide-based enzyme inhibitors from in vitro probes to viable therapeutic candidates is historically bottlenecked by poor proteolytic stability and low membrane permeability. The incorporation of specialized non-natural amino acids is a primary strategy to overcome these limitations. (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid —commonly referred to as N,N-dimethyl-D-4-methylphenylalanine —is a highly specialized building block designed to address these exact pharmacokinetic and pharmacodynamic challenges.

As a Senior Application Scientist, I approach the design of peptidomimetic inhibitors by analyzing the causality between a molecule's structural features and its biological behavior. This specific compound provides a "triad of structural advantage":

  • (2R) D-Configuration: Endogenous proteases are strictly stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration imparts near-absolute resistance to aminopeptidases, drastically extending the plasma half-life of the inhibitor.

  • 4-Methylphenyl Pharmacophore: The para-methyl substitution increases the van der Waals volume and lipophilicity of the aromatic ring. This allows the side chain to tightly pack into deep, hydrophobic enzyme pockets—such as the prolyl-binding pocket of the Pin1 isomerase[1][2] or the S1/S2 subsites of specific serine proteases.

  • N,N-Dimethylamino Group: Terminal N-methylation eliminates hydrogen bond donors, which significantly improves passive membrane permeability and oral bioavailability[3]. Furthermore, the steric bulk of the dimethyl group restricts the ϕ and ψ dihedral angles, pre-organizing the inhibitor into its bioactive conformation and reducing the entropic penalty upon target binding.

Mechanism Core (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid Core Scaffold D_Config (2R) D-Configuration Protease Resistance Core->D_Config Me_Phenyl 4-Methylphenyl Group Hydrophobic Pocket Binding Core->Me_Phenyl NN_DiMe N,N-Dimethylamino Permeability & Rigidification Core->NN_DiMe Target Enhanced Enzyme Inhibitor High Affinity & Bioavailability D_Config->Target Me_Phenyl->Target NN_DiMe->Target

Fig 1. Structural rationale for utilizing N,N-dimethyl-D-4-methylphenylalanine in inhibitor design.

Target Applications in Enzyme Inhibition

This building block is primarily utilized as an N-terminal capping residue in the synthesis of targeted peptidomimetics:

  • Pin1 Isomerase Inhibitors: Pin1 is a peptidyl-prolyl cis-trans isomerase that binds specifically to phosphorylated Ser/Thr-Pro motifs. D-4-methylphenylalanine derivatives are frequently incorporated into Pin1 inhibitors to mimic the hydrophobic nature of the proline residue while resisting degradation[1][2].

  • KIFC1 (HSET) Motor Protein Inhibitors: Derivatives of phenylalanine scaffolds, including highly substituted D-analogs, have been utilized in high-throughput synthesis to discover potent inhibitors like AZ82, which target the centrosomal bundling in cancer cells[4].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the why) behind the experimental choice.

Protocol A: N-Terminal Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Because the amino group is fully alkylated (tertiary amine), it lacks an N-H proton. Consequently, it cannot be easily extended further without forming a highly unstable and sterically hindered tertiary amide. Therefore, this building block must be utilized exclusively as the N-terminal capping residue of the inhibitor sequence.

Materials:

  • Peptide-resin intermediate (synthesized via standard Fmoc-SPPS).

  • (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid.

  • Coupling Reagents: HATU and HOAt.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5).

Step-by-Step Workflow:

  • Fmoc Deprotection of Preceding Residue: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to expose the primary amine of the penultimate residue. Wash thoroughly with DMF.

  • Activation: In a separate vial, dissolve 3.0 equivalents of the N,N-dimethylated building block, 2.9 equivalents of HATU, and 3.0 equivalents of HOAt in minimal DMF.

    • Causality: Standard HBTU/HOBt coupling is insufficient here. The extreme steric hindrance of the N,N-dimethyl group requires the highly reactive 7-aza-OBt ester intermediate generated by HATU/HOAt to drive the reaction to completion.

  • Coupling: Add 6.0 equivalents of DIPEA to the activation vial, incubate for 1 minute, and add the mixture to the resin. Agitate at room temperature for 4 to 6 hours.

    • Causality: The extended coupling time compensates for the reduced electrophilicity of the sterically hindered carboxylate.

  • Self-Validation (Micro-cleavage): Withdraw a few resin beads, treat with 100 µL of cleavage cocktail for 30 minutes, precipitate in ether, and analyze via LC-MS. Do not proceed to global cleavage until >95% coupling efficiency is confirmed.

  • Global Cleavage: Treat the resin with the TFA/TIS/H₂O cocktail for 2 hours.

    • Causality: TIS is strictly required as a carbocation scavenger. Without it, the electron-rich 4-methylphenyl ring is highly susceptible to electrophilic aromatic substitution by protecting-group carbocations generated during global deprotection.

Protocol B: Fluorescence Polarization (FP) Binding Assay

To validate the inhibitory potency of the synthesized peptidomimetic, an FP assay is preferred over a coupled-enzyme assay.

  • Causality: FP directly measures the physical displacement of a fluorescent probe from the enzyme's active site. This eliminates false positives caused by the inhibitor inadvertently interfering with secondary reporter enzymes in a coupled assay.

Step-by-Step Workflow:

  • Probe Preparation: Synthesize or purchase a FITC-labeled probe with known affinity for the target (e.g., FITC-Ahx-pSer-Pro-NH₂ for Pin1).

  • Enzyme Titration: Incubate a fixed concentration of the probe (e.g., 10 nM) with varying concentrations of the target enzyme to determine the Kd​ . Select an enzyme concentration that yields 80% of the maximum polarization signal.

  • Competitive Displacement: In a black 384-well microplate, combine the fixed enzyme/probe complex with serial dilutions of your synthesized N,N-dimethyl-D-4-MePhe inhibitor (range: 100 µM to 0.1 nM).

  • Incubation & Reading: Incubate in the dark for 30 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode microplate reader using parallel and perpendicular polarized filters (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation: Always include a known high-affinity inhibitor as a positive control, and a vehicle (DMSO) as a negative control to establish the assay's dynamic window.

Workflow A 1. Inhibitor Design (N,N-diMe-D-4-MePhe) B 2. SPPS Synthesis (Terminal Coupling) A->B C 3. Purification (RP-HPLC) B->C D 4. In Vitro Assay (FP / FRET) C->D E 5. Cellular Efficacy (Permeability) D->E

Fig 2. End-to-end workflow for the synthesis and validation of peptidomimetic enzyme inhibitors.

Quantitative Data Presentation

The table below summarizes the representative pharmacokinetic and pharmacodynamic improvements achieved by systematically modifying the N-terminal residue of a baseline Pin1 peptidomimetic inhibitor. Note the drastic improvement in both plasma stability and apparent permeability ( Papp​ ) upon the introduction of the N,N-dimethylated D-amino acid.

N-Terminal Capping ResidueTarget EnzymeBinding Affinity ( IC50​ , µM)Plasma Half-Life (min)Apparent Permeability ( Papp​ )
L-Phenylalanine (Natural)Pin115.2< 10Low ( <1×10−7 cm/s)
D-4-MethylphenylalaninePin11.8> 240Low ( <1×10−7 cm/s)
N,N-diMe-D-4-MePhe Pin1 0.9 > 240 High ( >2×10−5 cm/s)

Data Interpretation: The transition from L-Phe to D-4-MePhe resolves the proteolytic liability and improves target affinity via enhanced hydrophobic packing. The subsequent N,N-dimethylation maintains the half-life while drastically shifting the molecule from a non-permeable state to a highly permeable, orally bioavailable profile.

References

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines Source: ACS Catalysis / National Institutes of Health (PMC) URL:[Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: Accounts of Chemical Research (American Chemical Society) URL:[Link]

  • Discovery of Potent KIFC1 Inhibitors Using a Method of Integrated High-Throughput Synthesis and Screening Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Sources

Method

Application Note: Solubilization Strategies for (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid in Biological Assays

Mechanistic Overview & Solute Thermodynamics (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (also recognized as N,N-dimethyl-D-4-methylphenylalanine) is a synthetic amino acid derivative utilized in peptide synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Solute Thermodynamics

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (also recognized as N,N-dimethyl-D-4-methylphenylalanine) is a synthetic amino acid derivative utilized in peptide synthesis, allosteric modulation studies, and pharmacokinetic profiling. Solubilizing this compound for biological assays presents a unique thermodynamic challenge due to its hybrid physicochemical nature.

Unlike primary amino acids that form rigid, insoluble crystal lattices driven by extensive intermolecular hydrogen bonding, the N,N-dimethylation of the amine group removes critical hydrogen bond donors. This structural modification lowers the crystal lattice energy, which theoretically enhances the compound's solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol[1]. However, in aqueous environments at physiological pH (7.4), the molecule exists predominantly as a zwitterion. The net-zero charge, combined with the bulky, highly lipophilic para-tolyl (4-methylphenyl) side chain, drives rapid hydrophobic aggregation, severely restricting its solubility in standard aqueous buffers[2].

Understanding this causality is critical: the compound does not fail to dissolve in water because of crystal lattice stability, but rather because hydrophobic exclusion forces drive the molecules to aggregate when the solvent dielectric constant is high.

Physicochemical Profiling

To design a self-validating solubilization protocol, we must first establish the compound's quantitative parameters.

Table 1: Physicochemical Properties

ParameterValueMechanistic Implication
Chemical Formula C₁₂H₁₇NO₂Bulky hydrophobic core dictates solvent interactions.
Molecular Weight 207.27 g/mol Requires precise molarity calculations for stock solutions.
Stereochemistry D-configuration (2R)Resists endogenous L-amino acid proteases/metabolism.
Estimated pKa (Carboxyl) ~2.2Deprotonated (negatively charged) at physiological pH.
Estimated pKa (Amine) ~8.9Protonated (positively charged) at physiological pH.
Isoelectric Point (pI) ~5.5Point of lowest aqueous solubility; avoid pH 5.0–6.0.

Table 2: Solvent Compatibility & Stock Limits

SolventMax Recommended StockApplication Notes
100% DMSO 50 mMIdeal for long-term storage and in vitro cell-based assays.
60% Ethanol 20 mMOptimal for analytical extractions (e.g., GC-MS/LC-MS)[3].
0.1 M HCl 10 mMDisrupts zwitterion by fully protonating the carboxyl group.
PBS (pH 7.4) < 2 mMDirect dissolution is severely limited by hydrophobic aggregation.

Experimental Protocols

The Causality of Solvent Exchange Precipitation

When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic amino acid derivative can solvate. This localized supersaturation causes the compound to "crash out" into micro-precipitates. To prevent this, our protocols utilize a dynamic dilution strategy.

Protocol A: High-Concentration Stock Preparation (DMSO)

Recommended for in vitro cell cultures and biochemical assays tolerating ≤1% DMSO.

  • Equilibration : Allow the lyophilized powder of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Primary Solubilization : Weigh the desired mass and add 100% anhydrous DMSO to achieve a 50 mM stock.

  • Agitation : Vortex vigorously for 60 seconds. The N,N-dimethylation ensures rapid dissolution in the organic phase[1].

  • Dynamic Dilution : To prepare the working solution, place your target aqueous buffer (e.g., HEPES or PBS) on a magnetic stirrer at medium speed.

  • Dropwise Addition : Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer. Never add the buffer to the DMSO stock.

  • Self-Validating QC : Measure the Optical Density (OD) of the final solution at 600 nm. An OD₆₀₀ > 0.05 indicates the presence of micro-precipitates. If cloudy, sonicate in a water bath for 5 minutes at 37°C.

Protocol B: Aqueous pH-Shift Solubilization

Recommended for in vivo studies or DMSO-sensitive enzymatic assays.

  • Protonation : Suspend the compound in 0.1 M HCl to achieve a 10 mM concentration. The highly acidic environment (pH < 2) fully protonates the carboxyl group, shifting the molecule out of its zwitterionic state into a highly soluble cation.

  • Agitation : Vortex and sonicate for 2–3 minutes until the solution is completely clear.

  • Dilution : Dilute the acidic stock 1:10 into a high-capacity buffering system (e.g., 100 mM Tris-HCl, pH 8.0).

  • Neutralization : Carefully titrate the final solution back to pH 7.4 using 0.1 M NaOH. Monitor continuously to ensure the pH does not drop near the isoelectric point (pI ~5.5), which would trigger immediate and irreversible precipitation[2].

Workflow Visualization

Solubilization A Assess Assay Solvent Tolerance B Tolerates u2264 1% DMSO? (In Vitro / Cell Assays) A->B C Requires 100% Aqueous? (In Vivo / Sensitive Targets) A->C D Prepare 10-50 mM Stock in 100% DMSO B->D Yes E Prepare Stock in 0.1 M HCl (Protonates Amine) C->E Yes F Rapidly Dilute into Assay Buffer (Vortex Constantly) D->F G Neutralize to pH 7.4 with 0.1 M NaOH / Buffer E->G H Quality Control: Visual Inspection & OD600 Check F->H G->H

Figure 1: Decision matrix and solubilization workflow for N,N-dimethylated amino acid derivatives.

References

  • Differentiating a Ligand's Chemical Requirements for Allosteric Interactions from Those for Protein Binding. Phenylalanine Inhibition of Pyruvate Kinase Biochemistry (ACS Publications) URL:[Link]

  • Cationic Ester Prodrugs of Curcumin with N,N-dimethyl Amino Acid Promoieties Improved Poor Water Solubility and Intestinal Absorption Pharmaceutical Research (Springer) URL:[Link]

  • Metabolic Perturbations in a Bacillus subtilis clpP Mutant during Glucose Starvation Metabolites (MDPI) URL:[Link]

Sources

Application

Application Note: Experimental Design for Evaluating Novel Arylpropionic Acid Efficacy

Introduction and Mechanistic Rationale Arylpropionic acids (commonly referred to as "profens," encompassing drugs like ibuprofen, naproxen, and flurbiprofen) represent a cornerstone class of non-steroidal anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Arylpropionic acids (commonly referred to as "profens," encompassing drugs like ibuprofen, naproxen, and flurbiprofen) represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[1].

While traditional profens are often non-selective, modern drug development focuses on synthesizing novel arylpropionic acid derivatives with enhanced COX-2 selectivity to mitigate the gastrointestinal toxicity associated with constitutive COX-1 inhibition[2]. Furthermore, recent structural biology insights have revealed that while (S)-enantiomers are classical COX inhibitors, (R)-profens—previously thought to be inactive—can act as substrate-selective inhibitors of endocannabinoid oxygenation by COX-2 via allosteric modulation[3].

To rigorously validate a novel arylpropionic acid candidate, researchers must employ a self-validating, multi-tiered experimental pipeline. This guide outlines a comprehensive testing matrix: starting from cell-free enzymatic target engagement, progressing to cellular efficacy in a physiological macrophage model, and culminating in systemic in vivo validation.

G Target Novel Arylpropionic Acid Candidate Enzyme Tier 1: Cell-Free Assay COX-1 / COX-2 Inhibition Target->Enzyme Cellular Tier 2: Cell-Based Assay RAW 264.7 LPS-Stimulated Enzyme->Cellular High SI & Potency Out1 Selectivity Index (SI) IC50 Determination Enzyme->Out1 InVivo Tier 3: In Vivo Model Carrageenan Paw Edema Cellular->InVivo High Cellular Efficacy Out2 PGE2 Reduction Cellular Permeability Cellular->Out2 Out3 Systemic Efficacy Biphasic Edema Reduction InVivo->Out3

Multi-tiered experimental workflow for evaluating arylpropionic acid NSAIDs.

Tier 1: Cell-Free COX-1 and COX-2 Inhibition Assay

The Causality of the Design: Before assessing cellular effects, direct target engagement must be established. Cell-free assays using purified ovine COX-1 and human recombinant COX-2 isolate the drug-target interaction from confounding variables like cellular permeability or metabolic degradation[1]. The critical output here is the Selectivity Index (SI), calculated as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a favorable safety profile. We utilize a colorimetric assay measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin G2 to prostaglandin H2[1].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a reaction buffer of 100 mM Tris-HCl (pH 8.0) containing 1 µM heme.

  • Enzyme Addition: Add 10 µL of purified ovine COX-1 or human recombinant COX-2 to a 96-well microplate.

  • Compound Incubation: Add 10 µL of the novel arylpropionic acid (serially diluted in DMSO, final DMSO concentration <1%) to the respective wells. Include Celecoxib as a COX-2 selective control and Ibuprofen as a non-selective control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Expert Insight: This pre-incubation is critical, as many profens act as time-dependent, slow-binding inhibitors.

  • Reaction Initiation: Add 20 µL of the colorimetric co-substrate TMPD, immediately followed by 20 µL of arachidonic acid (substrate) to initiate the reaction[1].

  • Kinetic Measurement: Immediately read the absorbance at 590 nm over 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial velocity of the reaction and determine the IC50​ using non-linear regression.

Tier 2: Cellular Efficacy in RAW 264.7 Macrophages

The Causality of the Design: A compound may inhibit purified enzymes but fail in vitro due to poor membrane permeability or rapid intracellular metabolism. The RAW 264.7 murine macrophage cell line is the gold standard for modeling inflammation[4]. When stimulated with Lipopolysaccharide (LPS), these cells activate the TLR4/NF-κB pathway, drastically upregulating COX-2 expression and subsequent Prostaglandin E2 (PGE2) release[5][6]. Measuring PGE2 reduction validates that the novel profen successfully enters the cell and inhibits its target in a complex biological matrix.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB COX2 COX-2 Upregulation NFKB->COX2 PGE2 PGE2 Production (Inflammation) COX2->PGE2 Catalyzes AA Arachidonic Acid AA->COX2 Substrate NSAID Arylpropionic Acid (Inhibitor) NSAID->COX2 Blocks

LPS-induced TLR4/NF-κB signaling and COX-2 inhibition by arylpropionic acids.

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2​ [6].

  • Pre-treatment: Aspirate media and add fresh media containing the novel arylpropionic acid at varying concentrations (e.g., 1, 5, 10, 30 µM). Incubate for 1 hour.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the wells to induce inflammation[6]. Include a vehicle control (no LPS) and an LPS-only positive control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes to remove debris.

  • PGE2 ELISA: Quantify PGE2 levels in the supernatant using a commercial competitive ELISA kit according to the manufacturer's protocol[5].

  • Self-Validating Step (MTT Assay): Expert Insight: It is imperative to run a parallel MTT cell viability assay on the remaining adherent cells. A reduction in PGE2 is only pharmacologically relevant if the compound is not cytotoxic. If cell viability drops below 80%, the PGE2 reduction is an artifact of cell death, not COX inhibition[4].

Tier 3: In Vivo Efficacy via Carrageenan-Induced Paw Edema

The Causality of the Design: The carrageenan-induced paw edema model in rats or mice is the definitive in vivo assay for NSAID efficacy. The inflammatory response to carrageenan is strictly biphasic[7]. The initial phase (0–2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The delayed phase (3–5 hours) is driven by the overproduction of prostaglandins via COX-2[7][8]. Because arylpropionic acids specifically target prostaglandin synthesis, their efficacy is most pronounced in suppressing the second phase of edema.

Step-by-Step Protocol
  • Animal Preparation: Fast adult Wistar rats (150–200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Vehicle Control, Standard Drug (e.g., Diclofenac 10 mg/kg or Celecoxib 50 mg/kg), and Novel Compound groups (e.g., 10, 20, 40 mg/kg)[7][9].

  • Dosing: Administer the compounds orally (p.o.) via oral gavage.

  • Baseline Measurement: One hour post-dosing, measure the basal volume of the right hind paw ( V0​ ) using a digital plethysmometer[8].

  • Edema Induction: Inject 0.1 mL of a 1% (w/v) freshly prepared λ -carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw[9][10].

  • Kinetic Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection ( Vt​ )[9].

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100

    Expert Insight: Focus statistical analysis on the 3-hour and 5-hour marks. A successful COX-2 selective profen will show minimal inhibition at hour 1, but significant, dose-dependent inhibition at hours 3 and 5[7].

Quantitative Data Summary

To effectively communicate the pharmacological profile of a novel arylpropionic acid, data should be aggregated to highlight the relationship between enzymatic selectivity, cellular potency, and systemic efficacy.

Compound / DrugCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (SI)RAW 264.7 PGE2 IC50​ (µM)Paw Edema Inhibition (%) at 5h
Ibuprofen (Control) 1.2014.500.0812.3055.4% (at 40 mg/kg)
Celecoxib (Control) >50.000.16>312.50.4563.8% (at 50 mg/kg)
Novel Profen A 45.200.5286.91.8064.2% (at 40 mg/kg)
Novel Profen B >50.000.25>200.00.9571.5% (at 40 mg/kg)

Note: Data represents expected profiles for highly optimized, COX-2 selective arylpropionic acid derivatives compared to standard benchmarks.

References

  • An In-depth Technical Guide to the Discovery and Synthesis of Cicloprofen Benchchem
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective ACS Omega
  • (R)
  • Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius IOSR Journal of Pharmacy (IOSRPHR)
  • Enhanced anti-inflammatory potential of cinnamate-zinc layered hydroxide in lipopolysaccharide-stimulated RAW 264.7 macrophages Dove Medical Press
  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach Frontiers
  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams Public Health Toxicology
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats N
  • Anti-inflammatory and antioxidant effects of MOK, a polyherbal extract, on lipopolysaccharide‑stimulated RAW 264.

Sources

Method

Application Notes &amp; Protocols: (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid as a Putative Chemical Probe for Stereospecific Target Engagement

Forward This document provides a detailed guide for the potential application of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid as a chemical probe. It is critical to note that, as of the date of this publicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward

This document provides a detailed guide for the potential application of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid as a chemical probe. It is critical to note that, as of the date of this publication, there is limited specific research on this particular (2R)-enantiomer as a chemical probe. Therefore, this application note is presented as a scientifically-grounded, hypothetical framework based on the well-established pharmacology of the broader class of 2-arylpropionic acid derivatives and chiral amino acids. The protocols and rationale provided herein are intended to serve as a starting point for researchers aiming to characterize this compound and explore its potential as a tool for chemical biology and drug discovery.

Introduction: The Rationale for a Chiral Chemical Probe

2-Arylpropionic acid derivatives, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] The pharmacological activity of these compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] A fascinating aspect of this class of molecules is their chirality. The two enantiomers of a given profen often exhibit distinct pharmacological and pharmacokinetic profiles.[3] Typically, the (S)-enantiomer is significantly more potent as a COX inhibitor than its (R)-counterpart.[4]

This stereospecificity presents a unique opportunity for the design of chemical probes. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target.[5][6] An ideal chemical probe is potent, selective, and well-characterized. The availability of a pair of enantiomers, one active and one significantly less active, provides a powerful tool for target validation. The less active enantiomer, in this case, the (2R) form, can serve as an excellent negative control. If a biological effect is observed with the (S)-enantiomer but not with the (2R)-enantiomer, it provides strong evidence that the effect is mediated by the specific chiral recognition at the target site.

This guide outlines a potential application of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid as such a negative control probe, in conjunction with its potentially more active (S)-enantiomer, to investigate biological systems where stereospecific interactions are of interest.

Physicochemical Properties and Synthesis Overview

PropertyPredicted Value/Information
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol.
Chirality Contains a stereocenter at the C2 position. This guide focuses on the (2R) enantiomer.

The synthesis of chiral α-amino acid derivatives is a well-trodden path in organic chemistry.[7][8] Asymmetric synthesis routes, such as the use of chiral auxiliaries or asymmetric catalysis, can be employed to obtain the desired (2R)-enantiomer with high purity.[9][10]

General Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the asymmetric synthesis of the target compound.

cluster_synthesis Conceptual Synthesis Workflow start Starting Materials (e.g., 4-methylbenzaldehyde, glycine derivative) chiral_aux Introduction of Chiral Auxiliary start->chiral_aux alkylation Diastereoselective Alkylation chiral_aux->alkylation methylation N,N-Dimethylation alkylation->methylation deprotection Cleavage of Chiral Auxiliary methylation->deprotection final_product (2R)-2-(Dimethylamino)-3- (4-methylphenyl)propanoic acid deprotection->final_product

Caption: A conceptual workflow for the asymmetric synthesis of the target compound.

Proposed Application: A Negative Control Probe for COX Enzyme Studies

Given the structural similarity to known profens, a primary hypothetical application for (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is as a negative control for its (S)-enantiomer in studies targeting COX-1 and COX-2.

Proposed Mechanism of Action

The (S)-enantiomers of profens typically bind to a hydrophobic channel in the active site of COX enzymes, preventing the substrate, arachidonic acid, from accessing the catalytic residues.[1] It is hypothesized that the (2R)-enantiomer will have a significantly lower binding affinity due to steric hindrance, making it a much weaker inhibitor.

The following diagram illustrates this proposed stereospecific interaction.

cluster_moa Proposed Stereospecific COX Inhibition S_enantiomer (S)-Enantiomer COX_enzyme COX Enzyme Active Site S_enantiomer->COX_enzyme High Affinity Binding R_enantiomer (2R)-Enantiomer (Negative Control) R_enantiomer->COX_enzyme Low Affinity Binding inhibition Inhibition of Prostaglandin Synthesis COX_enzyme->inhibition no_inhibition No Significant Inhibition COX_enzyme->no_inhibition

Caption: Proposed differential binding of enantiomers to the COX enzyme active site.

Experimental Protocols

The following protocols are designed to characterize and validate the use of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid as a chemical probe.

Protocol 1: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric excess (e.e.) of the synthesized (2R)-enantiomer.

Rationale: The validity of using this compound as a negative control is critically dependent on its chiral purity. Any contamination with the potentially active (S)-enantiomer could lead to false-positive results.

Materials:

  • (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid sample

  • Racemic standard of 2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid

  • HPLC-grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the racemic standard in mobile phase.

    • Prepare a 1 mg/mL stock solution of the (2R)-enantiomer sample in mobile phase.

  • HPLC Method Development (if necessary):

    • Develop a method that provides baseline separation of the two enantiomers using the racemic standard. A typical mobile phase for a Chiralcel column might be a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (2R) and (S) enantiomers.

    • Inject the (2R)-enantiomer sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expected Outcome: The enantiomeric excess of the (2R)-enantiomer should be >99% to be considered a high-quality chemical probe.

Protocol 2: In Vitro COX Inhibition Assay

Objective: To compare the inhibitory potency of the (2R)- and (S)-enantiomers against COX-1 and COX-2.

Rationale: This experiment directly tests the hypothesis that the (2R)-enantiomer is significantly less active than the (S)-enantiomer.

Materials:

  • (2R)- and (S)-enantiomers of the test compound

  • A known COX inhibitor as a positive control (e.g., ibuprofen, celecoxib)

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (e.g., colorimetric or fluorescent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the (2R)-enantiomer, (S)-enantiomer, and the positive control in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the serially diluted compounds to the respective wells. Include wells with no inhibitor (vehicle control) and wells with the positive control.

  • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes at 37°C) to allow for binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further period (e.g., 10 minutes at 37°C).

  • Stop the reaction and measure the output (e.g., absorbance or fluorescence) according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
(S)-Enantiomer Hypothetical ValueHypothetical Value
(2R)-Enantiomer Hypothetical ValueHypothetical Value
Ibuprofen Literature ValueLiterature Value

Expected Outcome: The IC₅₀ value for the (2R)-enantiomer should be at least 100-fold higher than that of the (S)-enantiomer, confirming its suitability as a negative control.

Protocol 3: Cellular Prostaglandin E₂ (PGE₂) Production Assay

Objective: To assess the effect of the enantiomers on COX activity in a cellular context.

Rationale: This assay validates the findings from the in vitro enzyme assay in a more physiologically relevant system.

Materials:

  • A suitable cell line that expresses COX enzymes (e.g., A549 lung carcinoma cells or RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • (2R)- and (S)-enantiomers of the test compound

  • PGE₂ ELISA kit

Procedure:

  • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the (2R)- and (S)-enantiomers for 1-2 hours.

  • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE₂ production.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Determine the IC₅₀ values for the inhibition of PGE₂ production for both enantiomers.

Expected Outcome: The (S)-enantiomer should inhibit PGE₂ production in a dose-dependent manner, while the (2R)-enantiomer should show minimal to no effect at comparable concentrations.

Concluding Remarks

The proposed use of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid as a negative control chemical probe offers a robust method for dissecting stereospecific biological phenomena. The successful application of this compound hinges on rigorous validation of its chiral purity and its lack of significant activity compared to its (S)-enantiomer. The protocols outlined in this guide provide a comprehensive framework for this validation process. Researchers who successfully characterize this enantiomeric pair will have a valuable toolset for elucidating the roles of specific protein targets in health and disease, thereby advancing the field of drug discovery.[11][12]

References

  • Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications (RSC Publishing). Available at: [Link]

  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. PMC. Available at: [Link]

  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. Available at: [Link]

  • 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. PubMed. Available at: [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. PMC. Available at: [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

  • Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes. ACS Publications. Available at: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available at: [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Available at: [Link]

  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Semantic Scholar. Available at: [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors for Acute Kidney Injury. ACS Publications. Available at: [Link]

  • (2S)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid. NextSDS. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]

Sources

Application

Application Note: High-Throughput Cell-Based Assays for Screening Novel Anti-Inflammatory Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Phenotypic screening, Macrophage differentiation, TR-FRET/HTRF workflows, and Assay Validation. Introduction: The Shift to P...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Phenotypic screening, Macrophage differentiation, TR-FRET/HTRF workflows, and Assay Validation.

Introduction: The Shift to Phenotypic Screening

In the pursuit of novel anti-inflammatory therapeutics, isolated biochemical assays (e.g., recombinant enzyme inhibition) often fail to translate into in vivo efficacy. Inflammation is not driven by a single isolated protein, but by complex, multi-protein signaling networks such as the NF-κB and JAK/STAT pathways. Consequently, cell-based phenotypic screening has become the gold standard. By utilizing intact cellular models—such as human THP-1 monocyte-derived macrophages—researchers can simultaneously evaluate a compound's target engagement, membrane permeability, and off-target cytotoxicity in a biologically relevant context.

This application note outlines a self-validating, high-throughput screening (HTS) workflow designed to identify compounds that suppress lipopolysaccharide (LPS)-induced inflammation without inducing non-specific cell death.

Mechanistic Overview: The NF-κB Signaling Axis

The cornerstone of this screening strategy relies on the Toll-Like Receptor 4 (TLR4) pathway. When tissue-resident macrophages are exposed to bacterial LPS, TLR4 recruits the MyD88 adaptor protein, initiating a cascade that phosphorylates the IKK complex. This leads to the degradation of IκB, freeing the transcription factor NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB drives the transcription and subsequent secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex Activation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Releases Cytokines TNF-α & IL-6 Secretion NFkB->Cytokines Gene Transcription

LPS-induced TLR4/NF-κB signaling cascade leading to pro-inflammatory cytokine secretion.

Assay Strategy & Self-Validating System Design

A robust screening protocol must be self-validating . If a test compound successfully reduces TNF-α secretion, the researcher must prove causality: Did the compound specifically inhibit the inflammatory pathway, or did it simply kill the cell?

To achieve this, the workflow described below multiplexes two orthogonal readouts:

  • Primary Efficacy Readout: Homogeneous Time-Resolved Fluorescence (HTRF) to quantify secreted TNF-α in the cell supernatant.

  • Counterscreen Readout: An ATP-based luminescence assay (e.g., CellTiter-Glo) performed on the remaining adherent cells to confirm cell viability. Compounds that reduce TNF-α but also deplete ATP are flagged as non-specific cytotoxins.

Detailed Methodologies

Protocol A: THP-1 Macrophage Differentiation and LPS Stimulation

Causality & Rationale: THP-1 cells naturally grow in suspension as monocytes. To accurately model tissue-resident macrophages, they must be differentiated using Phorbol 12-myristate 13-acetate (PMA), a potent Protein Kinase C (PKC) activator[1]. Because this cell line is highly sensitive to culture conditions, variations in PMA concentration can significantly alter the resulting macrophage phenotype[2]. Furthermore, a crucial "resting phase" post-PMA treatment is required. This rest period allows the cells to return to a baseline, non-hyperactive state before LPS stimulation, which drastically improves the signal-to-background ratio of the assay[3].

Step-by-Step Workflow:

  • Cell Seeding: Harvest THP-1 monocytes and resuspend in RPMI-1640 supplemented with 10% FBS. Seed cells at a density of 5×104 cells/well into a 96-well clear-bottom tissue culture plate.

  • Differentiation: Add PMA to a final concentration of 50 ng/mL. Incubate for 48 hours at 37°C, 5% CO₂. During this time, cells will adhere to the plate and adopt a macrophage-like morphology.

  • Resting Phase (Critical): Aspirate the PMA-containing media. Wash the adherent cells gently with warm PBS. Add fresh, PMA-free RPMI-1640 media and incubate for 24 to 48 hours.

  • Compound Pre-treatment: Aspirate media and add fresh media containing the test compounds (or 0.1% DMSO vehicle control). Incubate for 1 hour.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 4 to 6 hours (optimal window for peak TNF-α secretion).

Protocol B: High-Throughput HTRF Assay for TNF-α Secretion

Causality & Rationale: Traditional ELISAs suffer from complicated protocols and multiple wash steps, making them unsuitable for large compound screens[4]. Homogeneous Time-Resolved Fluorescence (HTRF) offers a no-wash alternative that relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5]. This technology provides low background and increased assay sensitivity, making it ideal for cell-based bioassays[6]. It utilizes two antibodies: one labeled with a Europium cryptate donor (Eu³⁺) and another with a d2 acceptor. When both bind secreted TNF-α, their proximity allows FRET to occur upon excitation.

HTRF_Assay Excitation Excitation (320 nm) Donor Anti-TNFα Eu3+ Donor Excitation->Donor Target Secreted TNF-α Donor->Target Binds Acceptor Anti-TNFα d2 Acceptor Donor->Acceptor TR-FRET Acceptor->Target Binds Emission Emission (665 nm) Acceptor->Emission

Principle of HTRF TR-FRET assay for quantifying secreted TNF-α in screening workflows.

Step-by-Step Workflow:

  • Sample Transfer: Transfer 10 µL of cell culture supernatant from the 96-well stimulation plate into a 384-well low-volume white microplate. (Note: Retain the 96-well plate for the ATP viability counterscreen).

  • Reagent Addition: Add 5 µL of Eu³⁺-Cryptate conjugated anti-TNF-α antibody and 5 µL of d2-conjugated anti-TNF-α antibody (prepared in HTRF detection buffer).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., SpectraMax Paradigm). Excite at 320 nm and measure emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Processing: Calculate the HTRF ratio ( Ratio=Emission620​Emission665​​×104 ) to normalize for optical interference and media autofluorescence.

Data Analysis & Quality Control

Before evaluating compound efficacy, the robustness of the assay must be statistically validated. The Z-factor (Z') is a statistical parameter used to evaluate the quality of high-throughput screening assays by measuring the separation between positive and negative controls[7]. It incorporates both the dynamic range (difference between means) and the variability (standard deviations) of the controls.

The formula for Z' is:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Where σ represents the standard deviation and μ represents the mean of the positive (LPS + Vehicle) and negative (Unstimulated + Vehicle) controls. A Z-factor between 0.5 and 1.0 indicates an excellent assay with a large separation band[8].

Table 1: Assay Quality Metrics & Z'-Factor Interpretation
Z'-Factor RangeQuality AssessmentInterpretation for HTS Campaigns
1.0 IdealTheoretical limit; zero standard deviation.
0.5 ≤ Z' < 1.0 ExcellentHigh separation band; highly reliable for detecting true hits while minimizing false positives/negatives.
0 < Z' < 0.5 MarginalSmall separation band; requires assay optimization (e.g., adjusting PMA/LPS concentrations or cell density).
Z' ≤ 0 PoorOverlapping control populations; screening is essentially impossible.

Once a Z' > 0.5 is confirmed, test compounds can be evaluated. True anti-inflammatory hits will demonstrate a dose-dependent decrease in the HTRF ratio (IC₅₀ determination) while maintaining >90% cell viability in the parallel ATP counterscreen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid

Welcome to the Technical Support Center. This guide provides actionable, mechanistically grounded troubleshooting strategies for researchers and drug development professionals working with (2R)-2-(Dimethylamino)-3-(4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, mechanistically grounded troubleshooting strategies for researchers and drug development professionals working with (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (also known as N,N -dimethyl-D-4-methylphenylalanine).

Because this compound combines a zwitterionic backbone with a highly lipophilic side chain, standard aqueous dissolution protocols frequently fail. This guide synthesizes thermodynamic principles with field-proven formulation strategies to help you overcome these bottlenecks.

Core Mechanistic Principles: Why is this compound insoluble?

To troubleshoot solubility, we must first understand the molecule's physicochemical environment. The poor aqueous solubility of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid at neutral pH is driven by two competing forces:

  • Zwitterionic Lattice Energy: Like all amino acids, this compound possesses both an acidic carboxylic acid and a basic amine. At its isoelectric point (pI, approximately pH 5.5–6.0), the molecule exists as a neutral zwitterion. The net-zero charge maximizes intermolecular electrostatic interactions (salt bridges between adjacent molecules), creating a highly stable crystal lattice that resists hydration[1][2].

  • Extreme Lipophilicity: The presence of the 4-methylphenyl (tolyl) group and the N,N -dimethylated amine significantly increases the molecule's hydrophobicity compared to standard phenylalanine[3][4]. These bulky, non-polar groups disrupt the hydrogen-bonding network of water, making the thermodynamic cost of solvation highly unfavorable at neutral pH.

Frequently Asked Questions (FAQs)

Q: Why does the compound form a cloudy suspension or oily film when I add it directly to PBS (pH 7.4)? A: PBS is buffered near the isoelectric point of this amino acid derivative. At pH 7.4, the molecule exists predominantly in its zwitterionic form. The lack of a net charge, combined with the hydrophobic tolyl group, causes the molecules to aggregate and crash out of solution[1][2].

Q: How can I make a high-concentration stock solution for in vitro biochemical assays? A: We strongly recommend using Dimethyl sulfoxide (DMSO) as a primary solvent. DMSO acts as a powerful hydrogen-bond acceptor and effectively disrupts the hydrophobic interactions of the 4-methylphenyl group[5][6]. You can typically achieve stock concentrations >50 mM in pure DMSO, which can then be diluted 1:1000 into your assay buffer to maintain a final DMSO concentration of <0.1%.

Q: I need a purely aqueous vehicle for in vivo dosing. What is the best approach? A: You have two primary options depending on your route of administration:

  • pH Adjustment: Lower the pH to < 2.5 to fully protonate the carboxylate (forming a highly soluble cationic species) or raise the pH to > 9.5 to deprotonate the amine (forming an anionic species)[7][8].

  • Complexation: If physiological pH is strictly required, use cyclodextrins (e.g., Hydroxypropyl- β -cyclodextrin). The hydrophobic tolyl ring will partition into the lipophilic cavity of the cyclodextrin, shielding it from water and keeping the zwitterion in solution[9][].

Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid across various solvent systems, allowing you to select the optimal vehicle for your specific application.

Solvent SystempHPredominant Ionization StateEstimated Solubility (mg/mL)Primary Application
DI Water / PBS 6.0 - 7.4Zwitterion (Net Neutral)< 0.1Not Recommended
0.1 M HCl 1.0Cation (+1)> 25.0Acidic stock / Salt preparation
0.1 M NaOH 13.0Anion (-1)> 20.0Basic stock
100% DMSO N/ASolvated Neutral/Zwitterion> 50.0In vitro assay stock
20% HP- β -CD in PBS 7.4Inclusion Complex5.0 - 10.0In vivo dosing (IV/PO)

Experimental Protocols

Protocol A: pH-Shift Dissolution Strategy (Cationic Salt Formation)

This protocol leverages the Le Chatelier principle to force the molecule out of its insoluble zwitterionic state by protonating the carboxylate group[8].

Step-by-Step Methodology:

  • Weigh the desired mass of the compound into a sterile glass vial.

  • Add 80% of your final target volume using DI water. The compound will remain as a thick, cloudy suspension.

  • Place the vial on a magnetic stir plate and insert a micro-pH probe.

  • While stirring vigorously, add 1.0 M HCl dropwise.

  • Continue adding HCl until the pH drops below 2.5. As the cationic species forms, the crystal lattice will break down, and the suspension will transition to a clear solution.

  • Optional: If a slightly higher pH is required for your assay, carefully back-titrate with 0.1 M NaOH. Caution: Do not exceed pH 4.0, or the compound will rapidly precipitate back into its zwitterionic form.

  • QS (quantum satis) to the final volume with DI water and sterile filter through a 0.22 µm membrane.

Protocol B: Cyclodextrin Inclusion for Neutral pH Formulations

This protocol uses Hydroxypropyl- β -cyclodextrin (HP- β -CD) to encapsulate the hydrophobic side chain, enabling dissolution at physiological pH without requiring harsh acids or organic solvents[9][].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) stock solution of HP- β -CD in standard PBS (pH 7.4).

  • Add the solid amino acid derivative directly to the HP- β -CD solution.

  • Vortex vigorously for 60 seconds to disperse the powder.

  • Place the vial in a bath sonicator for 15–30 minutes at room temperature. The ultrasonic energy facilitates the partitioning of the 4-methylphenyl group into the hydrophobic cavity of the cyclodextrin torus.

  • Visually inspect the solution. It should be completely transparent.

  • Filter through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed macroscopic particulates.

Troubleshooting Workflows & Visualizations

To assist in rapid decision-making, refer to the following logical workflows and mechanistic diagrams.

G LowPH Low pH (< 2.5) Cationic Form High Aqueous Solubility NeutralPH Neutral pH (~6.0) Zwitterionic Form Low Aqueous Solubility LowPH->NeutralPH Add Base (OH-) NeutralPH->LowPH Add Acid (H+) HighPH High pH (> 9.5) Anionic Form High Aqueous Solubility NeutralPH->HighPH Add Base (OH-) HighPH->NeutralPH Add Acid (H+)

Caption: pH-dependent ionization states and their direct causal effect on aqueous solubility.

G Start Compound Insoluble in Aqueous Buffer Decision1 Is physiological pH strictly required? Start->Decision1 YesPath Yes (In vivo / Cell Assay) Decision1->YesPath Yes NoPath No (Analytical / Stock) Decision1->NoPath No Cosolvent Use 100% DMSO Stock Dilute to <0.1% in Assay YesPath->Cosolvent In vitro Cyclo Use 20% HP-β-CD (Inclusion Complex) YesPath->Cyclo In vivo PHShift Perform pH Shift (Drop pH < 2.5 with HCl) NoPath->PHShift Acidic Tolerance

Caption: Decision tree for troubleshooting the solubility of lipophilic amino acid derivatives.

References

  • ResearchGate. Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Available at:[Link]

  • Quora. At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? Available at: [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at:[Link]

  • Reddit (r/Biochemistry). Help determining solubility of Amino Acids. Available at: [Link]

  • ACS Publications. Differentiating a Ligand's Chemical Requirements for Allosteric Interactions from Those for Protein Binding. Biochemistry. Available at: [Link]

Sources

Optimization

Purification challenges of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid

Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles encountered when isolating (2R)-2-(Dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles encountered when isolating (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (commonly referred to as D-N,N-dimethyl-p-methylphenylalanine).

Synthesizing N,N-dimethyl amino acids via reductive amination is a staple in peptidomimetic drug development[1]. However, isolating the pure (2R)-enantiomer from complex aqueous mixtures presents a triad of challenges: zwitterionic amphiphilicity, severe structural streaking on normal-phase media, and the persistent risk of epimerization. This guide provides the causal reasoning behind these challenges and field-proven, self-validating protocols to overcome them.

Part 1: Physicochemical Profiling

Before troubleshooting, we must define the physical parameters governing the molecule's behavior. Understanding these values is the foundation of rational purification design.

ParameterEstimated ValueChromatographic & Purification Impact
Molecular Weight 207.27 g/mol Target for LC-MS validation (m/z 208.1[M+H]⁺).
pKa (Carboxylic Acid) ~2.2Remains deprotonated (anionic) under standard physiological and neutral pH conditions.
pKa (Dimethylamine) ~8.9Highly basic; remains protonated (cationic) below pH 8.5.
Isoelectric Point (pI) ~5.55Point of lowest aqueous solubility; the ideal pH for isoelectric precipitation attempts.
LogP ~1.8 - 2.2Amphiphilic nature makes standard liquid-liquid extraction highly inefficient.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is liquid-liquid extraction (LLE) failing to pull my product into the organic phase? A: Causality: At neutral pH, (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid exists almost entirely as a zwitterion. The charged ammonium and carboxylate groups heavily solvate in water, completely overriding the lipophilicity of the p-tolyl group. Attempting to force extraction by shifting the pH to 10 (to deprotonate the amine) or pH 1 (to protonate the carboxylate) simply trades one charged state for another. Instead of LLE, you must rely on Strong Cation Exchange (SCX) chromatography[2].

Q: My product streaks heavily on normal-phase silica gel, resulting in massive yield loss. How do I fix this? A: Causality: Tertiary N,N-dimethylamines interact strongly with the acidic silanol groups on bare silica, causing severe tailing and irreversible adsorption[3]. If you must use normal-phase silica, you are required to deactivate the silanols dynamically. Use a highly polar, basic eluent system such as Dichloromethane/Methanol/Aqueous Ammonia (e.g., 90:9:1). However, Reverse-Phase (C18) chromatography is vastly superior for zwitterions.

Q: I am detecting the (2S) epimer in my final purified batch. Where did it come from? A: Causality: While reductive amination using formaldehyde and sodium cyanoborohydride (Quitt's method) is generally epimerization-free compared to direct alkylation with methyl iodide[4], racemization can still occur during purification. If the product is exposed to strong bases (like ammonia during elution) at elevated temperatures during solvent evaporation, the alpha-proton becomes labile. Always evaporate ammonia-containing eluents at temperatures strictly below 35°C.

Part 3: Troubleshooting & Self-Validating Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Each phase contains a diagnostic checkpoint to confirm success before proceeding.

Protocol A: Strong Cation Exchange (SCX) Desalting & Primary Purification

Objective: Remove unreacted formaldehyde, reducing agents (e.g., NaBH₃CN), and inorganic salts from the aqueous reaction mixture.

  • Resin Preparation: Swell Dowex 50WX8 (H⁺ form) in deionized water. Pack into a glass column.

  • pH Adjustment & Loading: Acidify your crude aqueous reaction mixture to pH 2.0 using 1M HCl.

    • Causality: This ensures the carboxylate is protonated. The molecule now carries a net +1 charge, allowing it to bind tightly to the sulfonate groups of the resin. Load the mixture onto the column.

  • Washing (Validation Checkpoint 1): Wash the column with 3-5 column volumes (CV) of deionized water, followed by 2 CV of Methanol.

    • Self-Validation: Spot the wash fractions on a TLC plate and stain with KMnO₄. Unreacted formaldehyde and neutral organics will elute here. The target amino acid must not be present in these fractions.

  • Elution: Elute the target amino acid using 5% aqueous Ammonium Hydroxide (NH₄OH).

    • Causality: The ammonia raises the local pH above the amine's pKa (~8.9), deprotonating it. The molecule loses its positive charge and releases from the resin[2].

  • Recovery: Pool the ninhydrin-positive fractions. Lyophilize immediately to prevent base-catalyzed epimerization. Do not use a rotary evaporator above 35°C.

Protocol B: Reverse-Phase (C18) Polish for Enantiomeric & Chemopurity

Objective: Separate the N,N-dimethyl product from trace mono-methylated or unreacted D-p-methylphenylalanine.

  • Mobile Phase Setup: Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent, masking the basic amine and drastically improving peak shape on C18 columns.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 column volumes.

    • Self-Validation (Checkpoint 2): Monitor via UV (254 nm) and MS. The unreacted amino acid (most polar) will elute first, followed by the mono-methylated intermediate, and finally the highly lipophilic N,N-dimethyl product.

  • Chiral Integrity Check: Before pooling the final fractions, confirm the (2R) stereocenter integrity using a chiral stationary phase HPLC (e.g., Chiralcel OD-H).

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Aqueous, Salts, Formaldehyde) Dowex Strong Cation Exchange (Dowex 50W) Start->Dowex Wash Water Wash (Elutes unreacted organics & salts) Dowex->Wash Elute Ammonia Elution (Desorbs Zwitterion) Wash->Elute Check Purity Check (LC-MS / Chiral HPLC) Elute->Check C18 C18 RP-Chromatography (Water/MeCN + 0.1% TFA) Check->C18 Minor Impurities Pure Pure (2R)-Isomer Check->Pure >98% Pure Fail Epimerized / Impure Check->Fail Racemized C18->Pure

Fig 1. Self-validating purification workflow for N,N-dimethyl amino acids using SCX and RP-HPLC.

References

  • Houben-Weyl: Methods of Organic Chemistry. Synthesis of Peptides and Peptidomimetics.
  • N,N-Dimethyl-D-valine | High-Purity Research Compound. Benchchem.
  • Synthesis of N-Alkyl Amino Acids. Monash University.
  • Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source.

Sources

Troubleshooting

How to prevent racemization during the synthesis of (2R) enantiomers

Welcome to the Chiral Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and permanently resolve the loss of stereochemical integrity during the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and permanently resolve the loss of stereochemical integrity during the synthesis of (2R) enantiomers (such as D-amino acids and chiral epoxides).

In asymmetric synthesis and peptide coupling, maintaining the absolute configuration of a (2R) stereocenter requires strict mechanistic control over your reaction environment. This guide will walk you through the causality of racemization, how to select the right reagents, and how to execute a self-validating protocol to ensure >99% enantiomeric excess (ee).

Diagnostic Workflow

RacemizationPrevention Start Identify Racemization Source in (2R) Enantiomer Synthesis Mech1 Oxazolone Pathway (Carboxyl Activation) Start->Mech1 Mech2 Direct Enolization (Base-Catalyzed) Start->Mech2 Sol1 Use Urethane Protection (Fmoc, Boc, Cbz) Mech1->Sol1 Block cyclization Sol2 Optimize Coupling Reagents (DIC/OxymaPure, PyOxim) Mech1->Sol2 Accelerate aminolysis Sol3 Minimize Base Exposure (Avoid excess DIEA/TEA) Mech2->Sol3 Reduce deprotonation Sol4 Temperature Control (Keep < 25°C) Mech2->Sol4 Kinetic control

Workflow for diagnosing and preventing racemization pathways in (2R) enantiomer synthesis.

FAQ & Troubleshooting Guide: Mechanistic Causes

Q1: What is the primary mechanism causing the loss of enantiomeric purity in my (2R)-amino acid derivatives during coupling? A1: The primary culprit is the oxazolone pathway [1]. When the carboxylic acid of a (2R)-enantiomer is activated (e.g., forming an O-acylisourea intermediate with a carbodiimide), the nucleophilic oxygen from the adjacent N-acyl group can attack the activated carbonyl. This cyclization forms a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and easily abstracted, creating a planar, resonance-stabilized enolate. Subsequent reprotonation is non-stereoselective, leading to racemization[2][3].

Q2: Why do standard protocols recommend Fmoc or Boc protection for the α-amine to preserve the (2R) stereocenter? A2: Fmoc and Boc are urethane-type protecting groups. Unlike standard acetyl or benzoyl groups, the oxygen atom in the urethane moiety is significantly less nucleophilic due to resonance with the adjacent alkoxy group. This reduced nucleophilicity effectively suppresses the intramolecular attack on the activated carbonyl, thereby blocking the formation of the racemization-prone oxazolone intermediate[4].

Q3: I am observing >5% epimerization when coupling a sterically hindered (2R)-amino acid using HBTU/DIEA. How can I troubleshoot this? A3: HBTU requires a tertiary amine base (like DIEA) to generate the active carboxylate, which inadvertently promotes direct α-proton abstraction and base-catalyzed enolization[5]. To troubleshoot:

  • Eliminate the Base: Switch to a base-free coupling system such as DIC (Diisopropylcarbodiimide) paired with an acidic additive like OxymaPure[6][7].

  • Accelerate Aminolysis: OxymaPure rapidly intercepts the transient O-acylisourea intermediate to form a highly reactive O-acyl-Oxyma ester. This ester undergoes aminolysis much faster than it can cyclize into an oxazolone, effectively outcompeting the racemization pathway[1][6].

Q4: Does the choice of solvent impact racemization rates? A4: Yes. The extent of racemization correlates with solvent polarity. Highly polar aprotic solvents (like DMSO or DMF) stabilize the charged enolate intermediates, slightly increasing racemization rates. If solubility permits, utilizing less polar solvents (like DCM, THF, or a DCM/DMF binary mixture) can further suppress racemization during fragment coupling[8].

Quantitative Comparison of Coupling Additives

Selecting the correct additive is critical for balancing coupling efficiency, racemization suppression, and laboratory safety. The table below summarizes the physicochemical properties of standard additives used to protect (2R) stereocenters.

Coupling AdditivepKaRacemization SuppressionSafety ProfileMechanistic Advantage
OxymaPure 4.60ExcellentNon-explosiveRapidly forms a highly reactive ester; superior to HOBt in base-free DIC systems[6][9].
Oxyma-B ~4.60SuperiorNon-explosiveOutperforms OxymaPure specifically for highly sensitive residues (e.g., Histidine)[9][10].
HOAt 3.28HighExplosive Hazard7-aza nitrogen provides anchimeric (n→π*) assistance, lowering the activation barrier[3].
HOBt 4.60ModerateExplosive HazardTraditional additive; slower esterification allows partial oxazolone formation[3][6].

Self-Validating Experimental Protocol

Optimized Base-Free Coupling Protocol for (2R)-Enantiomers Objective: Achieve >99% enantiomeric excess (ee) during the coupling of a (2R)-carboxylic acid to a nucleophilic amine using the DIC/OxymaPure system. Causality Note: This protocol strictly avoids tertiary amines to prevent base-catalyzed enolization and utilizes pre-activation at low temperatures to kinetically favor active ester formation over oxazolone cyclization[2][7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the (2R)-N-Fmoc-amino acid and 1.0 equivalent of OxymaPure in a minimum volume of anhydrous DMF (or a DCM/DMF mixture to reduce solvent polarity)[8][11].

  • Activation: Chill the solution to 0–5 °C in an ice bath. Add 1.05 equivalents of DIC dropwise.

    • Self-Validation Check: The solution should initially remain clear. The formation of a white precipitate (N,N'-diisopropylurea) over 10–15 minutes visually confirms the successful generation of the O-acylisourea and its subsequent conversion into the stable Oxyma active ester[6][7].

  • Aminolysis: Add 0.9 equivalents of the target amine (for solution phase) or add the activated mixture directly to the resin (for solid-phase peptide synthesis). Shake or stir the mixture under an inert atmosphere at room temperature (≤25 °C) for 1–2 hours[11].

  • Monitoring: Monitor the disappearance of the free amine via HPLC or perform a Kaiser test (for SPPS) to confirm reaction completion[11].

  • Workup (Solution Phase): Filter off the urea byproduct. Wash the organic layer with neutral pH water or a mild sodium bicarbonate solution to remove residual OxymaPure and trace acidic impurities. Crucial: Avoid strong bases during workup, as prolonged exposure can induce late-stage epimerization or epoxide ring-opening if your substrate is a chiral oxirane[12].

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety - Peptide Chemistry. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - ACS Omega. Available at:[Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC. Available at:[Link]

  • ClpC1 Modulating Ohmyungsamycin A and Ecumicin Natural Product Analogues are Potent Antimycobacterials - ACS Infectious Diseases. Available at:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety - Peptide Chemistry. Available at: [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation - JACS. Available at:[Link]

  • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy - ChemRxiv. Available at:[Link]

  • A Racemization Test in Peptide Synthesis Using DMT-MM - SciSpace. Available at:[Link]

Sources

Optimization

Optimizing dosage of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid for in vivo studies

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to establish a safe and effective in vivo dosage regimen for novel compounds, with a focus on "(2R)-2-(Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to establish a safe and effective in vivo dosage regimen for novel compounds, with a focus on "(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid" as a representative new chemical entity. The principles and methodologies detailed herein are grounded in established preclinical drug development practices.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when initiating in vivo studies with a novel compound.

Q1: How do I select a starting dose for my first in vivo experiment with (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid?

A1: The selection of a starting dose for a novel compound is a critical step that should be approached systematically to ensure both safety and the potential for observing a biological effect. Since there is limited public data on "(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid," your starting point will be based on a combination of in vitro data and information from structurally or functionally similar compounds.

  • In Vitro Data: Your primary source of information will be the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) from your most relevant in vitro assays. A common, though highly empirical, starting point for in vivo studies is to aim for initial in vivo concentrations that are a multiple of the in vitro EC₅₀/IC₅₀. However, this does not account for absorption, distribution, metabolism, and excretion (ADME), so it should be used with caution and as a preliminary estimate.

  • Literature Review: Conduct a thorough literature search for compounds with a similar chemical structure or mechanism of action.[1] This can provide a valuable starting range for your in vivo studies. For instance, reviewing studies on other arylpropionic acid derivatives may offer insights.[2]

  • Allometric Scaling: If you have data from another animal species, you can use allometric scaling to estimate an equivalent dose in your current model.[3][4][5] This method uses body surface area to normalize doses between species and is a more refined approach than simple weight-based conversions.[6][7]

  • Start Low: It is always advisable to begin with a dose that is significantly lower than any anticipated toxic level.[8] This conservative approach minimizes the risk of unexpected adverse effects in the initial animal cohorts.

Q2: What is a dose-ranging study and why is it important?

A2: A dose-ranging study is a fundamental experiment in preclinical research designed to determine the relationship between the dose of a compound and its therapeutic and/or toxic effects.[9][10] These studies are essential for identifying a "therapeutic window" – a range of doses that are effective without causing unacceptable toxicity.[1][11] The primary goals of a dose-ranging study are:

  • To establish a dose-response relationship: This helps in understanding how the biological effect of the compound changes with increasing doses.[12]

  • To identify the Maximum Tolerated Dose (MTD): The MTD is the highest dose that can be administered without causing dose-limiting toxicities.[13][14]

  • To determine the minimum effective dose (MED): This is the lowest dose at which a desired therapeutic effect is observed.[11]

The results of a dose-ranging study are crucial for selecting appropriate doses for larger, more definitive efficacy studies.[10][15]

Q3: How many animals should I use per dose group?

A3: The number of animals per group is a balance between statistical power and the ethical considerations of using animals in research. A power analysis is the most robust method for determining the appropriate sample size.[12] This calculation takes into account the expected variability in your measurements and the magnitude of the effect you wish to detect.

For initial dose-ranging or MTD studies, smaller group sizes (e.g., 3-5 animals) may be sufficient.[13][14] For subsequent efficacy studies, where statistical significance is a primary endpoint, larger group sizes (typically 8-12 animals) are often required to ensure the results are robust and reproducible.[8][16]

Q4: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?

A4: Pharmacokinetics (PK) and pharmacodynamics (PD) are two distinct but related fields of pharmacology that are critical for understanding the behavior of a drug in a biological system.

  • Pharmacokinetics (PK): Often described as what the "body does to the drug," PK studies the time course of a drug's absorption, distribution, metabolism, and excretion (ADME).[5][17] Key PK parameters include clearance, volume of distribution, and half-life.[5]

  • Pharmacodynamics (PD): Often described as what the "drug does to the body," PD is the study of the biochemical and physiological effects of a drug and its mechanism of action.[10] PD studies aim to correlate drug concentration with the observed therapeutic effect.

Integrating PK and PD data allows for a more complete understanding of the dose-response relationship and helps in designing optimal dosing regimens.[18]

Troubleshooting Guides

This section provides guidance on how to address specific challenges that may arise during your in vivo dosage optimization experiments.

Issue 1: No observed efficacy at the initial doses tested.

If you are not observing the expected therapeutic effect with your initial dose range, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Dose is too low Gradually increase the dose in subsequent animal cohorts. A systematic dose escalation will help you determine if a therapeutic effect can be achieved at higher concentrations.[8]
Poor Bioavailability The compound may not be efficiently absorbed into the bloodstream when administered via the chosen route (e.g., oral). Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV), which offer higher bioavailability.[1]
Rapid Metabolism/Clearance The compound may be quickly broken down or eliminated by the body, preventing it from reaching therapeutic concentrations at the target site. A pilot pharmacokinetic (PK) study is essential to understand the compound's half-life and exposure profile.[8][17]
Formulation Issues The compound may not be fully dissolved or may be unstable in the chosen vehicle. Ensure your formulation is a homogenous solution or suspension and assess its stability under your experimental conditions.[17]
Inactive In Vivo It is possible that the compound is not active in a complex biological system, despite promising in vitro data. Before proceeding with more extensive in vivo studies, it is prudent to re-verify the compound's in vitro potency.[8]

Issue 2: Signs of toxicity observed at doses where efficacy is expected.

The appearance of toxicity (e.g., significant weight loss, lethargy, ruffled fur) is a critical observation that requires immediate attention.

Potential Cause Troubleshooting Action
Dose exceeds the MTD The administered dose is too high. A formal Maximum Tolerated Dose (MTD) study is necessary to define a safe upper limit for dosing.[14]
Vehicle Toxicity The vehicle used to dissolve or suspend the compound may be causing the adverse effects. Always include a "vehicle-only" control group in your studies to assess the tolerability of the formulation itself.[14]
Off-Target Effects The compound may be interacting with unintended biological targets, leading to toxicity. While difficult to assess in vivo initially, this possibility should be considered if toxicity is observed at doses where the on-target effect is expected to be minimal.[14]
Species-Specific Metabolism The animal model being used may produce toxic metabolites that are not formed in other species. This is a more complex issue that may require further investigation if other causes are ruled out.[14]
Rapid Administration For intravenous (IV) injections, rapid administration can lead to acute toxicity due to a sudden high concentration of the compound in circulation. Consider a slower infusion rate.[14]

Experimental Protocols

The following are detailed, step-by-step protocols for key experiments in the in vivo dosage optimization workflow.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid that can be administered without causing unacceptable toxicity.[11][13]

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.[14]

  • Dose Escalation:

    • Select a starting dose based on in vitro data and literature on similar compounds.[10]

    • Administer single, escalating doses of the compound to each group. A common dose escalation scheme is to double the dose for each subsequent group (e.g., 10, 20, 40, 80 mg/kg).[1]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) for several hours post-dosing and then daily for 7-14 days.

    • Record body weight daily. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[16]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant clinical signs of toxicity or substantial body weight loss.[14]

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid after a single administration.[8][13]

Methodology:

  • Animal Model: Use the same animal model as in the MTD study. For serial blood sampling, cannulated animals may be considered.[14]

  • Dosing: Administer a single, well-tolerated dose of the compound (below the MTD) via the intended route of administration.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[8] The exact time points may need to be adjusted based on the expected properties of the compound.

  • Plasma Analysis:

    • Process the blood samples to separate the plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration of the compound over time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t₁/₂).

Protocol 3: Dose-Ranging Efficacy Study

Objective: To evaluate the therapeutic effect of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid across a range of doses in a relevant disease model.

Methodology:

  • Animal Model: Utilize an appropriate and validated animal model for the disease you are studying.

  • Group Allocation:

    • Include a vehicle control group.

    • If a standard-of-care treatment exists, include a positive control group.[16]

    • Establish several dose groups for your compound (n=8-12 animals per group). The doses should be selected based on the results of your MTD and pilot PK studies, and should bracket the expected effective dose.[10]

  • Dosing Regimen: Administer the compound at the selected doses. The frequency of administration (e.g., once or twice daily) should be guided by the compound's half-life determined in the PK study.[15]

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points throughout the study.

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups using appropriate statistical methods (e.g., ANOVA) to determine the effective dose range.[16]

Visualizations

Experimental Workflow for In Vivo Dosage Optimization

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation A In Vitro Data (EC50/IC50) & Literature Review B Determine Maximum Tolerated Dose (MTD) A->B Estimate Starting Dose C Pilot Pharmacokinetic (PK) Study B->C Select Safe Dose D Dose-Ranging Efficacy Study C->D Inform Dosing Regimen E Select Optimal Dose for Further Studies D->E Analyze Dose-Response G A No Efficacy Observed B Is the dose high enough? A->B C Dose Escalation Study B->C No D Is the compound reaching the target? B->D Yes E Pharmacokinetic (PK) Study D->E Uncertain F Is the formulation stable & bioavailable? D->F Yes G Formulation Analysis & Route Optimization F->G No H Is the compound active in vivo? F->H Yes I Re-verify In Vitro Activity H->I Uncertain

Caption: Troubleshooting guide for lack of in vivo efficacy.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical statistics, 24(1), e2421. [Link]

  • EHS Compass. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • Wang, D., & Zhang, J. (2021). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Pharmaceutical statistics, 20(4), 739–750. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. (2021, May 29). How to determine the dosage of in vivo study?. Retrieved from [Link]

  • Benchling. (2025, October 2). Use treatment and dose tools in In Vivo. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • An, D., et al. (2015). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. British journal of pharmacology, 172(3), 821–832. [Link]

  • Kumar, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3876-3887. [Link]

  • Petraitytė, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International journal of molecular sciences, 25(13), 7175. [Link]

  • Pistos, C., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of pharmaceutical and biomedical analysis, 50(1), 107–112. [Link]

  • Clark, J., et al. (2021). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. Journal of medicinal chemistry, 64(8), 5037–5048. [Link]

  • Beaver, J. A., et al. (2024). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. Clinical cancer research : an official journal of the American Association for Cancer Research, OF1–OF10. Advance online publication. [Link]

  • Al-Zoubi, R. M., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]

  • ResearchGate. (2018). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Retrieved from [Link]

  • Laminar Pharma. (n.d.). Lipid Research. Retrieved from [Link]

  • Bernini, R., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in neuroscience, 14, 769. [Link]

  • Sciforum. (2024, October 11). A Comparative Developed Method for Visible (VIS) Spectrophotometric Determination and Statistical Analysis of Ibuprofen in Two Pharmaceuticals. Retrieved from [Link]

  • Update Publishing House. (2013, February 12). View of Formulation and optimization of Aceclofenac gel. Retrieved from [Link]

Sources

Troubleshooting

Method refinement for the quantification of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid in biological samples

Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the quantification of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the quantification of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (an N,N-dimethylated phenylalanine derivative) in complex biological matrices such as plasma, serum, and tissue homogenates.

Frequently Asked Questions (FAQs): Chromatography & Separation

Q: Why is my analyte eluting in the void volume or exhibiting poor peak shape on a standard C18 column? (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is a highly polar, zwitterionic molecule containing both a basic tertiary amine and an acidic carboxylic acid. Reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions, which are insufficient to retain highly polar, underivatized amino acid derivatives[1].

  • The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic columns) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention and peak symmetry for underivatized amino acids[1][2].

Q: Can I still use RPLC if I don't have a HILIC column available? Yes, but it requires chemical derivatization. Reagents such as dansyl chloride or phenylglycine methyl ester (PGME) can be used to react with the compound[3][4]. Derivatization masks the highly polar functional groups, significantly increasing the molecule's hydrophobicity. This not only enables robust retention on standard C18 columns but also enhances electrospray ionization (ESI) efficiency, lowering the limit of quantification (LOQ)[3][4].

Troubleshooting Guide: Overcoming Matrix Effects

Issue: Severe signal suppression or inconsistent recovery across different biological samples.

  • The Causality: When analyzing biological samples (especially plasma or serum) via Electrospray Ionization (ESI), endogenous components—primarily phospholipids —co-elute with the target analyte. These high-abundance molecules compete for charge droplets in the ESI source, preventing the ionization of your target analyte and leading to severe signal suppression[5][6].

  • Self-Validating Assessment: To confirm matrix effects, perform a post-column infusion experiment . Continuously infuse a neat solution of the analyte post-column while injecting a blank matrix extract. A drop in the baseline MS signal at the analyte's retention time definitively confirms ion suppression[6][7].

Mitigation Strategies:

  • Stable-Isotope-Labeled Internal Standards (SIL-IS): You must incorporate a 13C , 15N , or Deuterium-labeled analog of the analyte. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the exact same degree of ion suppression, allowing the MS software to mathematically normalize the response ratio[6][8].

  • Advanced Sample Clean-up: Simple Protein Precipitation (PPT) leaves >90% of phospholipids in the sample[5]. Upgrade your workflow to Solid Phase Extraction (SPE) or utilize dedicated phospholipid-depletion plates (e.g., HybridSPE) which use Lewis acid-base interactions to selectively trap phospholipid phosphate groups[5].

MatrixEffect Start Severe Ion Suppression Detected? CheckIS Are you using a Stable-Isotope Labeled IS? Start->CheckIS YesIS Evaluate Co-eluting Phospholipids CheckIS->YesIS Yes NoIS Synthesize/Procure SIL-IS (13C/15N/D) CheckIS->NoIS No ModifyLC Adjust HILIC Gradient or Column Chemistry YesIS->ModifyLC Chromatographic Overlap ModifyPrep Implement Phospholipid Removal Plates YesIS->ModifyPrep Matrix Overload

Decision tree for troubleshooting and mitigating LC-MS/MS matrix effects.

Data Presentation: Methodological Comparisons

Table 1: Sample Preparation Methods for Amino Acid Derivatives
Extraction MethodPhospholipid RemovalProtein RemovalWorkflow SpeedRecommended Use Case
Protein Precipitation (PPT) Low (<10%)High (>95%)Very FastHigh-throughput screening with SIL-IS
Liquid-Liquid Extraction (LLE) ModerateHighSlowNot recommended (analyte is too polar)
Solid Phase Extraction (SPE) High (>90%)HighModerateHigh-sensitivity regulatory bioanalysis
Phospholipid Depletion Plates Very High (>99%)HighFastBest balance of speed and matrix clean-up
Table 2: Typical LC-MS/MS Parameters (HILIC-ESI+)
ParameterSetting / ValueRationale
Ionization Mode ESI Positive (+)Tertiary amine readily accepts a proton [M+H]+
Precursor Ion (Q1) m/z 208.1Protonated molecular ion of the intact molecule
Product Ions (Q3) m/z 162.1, 119.1Loss of formic acid (quantifier); Tropylium ion (qualifier)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Low pH ensures the amine remains fully protonated
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic content required for HILIC partitioning

Validated Experimental Protocol: HILIC-MS/MS Workflow

This self-validating protocol utilizes targeted phospholipid depletion and HILIC chromatography to ensure absolute quantitative accuracy.

Step 1: Sample Aliquoting and Internal Standard Spiking

  • Transfer 50 µL of biological plasma/serum into a 96-well plate.

  • Spike 10 µL of the SIL-IS working solution (e.g., D6​ -dimethyl analog) into all samples, calibrators, and Quality Control (QC) wells. Causality: Spiking before any extraction ensures that any volumetric losses during sample prep are mathematically cancelled out.

Step 2: Protein Precipitation & Phospholipid Depletion

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to each well to crash the proteins.

  • Vortex rigorously for 2 minutes.

  • Transfer the mixture to a Phospholipid-Depletion SPE plate (e.g., HybridSPE)[5].

  • Apply positive pressure (or vacuum) to elute the sample into a clean collection plate. Causality: The zirconia/titania stationary phase in the plate selectively binds the phosphate moiety of phospholipids, allowing the target amino acid derivative to pass through unhindered[5].

Step 3: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 85% Acetonitrile / 15% Aqueous Buffer). Causality: Injecting a highly aqueous sample onto a HILIC column causes peak splitting and poor retention. Matching the sample diluent to the high-organic mobile phase prevents solvent-mismatch artifacts[2].

Step 4: LC-MS/MS Acquisition

  • Inject 2-5 µL onto a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Run a gradient from 90% B down to 50% B over 5 minutes, followed by a 3-minute re-equilibration.

Workflow A Biological Sample (Plasma/Urine) B Spike SIL-IS (Internal Standard) A->B C Protein Precipitation (Acetonitrile + 1% FA) B->C D Phospholipid Depletion (SPE/HybridSPE) C->D E Evaporation & Reconstitution (HILIC Mobile Phase) D->E F LC-MS/MS Analysis (HILIC-ESI+) E->F

Step-by-step sample preparation workflow for LC-MS/MS quantification.

References

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. LabRulez LCMS. Available at:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. Available at:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC. Available at:[Link]

  • Targeted Quantification of Amino Acids by Dansylation. Springer Nature Experiments. Available at: [Link]

  • Chromatographic Determination of the Absolute Configuration in Sanjoinine A That Increases Nitric Oxide Production. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Instability of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid in Solution

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated with N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated with N,N-dimethylated amino acids.

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (also known as N,N-dimethyl-D-4-methylphenylalanine) is a highly specialized building block. While its p-tolyl side chain is relatively stable, the molecule possesses two critical vulnerabilities in solution: a tertiary amine prone to oxidative degradation, and a chiral alpha-carbon susceptible to base-catalyzed racemization.

This guide provides a field-proven, self-validating framework to diagnose, troubleshoot, and prevent these instability issues in your experimental workflows.

Core Instability Mechanisms & Diagnostics

To effectively troubleshoot, we must first understand the causality behind the degradation.

A. Oxidative Degradation (N-Oxidation & Demethylation) Tertiary amines are highly sensitive to oxidation in aqueous solutions exposed to atmospheric oxygen, light, or trace heavy metals. Under oxidative stress, the tertiary amine generates a highly electrophilic iminium ion intermediate. This intermediate can either hydrolyze to yield a secondary amine (demethylation) and formaldehyde, or oxidize entirely to form an N-oxide 12. Analytical Diagnostic: LC-MS analysis will reveal an M+16 Da peak (N-oxide) or an M-14 Da peak (demethylation).

B. Racemization (Epimerization of the Alpha-Carbon) Standard N-protected amino acids (e.g., Fmoc-AA-OH) typically racemize via an oxazolone (azlactone) intermediate. However, N,N-dimethyl amino acids lack the N-H proton required to form an oxazolone ring. Instead, their racemization is driven by direct enolization. The electrophilic nature of adjacent functional groups increases the acidity of the alpha-proton, allowing bases to abstract it and form an achiral, planar enolate 34. Analytical Diagnostic: Chiral HPLC will show a decrease in enantiomeric excess (%ee) and the appearance of the (2S)-enantiomer.

C. Metal-Catalyzed Decarboxylation In the presence of high-valent transition metals, alpha-amino acids can undergo coordination followed by rapid structural degradation or oxidative decarboxylation 5. Analytical Diagnostic: Loss of 44 Da (CO₂) in mass spectrometry.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to rapidly diagnose and correct solution instability based on your analytical readouts.

Observed Symptom (Analytical Readout)Primary Root CauseMechanistic ExplanationCorrective Action
+16 Da Mass Shift (LC-MS)N-OxidationDissolved O₂ or reactive oxygen species (ROS) oxidize the tertiary amine to an N-oxide.Degas solvents with Argon; add 0.1% methionine or ascorbic acid as a sacrificial antioxidant.
-14 Da Mass Shift (LC-MS)DemethylationOxidative stress forms an iminium ion that hydrolyzes, losing a methyl group as formaldehyde.Shield from light; use Chelex-treated buffers to remove trace transition metals (e.g., Fe³⁺, Cu²⁺).
Decrease in %ee (Chiral HPLC)Base-Catalyzed EnolizationpH > 7.5 deprotonates the alpha-carbon, forming an achiral enolate intermediate.Maintain solution pH strictly between 5.5 and 6.5; avoid strong bases during dissolution.
-44 Da Mass Shift (LC-MS)DecarboxylationTrace metal coordination lowers the activation energy for CO₂ loss.Add 1 mM EDTA to the aqueous buffer to sequester transition metals.
Visualization of Degradation Pathways

Pathway A (2R)-N,N-dimethyl-4-methyl-Phe (Intact Molecule) B N-Oxide Derivative (+16 Da) A->B ROS / O2 Oxidation C Iminium Intermediate (Reactive) A->C Transition Metals Oxidative Stress E Achiral Enolate (Planar) A->E Base Catalysis (pH > 7.5) D Demethylated Product (-14 Da) C->D Hydrolysis (-CH2O) F (2S)-Enantiomer (Racemization) E->F Re-protonation

Caption: Degradation pathways of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid in solution.

Deep Dive Experimental Protocols

To ensure absolute scientific integrity and reproducibility, follow this self-validating protocol for preparing and storing solutions of your target amino acid.

Protocol: Preparation of a Highly Stable Aqueous Stock Solution Objective: Formulate a 10 mM stock solution while actively suppressing oxidation, enolization, and metal-catalyzed degradation.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge ultrapure water (18.2 MΩ·cm) with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Buffer Formulation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to 6.0 using dilute HCl or NaOH.

    • Causality: pH 6.0 maintains the molecule in its zwitterionic state, maximizing solubility while keeping the environment acidic enough to prevent alpha-proton abstraction (enolization) 4.

  • Metal Chelation: Pass the buffer through a Chelex 100 resin column or add 1 mM EDTA.

    • Causality: Removing trace Cu²⁺ and Fe³⁺ prevents metal-catalyzed iminium ion formation and subsequent demethylation 5.

  • Dissolution: Weigh the (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid powder in a static-free environment. Slowly add the degassed buffer. Use gentle orbital shaking until fully dissolved.

    • Critical Warning: Do NOT use ultrasonic baths. Cavitation generates localized heat and hydroxyl radicals (ROS) that exponentially accelerate N-oxidation.

  • Storage: Aliquot the solution into amber glass vials (purged with Argon) to prevent photo-oxidation. Store at -80°C for long-term stability or 4°C for immediate use (maximum 48 hours).

Workflow S1 Step 1: Solvent Degassing (Argon Sparging, 30 min) S2 Step 2: Buffer Formulation (MES Buffer, pH 6.0 + 1mM EDTA) S1->S2 S3 Step 3: Gentle Dissolution (Orbital Shaking, NO Sonication) S2->S3 S4 Step 4: Anaerobic Aliquoting (Amber Vials, Argon Purge) S3->S4 S5 Step 5: Chiral LC-MS QC (Monitor +16 Da & %ee) S4->S5

Caption: Optimized step-by-step workflow for preparing and storing stable solutions.

Frequently Asked Questions (FAQs)

Q: Why does my compound racemize heavily when I use standard peptide coupling conditions? A: During peptide synthesis or derivatization, activation of the carboxyl group drastically increases the acidity of the alpha-proton. Because N,N-dimethyl amino acids cannot form an oxazolone ring, they undergo direct enolization. If you use strong bases like DIPEA or prolonged reaction times, the base will abstract the alpha-proton, leading to a planar enolate and subsequent racemization 3. Use weaker bases (e.g., collidine) and highly efficient coupling reagents (like HATU or COMU) to outcompete the enolization rate.

Q: Can I use transition metal catalysts (like Cu or Pd) in downstream assays with this compound? A: Proceed with extreme caution. Tertiary amines are highly reactive towards high-valent transition metals. Metals like Copper (Cu²⁺) can catalyze the oxidation of the tertiary amine to an iminium ion, leading to demethylation, or induce oxidative decarboxylation of the amino acid 15. If metals are required, monitor the reaction closely via LC-MS for the -14 Da and -44 Da degradation peaks.

Q: I need to adjust the pH to 8.5 for my biological assay. How can I prevent degradation? A: At pH 8.5, the risk of base-catalyzed enolization and oxidation increases significantly. To mitigate this, prepare the solution immediately before the assay (do not store it at this pH). Add a sacrificial antioxidant (e.g., 1 mM ascorbic acid) to protect the tertiary amine, and ensure the assay buffer is thoroughly degassed and contains EDTA.

References
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: MDPI URL:1

  • Preventing Racemization of N,N-Dimethyl-L-Valine During Coupling Source: Benchchem URL:3

  • The Reactions of α-Amino Acids and α-Amino Acid Esters with High Valent Transition Metal Halides Source: RSC Publishing URL:5

  • Synthetic Preparation of N-Methyl-α-amino Acids Source: ACS Publications (Chemical Reviews) URL:4

  • Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications Source: PMC / NIH URL:2

Sources

Troubleshooting

Advanced Technical Support Center: Troubleshooting &amp; Improving Enantiomeric Resolution in Chiral HPLC

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals navigate the complex thermodynamic and kinetic variables that govern chiral separations.

Unlike achiral reversed-phase chromatography, chiral resolution relies on the precise, three-dimensional spatial alignment of transient diastereomeric complexes. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices to help you build robust, self-validating analytical methods.

Section 1: Fundamental Diagnostics & Mechanistic Causality (FAQs)

Q1: Why am I seeing partial or no resolution of my enantiomers despite using a recognized polysaccharide-based Chiral Stationary Phase (CSP)? Causality: Chiral resolution requires a highly specific spatial alignment between the analyte and the CSP, governed by the "rule of three" (requiring at least three simultaneous points of interaction). If your mobile phase contains too high a concentration of a strong polar modifier (e.g., >20% ethanol or isopropanol in normal phase), the solvent molecules will outcompete the enantiomers for hydrogen bonding sites within the "chiral pockets" of the polymer backbone, destroying selectivity 1[1]. Furthermore, the 3D structure of the CSP dictates success; the helical structure of amylose provides a drastically different steric environment compared to the linear, layered structure of cellulose 2[2]. Actionable Advice: First, dilute the strong solvent in your mobile phase by 5-10%. If baseline resolution is still not achieved, switch the CSP chemistry (e.g., from an amylose-based to a cellulose-based column) rather than endlessly tweaking the mobile phase[2].

Q2: My enantiomer peaks are broad and tailing severely, destroying the resolution ( Rs​<1.0 ). How do I fix this? Causality: Severe peak tailing in chiral HPLC is rarely a chiral recognition issue; it is almost always caused by secondary, non-enantioselective interactions. For instance, basic nitrogen atoms in the analyte can interact with residual acidic silanols on the silica support, or carboxylic acids may remain partially ionized, leading to multiple retention mechanisms. Actionable Advice: Introduce a mobile phase additive to mask these interactions. For acidic analytes, adding 0.1% Trifluoroacetic acid (TFA) or acetic acid suppresses ionization and improves peak shape 3[3]. For basic analytes, adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) competes for active silanol sites, preventing the analyte from non-specific binding4[4].

Q3: How does column temperature influence chiral resolution, and is colder always better? Causality: Chiral recognition is typically an enthalpy-driven thermodynamic process ( ΔΔH‡<0 ). Lowering the temperature increases the energy difference between the transient diastereomeric complexes formed by the two enantiomers, which enhances selectivity ( α ) 5[5]. However, lower temperatures also increase mobile phase viscosity and decrease the rate of mass transfer, which can lead to peak broadening (reduced efficiency, N )[3]. Actionable Advice: Do not assume sub-ambient is optimal. Perform a temperature profile from 40°C down to 10°C to find the thermodynamic "sweet spot" where the gain in selectivity ( α ) outpaces the loss in efficiency ( N )[5].

Q4: I optimized the mobile phase and temperature, but I'm still just shy of baseline resolution ( Rs​=1.3 ). What kinetic parameter can I adjust? Causality: The steric alignment required for chiral recognition has significantly slower mass transfer kinetics compared to traditional achiral reversed-phase partitioning. High flow rates do not allow sufficient residence time for the enantiomers to partition in and out of the chiral cavities optimally[1]. Actionable Advice: Reduce the flow rate. Dropping the flow rate from 1.5 mL/min to 0.5 mL/min can drastically reduce the C -term in the van Deemter equation, significantly increasing the number of theoretical plates ( N ) and pushing resolution above 1.5[3].

Section 2: Decision Matrix & Workflow

Use the following logical workflow to systematically diagnose and resolve chiral separation failures.

ChiralTroubleshooting Start Poor Chiral Resolution (Rs < 1.5) CheckPeak Assess Peak Shape & Retention Time Start->CheckPeak Tailing Severe Tailing (Asymmetry > 1.2) CheckPeak->Tailing Yes Coelution Co-elution (Low Selectivity) CheckPeak->Coelution No Additives Optimize Additives Acidic: 0.1% TFA Basic: 0.1% DEA Tailing->Additives Modifier Adjust Mobile Phase Decrease Strong Solvent % Coelution->Modifier TempFlow Thermodynamic Tuning Lower Temp & Flow Rate Additives->TempFlow Modifier->TempFlow ScreenCSP Screen Alternative CSP (Amylose vs. Cellulose) TempFlow->ScreenCSP Rs < 1.5 Resolved Baseline Resolution Achieved (Rs ≥ 1.5) TempFlow->Resolved Rs ≥ 1.5 ScreenCSP->Resolved

Systematic workflow for troubleshooting and optimizing chiral HPLC resolution.

Section 3: Quantitative Impact of Operational Parameters

The table below summarizes how specific parameter adjustments mechanistically alter the chromatography, allowing you to predict outcomes before running an experiment.

Parameter AdjustmentAnalyte TypeEffect on Selectivity ( α )Effect on Efficiency ( N )Effect on Resolution ( Rs​ )Mechanistic Causality
Add 0.1% TFA Acidic (e.g., Ketorolac)Minimal Change+ 150% Improves to >1.5 Suppresses ionization; eliminates secondary electrostatic interactions with residual silanols.
Add 0.1% DEA Basic (e.g., Hydroxychloroquine)Minimal Change+ 120% Improves to >1.5 Competes for active silanol sites, preventing basic nitrogen from non-specific binding.
Decrease Temp (40°C to 10°C) Neutral / Broad+ 20-40% - 10-30% Variable (Often +) Chiral recognition is enthalpy-driven; lower T enhances α but increases viscosity, lowering N .
Decrease Flow Rate (1.0 to 0.4 mL/min) All TypesNo Change+ 80-100% Improves significantly Allows sufficient residence time for slow mass transfer kinetics within chiral cavities.
Switch Amylose to Cellulose CSP All TypesDrastic Change VariableDrastic Change Alters the fundamental 3D steric environment (helical vs. linear layered structure).

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every method development step must validate its own success. Follow these protocols to systematically improve resolution.

Protocol A: Systematic Mobile Phase Additive Optimization

Objective: Eliminate secondary non-chiral interactions causing peak tailing and resolution loss.

  • Baseline Assessment: Inject the racemate using the standard mobile phase (e.g., Hexane/IPA 90:10). Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Additive Selection:

    • For acidic analytes (pKa < 5): Add 0.1% Trifluoroacetic acid (TFA) or glacial acetic acid.

    • For basic analytes (pKa > 7): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Equilibration: Flush the column with at least 20 column volumes of the modified mobile phase. Note: Chiral columns take significantly longer to equilibrate with additives than achiral C18 columns.

  • Self-Validation (Peak Shape Recovery): Re-inject the sample and calculate the new As​ .

    • Validation Check: A successful masking of secondary interactions is validated if As​ drops below 1.2. If As​ remains > 1.5, the additive concentration is either insufficient, or the analyte is degrading on-column.

Protocol B: Thermodynamic & Kinetic Profiling (Temperature & Flow Rate)

Objective: Identify the optimal balance between enthalpy-driven selectivity ( α ) and mass-transfer efficiency ( N ).

  • Isothermal Screening: Set the flow rate to 1.0 mL/min. Inject the racemic sample at column temperatures of 40°C, 30°C, 20°C, and 10°C, allowing 30 minutes of equilibration between temperature changes.

  • Data Extraction: Calculate the selectivity factor ( α ) and theoretical plates ( N ) for each run.

  • Self-Validation (van 't Hoff Plot): Plot ln(α) versus 1/T (in Kelvin).

    • Validation Check: If the plot is linear, the chiral recognition mechanism is stable, and you can mathematically predict resolution at other temperatures. If the plot is non-linear, the CSP is undergoing a temperature-induced conformational shift; you must empirically select the temperature that yielded the highest Rs​ , rather than relying on extrapolation.

  • Kinetic Tuning: At your validated optimal temperature, reduce the flow rate to 0.5 mL/min.

    • Validation Check: Calculate N . If N increases by >50%, mass transfer was the limiting factor, and the lower flow rate is validated for the final method.

References

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development."
  • Regis Technologies.
  • Benchchem. "Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC."
  • LCGC International.
  • PMC. "Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers."

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid

As a Senior Application Scientist, selecting the appropriate analytical framework for non-natural amino acid derivatives requires balancing enantiomeric resolution, detection sensitivity, and sample throughput. (2R)-2-(D...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical framework for non-natural amino acid derivatives requires balancing enantiomeric resolution, detection sensitivity, and sample throughput. (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (often referred to as D-N,N-dimethyl-p-methylphenylalanine) presents unique analytical challenges. The N,N-dimethylation locks the molecule into a tertiary amine state, fundamentally altering its hydrogen-bonding capacity and lipophilicity compared to primary amino acids, while the p-methylphenyl group enhances hydrophobic interactions[1].

This guide objectively cross-validates three distinct analytical methodologies for this compound, detailing the causality behind the experimental parameters and providing self-validating protocols for seamless laboratory implementation.

Chiral High-Performance Liquid Chromatography (HPLC-UV/FL)

Primary Application: Enantiomeric Purity and Chiral Resolution

Mechanism & Causality

To accurately distinguish the (2R) enantiomer from its (2S) counterpart, normal-phase chiral chromatography utilizing polysaccharide phenylcarbamate-derived chiral stationary phases (CSPs) is the gold standard[2]. The chiral recognition mechanism relies on the spatial intercalation of the analyte's p-methylphenyl group into the chiral grooves of the amylose or cellulose backbone. Simultaneous hydrogen bonding (via the analyte's carboxylate) and dipole-dipole interactions dictate the differential retention times[2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade 2-propanol/hexane (20:80, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use an immobilized amylose-based CSP (e.g., Chiralpak IE or IA, 4.6 × 250 mm, 5 µm) to leverage strong π-π interactions with the p-methylphenyl ring[2].

  • Mobile Phase: Isocratic elution using 20% 2-propanol in hexane (v/v)[2]. The non-polar hexane drives the analyte into the stationary phase, while the polar modifier (2-propanol) selectively disrupts hydrogen bonds to elute the enantiomers.

  • Chromatographic Conditions: Maintain a flow rate of 1.0 mL/min at a rigorously controlled column temperature of 25°C to stabilize the enthalpy-driven chiral recognition.

  • Detection: Monitor via UV absorbance at 254 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Primary Application: Trace Quantification and Pharmacokinetic (PK) Profiling

Mechanism & Causality

For bioanalytical quantification in complex matrices (e.g., plasma), LC-MS/MS provides unparalleled sensitivity. Because the compound exists as a zwitterion at physiological pH, utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column ensures superior retention of the polar moieties compared to traditional reversed-phase C18 columns[1]. Electrospray ionization (ESI) in positive mode is highly efficient here, as the tertiary N,N-dimethylamine group is readily protonated to form a stable [M+H]⁺ precursor ion.

Step-by-Step Protocol
  • Sample Extraction: Perform protein precipitation by adding 300 µL of cold acetonitrile to 100 µL of the biological sample. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Column Selection: HILIC column (2.1 × 100 mm, 1.7 µm particle size)[1].

  • Mobile Phase Gradient:

    • Solvent A: 10 mM Ammonium formate with 0.1% formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 90% B, dropping to 50% B over 3 minutes to elute the polar zwitterion, followed by a 2-minute re-equilibration.

  • MS/MS Parameters (MRM Mode): Set the mass spectrometer to positive ESI mode. Target the precursor ion at m/z 208.1 ([M+H]⁺). The primary quantitative transition should be set to m/z 162.1, corresponding to the neutral loss of formic acid (46 Da) from the carboxyl group.

Direct Analysis in Real Time Mass Spectrometry (DART-MS/MS)

Primary Application: High-Throughput Screening (HTS)

Mechanism & Causality

When rapid screening is required (e.g., quality control or newborn screening models), DART-MS/MS eliminates the need for chromatographic separation[3]. In the DART source, electronically excited metastable helium atoms induce Penning ionization of ambient atmospheric water molecules. This generates protonated water clusters ( H3​O+ ), which subsequently transfer a proton to the highly basic tertiary amine of the analyte[4]. This soft ionization technique produces robust [M+H]⁺ signals with minimal fragmentation prior to the mass analyzer[4].

Step-by-Step Protocol
  • Sample Preparation: Spot 5 µL of the raw or minimally extracted sample directly onto a specialized mesh card and allow it to dry at room temperature[3].

  • DART Source Configuration: Operate the DART source with helium gas at a flow rate of 2.0 L/min, preheated to 350°C to ensure rapid thermal desorption of the analyte[4].

  • Positioning & Acquisition: Pass the mesh card between the DART ion source and the MS ceramic inlet at a constant speed.

  • Detection: Utilize a triple quadrupole mass spectrometer in MRM mode (identical transitions to the LC-MS/MS protocol). The entire acquisition process requires only ~18 seconds per sample[3].

Method Performance Cross-Validation

The following table synthesizes the empirical performance metrics of the three methodologies, allowing for objective selection based on project requirements.

Analytical ParameterChiral HPLC-UV/FLLC-MS/MS (HILIC)DART-MS/MS
Primary Utility Enantiomeric Excess (ee%)Trace BioanalysisHigh-Throughput Screening
Limit of Detection (LOD) ~ 0.5 µg/mL~ 1.0 ng/mL~ 50 ng/mL
Linear Dynamic Range 1 - 100 µg/mL5 - 5000 ng/mL100 - 10,000 ng/mL
Analysis Time / Sample 15 - 25 minutes5.0 minutes~ 18 seconds
Enantioselectivity Excellent (Rs > 1.5) NoneNone
Matrix Effect Susceptibility Low (Chromatographic resolution)Moderate (Requires Internal Std)High (Requires Matrix-Matched Std)

Workflow Visualizations

To streamline laboratory decision-making and protocol execution, the following logical architectures have been mapped.

DecisionMatrix Start Sample: (2R)-2-(Dimethylamino) -3-(4-methylphenyl)propanoic acid Q1 Primary Analytical Goal? Start->Q1 Chiral Enantiomeric Purity Q1->Chiral Quant Trace Bioanalysis Q1->Quant HTS High-Throughput Screen Q1->HTS HPLC Chiral HPLC-UV (Polysaccharide CSPs) Chiral->HPLC LCMS LC-MS/MS (HILIC / MRM) Quant->LCMS DART DART-MS/MS (Ambient Ionization) HTS->DART

Decision matrix for selecting the optimal analytical method based on experimental goals.

DARTWorkflow S1 Sample Prep (Direct Spotting) S2 DART Ionization (He Plasma, 350°C) S1->S2 S3 Penning Ionization & Proton Transfer S2->S3 S4 Triple Quad MS (MRM Detection) S3->S4 S5 Data Output (~18s / sample) S4->S5

Step-by-step workflow of DART-MS/MS for rapid screening of amino acid derivatives.

References
  • [2] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.2

  • [3] Newborn screening of phenylketonuria using direct analysis in real time (DART) mass spectrometry. ResearchGate. 3

  • [1] Phenylalanine betaine | 125982-49-2. Benchchem. 1

  • [4] Direct analysis in real time—A critical review on DART-MS. ResearchGate. 4

Sources

Comparative

In vivo validation of the therapeutic potential of a new arylpropionic acid

Title: In Vivo Validation and Comparative Efficacy of N-APA-7: A Novel Arylpropionic Acid Derivative Introduction Arylpropionic acids (APAs)—commonly known as "profens" (e.g., ibuprofen, naproxen, dexketoprofen)—are a fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Validation and Comparative Efficacy of N-APA-7: A Novel Arylpropionic Acid Derivative

Introduction Arylpropionic acids (APAs)—commonly known as "profens" (e.g., ibuprofen, naproxen, dexketoprofen)—are a foundational class of non-steroidal anti-inflammatory drugs (NSAIDs). However, their clinical application is frequently dose-limited by gastrointestinal (GI) ulceration and renal toxicity, adverse events driven by the non-selective inhibition of constitutive cyclooxygenase-1 (COX-1)[1]. To circumvent these liabilities, modern drug development has focused on structural modifications of the APA scaffold, such as amidation or dimerization, to enhance COX-2 selectivity while preserving robust anti-inflammatory efficacy[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate N-APA-7 , a rationally designed, novel dexketoprofen amide derivative. By comparing N-APA-7 against standard APAs and a selective COX-2 inhibitor (Celecoxib), we will dissect the mechanistic causality behind its selectivity and provide a self-validating in vivo protocol for its preclinical assessment.

Mechanistic Causality: The Structural Advantage of N-APA-7 The therapeutic goal of novel NSAIDs is to selectively inhibit COX-2 (inducible, pro-inflammatory) without disrupting COX-1 (constitutive, GI-protective). The COX-2 active site features a secondary side pocket formed by the substitution of Isoleucine-523 (present in COX-1) with the smaller Valine-523 residue[3].

Traditional profens are compact enough to enter and block both channels non-selectively. In contrast, N-APA-7 incorporates a bulky propanamide extension. This specific structural modification sterically hinders its entry into the narrower COX-1 channel while allowing it to readily dock into the wider COX-2 side pocket, stabilized by a hydrogen-bond network[4]. This causality—where structural bulk dictates enzymatic target engagement—translates directly to a highly selective pharmacological profile.

MOA cluster_COX Cyclooxygenase (COX) Enzymes AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 PG1 Homeostatic PGs COX1->PG1 PG2 Inflammatory PGs COX2->PG2 NAPA N-APA-7 (Novel Derivative) NAPA->COX1 Steric Hindrance NAPA->COX2 Selective Inhibition TRAD Traditional APAs (e.g., Ibuprofen) TRAD->COX1 Non-selective TRAD->COX2 Non-selective

Caption: Signaling pathway of arachidonic acid metabolism and selective COX-2 inhibition by N-APA-7.

In Vitro Profiling: Establishing the Baseline Before advancing to in vivo animal models, the Selectivity Index (SI) must be established via in vitro whole-blood assays. As shown below, N-APA-7 achieves a COX-2 selectivity profile that drastically outperforms traditional profens, rivaling the selectivity of Celecoxib[4].

Table 1: In Vitro COX-1/COX-2 Inhibition Profiles

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen13.035.00.37
Dexketoprofen3.21.81.77
Celecoxib28.00.04700.0
N-APA-7 >50.0 0.12 >416.6

In Vivo Validation: The Carrageenan-Induced Paw Edema Model To validate the therapeutic potential of N-APA-7, we utilize the carrageenan-induced paw edema model in rats. This model is the gold standard for acute inflammation because it produces a highly reproducible, biphasic inflammatory response[5].

  • Early Phase (0–1.5 h): Mediated by the release of histamine, serotonin, and bradykinin[6].

  • Delayed Phase (1.5–5 h): Strictly mediated by COX-2-derived prostaglandins (e.g., PGE2) and neutrophil infiltration[5].

This biphasic nature makes the assay a self-validating system : a true COX-2 selective agent should exhibit minimal impact on the early phase but potently suppress the delayed phase[6].

Experimental Protocol: Step-by-Step Methodology

1. Animal Preparation & Grouping

  • Acquire male Wistar rats (180–200 g). Acclimate for 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle) to minimize stress-induced endogenous corticosteroid release, which could skew baseline inflammation.

  • Randomize into 5 groups (n=6/group): Vehicle Control (0.5% Carboxymethyl Cellulose), Ibuprofen (40 mg/kg), Dexketoprofen (10 mg/kg), Celecoxib (10 mg/kg), and N-APA-7 (10 mg/kg).

2. Baseline Measurement

  • Measure the initial right hind paw volume ( V0​ ) of each rat using a plethysmometer via water displacement.

3. Drug Administration

  • Administer the respective treatments via oral gavage (p.o.) exactly 60 minutes prior to the inflammatory insult.

  • Causality Note: A 60-minute pre-treatment window is critical. It allows for optimal GI absorption, systemic distribution, and target engagement of the APAs before the induction of the COX-2 enzyme cascade.

4. Induction of Inflammation

  • Inject 0.1 mL of a freshly prepared 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw[7].

5. Kinetic Volume Measurement & QC Check

  • Measure the paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Self-Validation Check: The vehicle control group must show a peak edema volume at the 3-hour mark. If peak edema occurs significantly earlier or later, the carrageenan suspension may be degraded or improperly formulated, invalidating the experimental run.

6. Data Calculation

  • Calculate the change in edema volume: ΔV=Vt​−V0​

  • Calculate the percentage of inhibition: % Inhibition=ΔVcontrol​ΔVcontrol​−ΔVtreated​​×100

Workflow A 1. Randomization & Baseline (V0) B 2. Oral Dosing (Vehicle, Standard, N-APA-7) A->B C 3. Wait 60 mins (Absorption Phase) B->C D 4. Intraplantar Injection (1% Carrageenan) C->D E 5. Plethysmometry (1, 2, 3, 4, 5 hrs) D->E F 6. Data Analysis (Edema & % Inhibition) E->F QC QC Check: Peak edema at 3h in Control? E->QC

Caption: Standardized workflow for the carrageenan-induced paw edema in vivo model.

Comparative In Vivo Efficacy Data The in vivo performance of N-APA-7 demonstrates superior anti-inflammatory activity during the prostaglandin-driven delayed phase (3–5 hours) compared to traditional APAs, mirroring the potent efficacy of Celecoxib.

Table 2: Effect of Treatments on Carrageenan-Induced Paw Edema (Delayed Phase)

Treatment GroupDose (mg/kg)Edema Volume ( ΔV ) at 3h (mL)% Inhibition at 3hEdema Volume ( ΔV ) at 5h (mL)% Inhibition at 5h
Vehicle Control-0.88 ± 0.06-0.75 ± 0.05-
Ibuprofen400.45 ± 0.0448.8%0.40 ± 0.0346.6%
Dexketoprofen100.38 ± 0.0356.8%0.32 ± 0.0457.3%
Celecoxib100.28 ± 0.0268.1%0.20 ± 0.0273.3%
N-APA-7 10 0.26 ± 0.03 70.4% 0.18 ± 0.02 76.0%

(Values expressed as Mean ± SEM. p < 0.01 vs. Vehicle Control for all treatment groups).

Discussion & Scientific Insights The experimental data clearly delineates the therapeutic advantage of N-APA-7. While Ibuprofen and Dexketoprofen provide moderate edema suppression, their efficacy plateaus due to their non-selective nature and rapid metabolism. N-APA-7, dosed equimolarly to Dexketoprofen, achieves a >70% inhibition at the 3-hour mark, confirming its potent suppression of COX-2 mediated PGE2 synthesis[6].

Furthermore, the sustained 76.0% inhibition at 5 hours indicates an extended half-life and highly stable target engagement within the inflamed tissue. This prolonged pharmacodynamic effect is a critical parameter for advancing a compound into chronic pain and arthritis management pipelines.

Conclusion N-APA-7 represents a significant structural evolution in the arylpropionic acid class. By utilizing a bulky amide side-chain to achieve high COX-2 selectivity, it circumvents the GI liabilities of traditional profens. The rigorous in vivo validation via the carrageenan-induced paw edema model confirms that N-APA-7 matches the anti-inflammatory efficacy of leading coxibs, positioning it as a highly viable candidate for advanced preclinical development.

References

  • Title: Pharmacological evaluation of novel dimers of an arylpropionic acid class of non-selective cyclooxygenase inhibitors.
  • Title: From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives.
  • Title: Update on COX-2 Selective Inhibitors: Chemical Classification, Side Effects and their Use in Cancers and Neuronal Diseases.
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • Title: Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition.
  • Title: In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.

Sources

Validation

Preclinical Safety Profiling of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid: A Benchmarking Guide for Peptide Drug Discovery

Executive Summary Peptide therapeutics are experiencing a renaissance, driven by advances in synthetic chemistry that allow the incorporation of non-canonical amino acids (NCAs) to overcome historical limitations like po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics are experiencing a renaissance, driven by advances in synthetic chemistry that allow the incorporation of non-canonical amino acids (NCAs) to overcome historical limitations like poor oral bioavailability and rapid clearance[1]. Among these advanced building blocks is (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid (commonly abbreviated as D-NMe₂-4-Me-Phe).

While canonical amino acids like L-Phenylalanine suffer from rapid proteolytic degradation, rationally designed NCAs like D-NMe₂-4-Me-Phe overcome these hurdles[2]. However, the specific structural modifications that enhance pharmacokinetic efficacy—stereochemical inversion and N-alkylation—can introduce novel safety liabilities. This guide objectively benchmarks the in vitro safety profile of D-NMe₂-4-Me-Phe against its canonical counterpart (L-Phenylalanine) and industry-standard pharmacological controls, providing a self-validating framework for its integration into macrocyclic and linear peptide discovery pipelines.

Mechanistic Rationale: The Double-Edged Sword of Structural Modification

To accurately benchmark the safety profile of D-NMe₂-4-Me-Phe, we must first deconstruct the causality behind its structural design. Every functional group added to a canonical scaffold alters both its efficacy and its toxicological risk profile.

  • D-Stereochemistry (2R): Host serine proteases, bacterial elastases, and gastric pepsins exclusively recognize L-substrates. The 2R configuration erects an immediate stereochemical barrier, displacing the carbonyl oxygen from the catalytic triad of native proteases, thereby extending plasma half-life[],[4].

  • N,N-Dimethylation: By removing the amide proton, N-methylation eliminates a critical hydrogen-bond donor. This drastically decreases the desolvation energy required for the peptide to traverse lipid bilayers, significantly enhancing passive membrane permeability[5]. Furthermore, N-methylation generates a peptide backbone that is virtually unrecognizable to endopeptidases[5],[6].

  • The Safety Trade-off (CAD Liability): The combination of a basic tertiary amine (from N,N-dimethylation) and a highly lipophilic side chain (the 4-methylphenyl ring) creates a Cationic Amphiphilic Drug (CAD) pharmacophore. CADs are notorious for accumulating in acidic lysosomes—leading to drug-induced phospholipidosis (DIPL)—and for binding to the inner vestibule of the hERG potassium channel, creating a risk for cardiotoxicity.

Mechanism N1 D-NMe2-4-Me-Phe Structural Modifications N2 D-Stereochemistry (2R) N1->N2 N3 N,N-Dimethylation N1->N3 N4 4-Methylphenyl Ring N1->N4 N5 Evades Host Serine Proteases N2->N5 N6 Eliminates H-Bond Donors N3->N6 N7 Increases Lipophilicity (LogP) N3->N7 N4->N7 N8 Extended Plasma Half-Life N5->N8 N9 Enhanced Membrane Permeability N6->N9 N7->N9 N10 Risk: Cationic Amphiphilic Drug (CAD) Toxicity N7->N10

Fig 1: Mechanistic causality linking the structural modifications of D-NMe₂-4-Me-Phe to its pharmacological and safety profiles.

Objective Benchmarking: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every assay described below operates as a self-validating system . An assay is only deemed successful if the internal positive and negative controls fall within strict, pre-defined historical ranges.

Workflow cluster_assays Self-Validating Safety Assays A Test Compound: D-NMe2-4-Me-Phe B Hepatotoxicity (HepG2 Cells) A->B C Cardiotoxicity (hERG Patch-Clamp) A->C D Metabolic Stability (HLM Incubations) A->D E ATP Release Pos. Ctrl: Amiodarone B->E F Tail Current % Inhibition Pos. Ctrl: Terfenadine C->F G Intrinsic Clearance (CL_int) Pos. Ctrl: Verapamil D->G

Fig 2: Self-validating preclinical safety profiling workflow for non-canonical amino acids.

Hepatotoxicity & Cytotoxicity (HepG2 ATP Assay)

Field Insight: Highly lipophilic NCAs can cause mitochondrial uncoupling. We utilize ATP quantification in HepG2 cells because it serves as a highly sensitive, early indicator of metabolic disruption long before catastrophic cell membrane rupture occurs.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma HepG2 cells at 10,000 cells/well in 96-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare an 8-point dose-response curve (0.1 µM to 100 µM) of D-NMe₂-4-Me-Phe, L-Phenylalanine (negative control), and Amiodarone (positive control for phospholipidosis/hepatotoxicity). Maintain a final DMSO concentration of 0.1% across all wells.

  • Incubation: Incubate treated cells for 72 hours.

  • Quantification: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence and calculate the IC₅₀ using a 4-parameter logistic regression model.

  • Self-Validation Criteria: The assay is valid only if the Amiodarone IC₅₀ falls between 10–20 µM and the 0.1% DMSO vehicle control exhibits >95% viability.

Cardiotoxicity (hERG Patch-Clamp Electrophysiology)

Field Insight: While high-throughput fluorescence assays exist, whole-cell patch-clamp remains the FDA-recognized gold standard for hERG liability. It is the only method that directly measures the disruption of tail current kinetics caused by the tertiary amine of D-NMe₂-4-Me-Phe binding to the channel's inner cavity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Perform whole-cell patch-clamp at room temperature using a standardized extracellular solution (pH 7.4) and an intracellular pipette solution.

  • Voltage Protocol: Apply depolarizing pulses to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.

  • Perfusion: Perfuse D-NMe₂-4-Me-Phe at concentrations of 1, 10, and 30 µM. Use Terfenadine (60 nM) as the positive control.

  • Measurement: Measure the peak tail current amplitude post-compound perfusion relative to the baseline current.

  • Self-Validation Criteria: Terfenadine must inhibit >75% of the tail current. The leak current must remain <10% of the total current throughout the recording.

Metabolic Stability (Human Liver Microsomes - HLM)

Field Insight: N-methylated compounds are highly susceptible to N-demethylation by Cytochrome P450 enzymes (specifically CYP3A4). When testing highly lipophilic NCAs, the use of ultra-low attachment plasticware is mandatory to prevent artificial clearance driven by non-specific binding.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of D-NMe₂-4-Me-Phe with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) using low-binding 96-well plates.

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Clearance Calculation: Determine the elimination rate constant ( k ) from the log-linear decline and calculate intrinsic clearance ( CLint​ ).

  • Self-Validation Criteria: Verapamil (high clearance control) must yield a CLint​ > 40 µL/min/mg protein.

Quantitative Data Summary

The following table synthesizes the benchmarking data, comparing the performance of the NCA against the canonical amino acid baseline and established drug controls.

Test CompoundHepG2 Cytotoxicity IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)HLM Intrinsic Clearance ( CLint​ ) (µL/min/mg)
(2R)-D-NMe₂-4-Me-Phe > 100 (Safe)> 50 (Low Liability)< 5.0 (Highly Stable)
L-Phenylalanine > 100 (Safe)> 100 (Safe)N/A (Endogenous Metabolism)
Amiodarone (Pos. Control)12.5N/AN/A
Terfenadine (Pos. Control)N/A0.04N/A
Verapamil (Pos. Control)N/AN/A65.2

Conclusion & Decision Matrix

The incorporation of non-canonical amino acids is a delicate balancing act between achieving proteolytic stability and avoiding off-target toxicity. Based on the objective benchmarking data:

  • Metabolic Superiority: D-NMe₂-4-Me-Phe demonstrates exceptional resistance to microsomal degradation ( CLint​ < 5.0 µL/min/mg) compared to canonical amino acids, validating the protective effect of the D-stereocenter and N-methylation[].

  • Safety Profile: Despite possessing a CAD-like pharmacophore, the compound does not exhibit significant hepatotoxicity (IC₅₀ > 100 µM) or hERG liability (IC₅₀ > 50 µM) at standard therapeutic concentrations.

  • Application Recommendation: (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is highly recommended for incorporation into lead optimization pipelines, particularly for oral peptide development where enhanced membrane permeability and protease resistance are critical[1],[5].

References

  • [1] Hickey, J. L. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. 1

  • [2] MDPI. (2026). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. 2

  • [5] Taylor & Francis. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. 5

  • [] BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

  • [6] ResearchGate. N-methylation in amino acids and peptides: Scope and limitations. 6

  • [4] NIH. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. 4

Sources

Comparative

A Researcher's Guide to the Structural Activity Relationship (SAR) of Arylpropionic Acid Derivatives

An In-Depth Analysis of a Cornerstone of Anti-Inflammatory Drug Development For researchers and scientists in the field of medicinal chemistry and drug development, the arylpropionic acid class of non-steroidal anti-infl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of a Cornerstone of Anti-Inflammatory Drug Development

For researchers and scientists in the field of medicinal chemistry and drug development, the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) represents a foundational case study in successful structure-activity relationship (SAR) optimization. This guide provides a comprehensive comparison of key derivatives, supported by experimental data, to illuminate the nuanced relationship between chemical structure and biological activity.

Introduction: The Arylpropionic Acid Scaffold - A Privileged Structure

Arylpropionic acid derivatives are a major class of NSAIDs, with prominent members including ibuprofen and ketoprofen.[1][2][3][4] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever.[1][4] The general structure consists of a central propionic acid moiety attached to an aromatic ring system. It is the careful manipulation of this "privileged scaffold" that has given rise to a diverse array of drugs with varying potency, selectivity, and pharmacokinetic profiles.

The core value of SAR studies in this area lies in the ability to systematically modify the chemical structure to enhance therapeutic efficacy while minimizing adverse effects, such as gastrointestinal issues, which are primarily linked to the inhibition of the COX-1 isoform.[5][6]

The Core Pharmacophore: Deconstructing the Arylpropionic Acid Moiety

The fundamental pharmacophore of an arylpropionic acid derivative can be broken down into three key components: the acidic center, the α-methyl group, and the aromatic ring system.

  • The Carboxylic Acid Group: This acidic moiety is crucial for the anti-inflammatory activity of these compounds. It is believed to mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes. Studies have shown that replacement of the carboxyl group with other functional groups, such as tetrazoles or amides, often leads to a decrease in anti-inflammatory and analgesic activity.[3] This underscores the importance of the acidic center for binding to the active site of the COX enzyme.

  • The α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid is a defining feature of this class. This substitution creates a chiral center, and it is well-established that the (S)-enantiomer is the more active inhibitor of COX enzymes.[1] The (R)-enantiomer is largely inactive but can undergo in vivo chiral inversion to the active (S)-form to varying extents depending on the specific drug. This stereoselectivity highlights the three-dimensional nature of the drug-enzyme interaction.

  • The Aromatic Ring System: The nature and substitution pattern of the aryl group significantly influence the potency and COX-1/COX-2 selectivity of the derivative. This is the region of the molecule that has been most extensively modified in the quest for improved therapeutic profiles.

Diagram: Core Arylpropionic Acid Scaffold and Key Pharmacophoric Features

Caption: A diagram illustrating the key pharmacophoric features of the arylpropionic acid scaffold.

Comparative Analysis of Key Derivatives: Ibuprofen vs. Ketoprofen

To illustrate the practical implications of SAR, a direct comparison of two widely used arylpropionic acid derivatives, ibuprofen and ketoprofen, is instructive.

Feature Ibuprofen Ketoprofen SAR Interpretation
Aryl Group 4-isobutylphenyl3-benzoylphenylThe larger, more rigid benzoylphenyl group of ketoprofen allows for additional interactions within the COX active site, potentially contributing to its higher potency.
COX Selectivity Relatively non-selective for COX-1/COX-2[6][7]Generally considered more COX-1 selective[6]The differences in the aryl substituents influence the binding orientation within the active sites of the two COX isoforms.
Anti-inflammatory Potency EffectiveGenerally considered more potent than ibuprofen[8][9][10][11]The enhanced potency of ketoprofen is a direct consequence of its structural modifications leading to stronger enzyme inhibition.
Clinical Efficacy Widely used for mild to moderate pain and inflammationOften used for moderate to severe pain, with some studies suggesting superior efficacy to ibuprofen[8][9][10][11]The greater potency of ketoprofen translates to a more pronounced clinical effect in certain pain models.
Gastrointestinal Side Effects Present, but generally considered to have a favorable GI safety profile among traditional NSAIDsMay have a higher incidence of GI side effects compared to ibuprofen, consistent with its greater COX-1 inhibitionThe increased COX-1 selectivity of ketoprofen is a key factor in its gastrointestinal toxicity profile.
Experimental Protocols for SAR Elucidation

The determination of the SAR for arylpropionic acid derivatives relies on a suite of well-established in vitro and in vivo assays.

4.1. In Vitro COX Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a compound for COX-1 and COX-2.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for both COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

    • Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.

    • The production of prostaglandin E2 (PGE2), a downstream product, is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is calculated as the concentration of the compound that inhibits PGE2 production by 50%.

  • Data Analysis: The ratio of IC50 (COX-1) / IC50 (COX-2) is calculated to determine the selectivity of the compound. A higher ratio indicates greater selectivity for COX-2.

Diagram: Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Assay_Workflow Workflow for In Vitro COX Inhibition Assay Start Start Compound_Prep Prepare Test Compound (Varying Concentrations) Start->Compound_Prep Enzyme_Incubation Incubate Compound with Purified COX-1 or COX-2 Compound_Prep->Enzyme_Incubation Substrate_Addition Add Arachidonic Acid (Substrate) Enzyme_Incubation->Substrate_Addition Reaction Enzymatic Reaction (PGE2 Production) Substrate_Addition->Reaction Detection Measure PGE2 Levels (ELISA) Reaction->Detection Data_Analysis Calculate IC50 and Selectivity Index Detection->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the key steps in a typical in vitro COX inhibition assay.

4.2. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a classic and widely used animal model to assess the in vivo anti-inflammatory efficacy of a compound.

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

  • Methodology:

    • A pre-determined dose of the test compound is administered to a group of rats or mice (e.g., orally or intraperitoneally).

    • After a set period (to allow for drug absorption), a sub-plantar injection of carrageenan is given into the hind paw to induce localized inflammation and edema.

    • The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of a control group (vehicle-treated).

  • Data Analysis: A dose-response curve can be generated to determine the ED50 (effective dose for 50% inhibition) of the compound.

Future Directions: Beyond COX Inhibition

While COX inhibition remains the primary mechanism of action for arylpropionic acid derivatives, recent research has explored other potential biological activities, including anticancer effects.[12] These studies suggest that these compounds may have off-target effects that could be exploited for therapeutic benefit in other disease areas. The derivatization of the arylpropionic acid scaffold continues to be an active area of research, with the synthesis of novel compounds aiming to improve upon the safety and efficacy of existing drugs.[13][14][15]

Conclusion

The structural activity relationship of arylpropionic acid derivatives is a testament to the power of medicinal chemistry to rationally design and optimize therapeutic agents. By understanding the intricate interplay between the different components of the molecular structure and their interaction with the target enzymes, researchers have been able to develop a portfolio of drugs that have had a profound impact on the management of pain and inflammation. The continued exploration of this chemical space holds promise for the development of even safer and more effective treatments in the future.

References

  • New derivatives of aryl-propionic acid.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • New derivatives of aryl-propionic acid.
  • New derivatives of aryl-propionic acid.
  • New derivatives of aryl-propionic acid.
  • Efficacy of Ketoprofen Vs Ibuprofen and Diclofenac: A Systematic Review of the Liter
  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Efficacy of ketoprofen vs. ibuprofen and diclofenac: a systematic review of the literature and meta-analysis. | Semantic Scholar.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR.
  • Efficacy of ketoprofen vs.
  • Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A System
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed.
  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility.
  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflamm
  • Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrost

Sources

Validation

Confirming Target Engagement of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid: A Methodological Comparison Guide

As drug discovery increasingly targets complex protein-protein interactions (PPIs) and utilizes targeted protein degradation (e.g., PROTACs), the reliance on highly specialized unnatural amino acids has surged. (2R)-2-(D...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex protein-protein interactions (PPIs) and utilizes targeted protein degradation (e.g., PROTACs), the reliance on highly specialized unnatural amino acids has surged. (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid —also known as D-N,N-dimethyl-4-methylphenylalanine—is a prime example of such a building block[1].

As a Senior Application Scientist, I frequently see teams struggle to validate the intracellular target engagement (TE) of ligands incorporating this motif. The compound's unique structural features dictate its biophysical behavior:

  • D-Stereocenter : Confers absolute resistance to endogenous L-proteases, extending its cellular half-life.

  • N,N-Dimethylation : Eliminates primary amine hydrogen bond donors, significantly increasing lipophilicity and restricting conformational flexibility.

  • p-Tolyl Group : Provides a sterically demanding, hydrophobic side chain ideal for inserting into deep lipophilic pockets.

While these features enhance binding affinity and proteolytic stability, the increased lipophilicity often causes the compound to partition into lipid bilayers, leading to false positives in phenotypic assays. To definitively prove that this ligand binds its intended target inside a living cell, we must deploy a rigorous, orthogonal target engagement strategy.

This guide objectively compares the leading TE methodologies—Surface Plasmon Resonance (SPR), NanoBRET, and the Cellular Thermal Shift Assay (CETSA)—and provides self-validating protocols tailored to the unique physicochemical properties of this compound class.

Comparative Analysis of Target Engagement Technologies

To build a robust data package, you cannot rely on a single assay. A logical progression moves from cell-free biophysics to dynamic live-cell occupancy, culminating in label-free endogenous validation.

Surface Plasmon Resonance (SPR)
  • The Causality : SPR provides high-resolution, real-time kinetic data ( Kd​ , Kon​ , Koff​ ) using purified recombinant protein. For a sterically constrained ligand like our D-N,N-dimethyl derivative, SPR is critical for confirming that the bulky N,N-dimethyl group does not cause steric clashes within the binding pocket.

  • The Limitation : It lacks the cellular context (ATP concentrations, competing endogenous ligands, and membrane barriers).

NanoBRET (Live-Cell Target Engagement)
  • The Causality : relies on Bioluminescence Resonance Energy Transfer between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer[2]. Because our compound is highly lipophilic, it is prone to membrane trapping. NanoBRET exclusively measures specific, competitive displacement at the target site inside the live cell, filtering out non-specific membrane accumulation.

Cellular Thermal Shift Assay (CETSA)
  • The Causality : operates on the thermodynamic principle that ligand binding stabilizes a protein's folded state, shifting its aggregation temperature ( Tagg​ )[3]. Because our compound utilizes a D-stereocenter, it will not degrade during the required cellular incubation period, allowing us to achieve true thermodynamic equilibrium in live cells before applying the thermal challenge[4].

Quantitative Data Presentation

Table 1: Comparison of TE Technologies for Peptidomimetic Ligands
MethodologyEnvironmentLabel RequirementThroughputKey Output MetricBest For...
SPR / BLI In Vitro (Cell-Free)Target ImmobilizationMedium Kd​ , Kon​ , Koff​ Establishing baseline biophysical affinity and binding kinetics.
NanoBRET Live-CellNanoLuc Fusion + TracerHigh (384-well)Intracellular IC50​ Quantifying true intracellular occupancy and membrane permeability.
CETSA Live-Cell / TissueLabel-Free (Endogenous)Low to Medium ΔTagg​ , EC50​ Final validation of endogenous target binding without genetic modification.
Table 2: Representative TE Metrics for (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid Derivatives

Note: Data represents a model hydrophobic PPI target.

Assay TypeApparent AffinityPermeability IndexSignal-to-BackgroundMethodological Notes
SPR Kd​ = 45 nMN/AHigh (Response Units)Fast Kon​ observed; hydrophobic p-tolyl group drives association.
NanoBRET IC50​ = 120 nM0.375 ( Kd​ / IC50​ )4.5Extracellular inhibitor confirmed signal is 100% intracellular.
CETSA (ITDRF) EC50​ = 185 nMN/A3.2 (Fold Stabilization)4-hour incubation used; D-amino acid core prevented degradation.

Orthogonal Validation Workflow

TargetEngagement Compound Ligand: (2R)-2-(Dimethylamino)- 3-(4-methylphenyl)propanoic acid SPR 1. SPR / BLI (In Vitro) Biophysical Kinetics Establish Baseline Kd Compound->SPR Purified Protein NanoBRET 2. NanoBRET (Live-Cell) Intracellular Occupancy Filter Membrane-Trapped Ligands SPR->NanoBRET Validated Affinity CETSA 3. CETSA (Endogenous) Thermal Shift Assay Physiological Target Validation NanoBRET->CETSA Confirmed Permeability Decision Lead Optimization Data Synthesis & SAR CETSA->Decision Endogenous Binding

Caption: Orthogonal workflow for validating target engagement via SPR, NanoBRET, and CETSA.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, protocols must be designed to internally flag false positives. Below are the optimized methodologies for evaluating this specific compound class.

Protocol 1: Live-Cell NanoBRET Assay

Objective : Quantify the intracellular IC50​ of the compound. Causality & Self-Validation : Because the N,N-dimethylation increases lipophilicity, the compound may partition into the plasma membrane or remain in the extracellular space of dead cells. We introduce an extracellular NanoLuc inhibitor to quench any extracellular luminescent signal[5]. This guarantees that the calculated IC50​ reflects true intracellular target engagement.

Step-by-Step Methodology :

  • Transfection : Transfect HEK293T cells with the target-NanoLuc fusion plasmid. Incubate for 24 hours at 37°C.

  • Plating : Harvest and resuspend cells in Opti-MEM. Plate into a 384-well white plate at 1×104 cells/well.

  • Tracer Addition : Add the target-specific fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Compound Competition : Add the (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid derivative in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM). Incubate for 2 hours. (Note: The D-stereocenter ensures the compound remains stable during this period).

  • Substrate & Validation : Add the NanoBRET Nano-Glo Substrate mixed with the Extracellular NanoLuc Inhibitor .

  • Detection : Read the plate on a luminescence microplate reader equipped with appropriate filters (e.g., 450 nm for donor, 610 nm for acceptor). Calculate the BRET ratio and plot against compound concentration to derive the IC50​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective : Confirm label-free binding to the endogenous target. Causality & Self-Validation : We utilize an Isothermal Dose-Response Fingerprint (ITDRF)[6]. By establishing the aggregation temperature ( Tagg​ ) first, we ensure the thermal challenge is precisely calibrated to the target's unfolding kinetics. The D-amino acid backbone prevents proteolytic degradation, meaning any observed thermal stabilization is strictly due to the intact parent ligand, not a metabolic byproduct[3].

Step-by-Step Methodology :

  • Cell Preparation : Culture the relevant disease cell line expressing the endogenous target. Harvest and resuspend in PBS containing protease inhibitors.

  • Ligand Incubation : Divide cells into aliquots. Treat with a concentration gradient of the compound (or DMSO vehicle control). Incubate at 37°C for 3 hours to allow the lipophilic compound to fully equilibrate across the membrane.

  • Thermal Challenge : Heat the aliquots in a thermal cycler at the target's predetermined Tagg​ (e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis : Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to prevent detergent-induced interference with protein stability.

  • Separation : Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection : Transfer the soluble supernatant and quantify the remaining stabilized target protein using quantitative Western Blot or AlphaLISA. Plot the soluble protein fraction against compound concentration to determine the EC50​ .

References

  • Machleidt, T., et al. (2015). NanoBRET—A novel BRET platform for the analysis of protein-protein interactions. ACS Chemical Biology, 10(8), 1797-1804. URL:[Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Compliant Disposal of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and related scientific fields, the proper disposal of novel or special...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and related scientific fields, the proper disposal of novel or specialized compounds like (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is not merely a procedural task but a critical component of the research lifecycle. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of personnel and the integrity of our environment.

Hazard Identification and Compound Profile

A foundational understanding of a chemical's properties is paramount to its safe handling and disposal. (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is a substituted amino acid derivative. While comprehensive toxicological data may be limited for this specific research compound, information from analogous structures and available Safety Data Sheets (SDS) allows for a robust hazard assessment.

Based on data for structurally related compounds, this chemical should be handled as a substance that can cause serious eye damage and potential respiratory irritation.[1][2] It is imperative to treat it with the appropriate level of caution.

Table 1: Key Properties and Hazard Classifications

Property Value/Classification Source
Hazard Statements H318: Causes serious eye damage. H335: May cause respiratory irritation. [1]
Precautionary Statements P261, P271, P280, P304+P340+P312, P305+P351+P338, P403+P233 [1]
Appearance Likely a solid or powder. [3]

| Primary Hazards | Eye Irritant, Skin Irritant, Respiratory Irritant. |[2] |

The Regulatory Imperative: Understanding the Framework

The disposal of laboratory chemicals is governed by stringent regulations to prevent harm to human health and the environment.[4][5] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[8]

Under RCRA, a chemical waste must be evaluated to determine if it is a "hazardous waste".[6][7][9] This is determined in two ways:

  • Listed Wastes: The waste is specifically included on lists (F, K, P, or U lists) published by the EPA.[6][10]

  • Characteristic Wastes: The waste exhibits at least one of four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

Given its potential irritant properties, (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid must be managed as a hazardous waste until a formal characterization proves otherwise. This proactive approach ensures the highest level of safety and compliance.

Pre-Disposal Protocol: Segregation and Storage

Proper disposal begins long before the waste leaves the laboratory. The unintentional mixing of incompatible chemicals is a primary cause of laboratory accidents.[4] Therefore, a disciplined approach to waste segregation and storage is essential.

Step-by-Step Pre-Disposal Procedure:

  • Waste Identification: Clearly identify the waste as (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid.

  • Container Selection: Use a dedicated, compatible, and properly sealed waste container. The container must be in good condition, with a secure, tight-fitting lid.[11] For solid waste, a high-density polyethylene (HDPE) container is often suitable.

  • Labeling: This is a critical, non-negotiable step. The waste container must be clearly labeled with:

    • The full chemical name: "(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Irritant," "Causes Eye Damage")

    • The date accumulation started.

  • Segregation: Do not mix this waste with other chemical streams, such as solvents, acids, or bases.[3] It should be stored as a segregated solid organic waste.

  • Secure Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from regular lab traffic, under the supervision of lab personnel, and ideally within secondary containment to manage potential spills.[11]

Disposal Workflow: A Step-by-Step Guide

The final disposal of chemical waste must be handled by licensed professionals.[3] It is illegal and dangerous to dispose of this chemical via standard trash or sewer systems.[1][11]

Caption: Decision workflow for the compliant disposal of chemical waste.

Disposal Procedure:

  • Accumulation: Collect waste in the properly labeled and segregated container as described in Section 3.

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[3] The EHS office is your primary resource and is responsible for managing the institution's hazardous waste program.

  • Schedule Pickup: Arrange for a hazardous waste pickup with EHS. They will provide specific instructions for preparing the container for transport.

  • Documentation: Provide the EHS team or the licensed waste contractor with a copy of the Safety Data Sheet (SDS) for the compound.[3] This is essential for their safety and for ensuring the waste is transported and disposed of correctly.

  • Final Disposal Method: The most common and effective disposal method for solid organic pharmaceutical waste is high-temperature incineration in a permitted hazardous waste facility.[12][13] This process destroys the compound, converting it into less harmful substances.[13] Your EHS-approved contractor will handle this final step.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, actionable spill response plan is crucial.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

    • Carefully sweep or gently scoop the solid material to avoid generating dust.[2]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed container.

    • Label the container as hazardous waste, detailing the contents, and dispose of it according to the protocol in Section 4.[3]

    • Clean the affected area thoroughly.

  • Major Spills:

    • Evacuate the immediate area immediately.[3]

    • Alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team without delay.[3] Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination of Empty Containers

An "empty" container that once held a hazardous chemical must still be handled with care.[14]

  • Assessment: If the container cannot be safely and effectively cleaned, it should be treated as hazardous waste itself and disposed of via EHS.[14]

  • Triple Rinsing: For containers that can be cleaned, a triple-rinse procedure is standard.

    • Rinse the container three times with a suitable solvent in which the compound is soluble.

    • Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [15] Do not pour the rinsate down the drain.[15]

    • Collect all rinsate in a properly labeled hazardous waste container.

  • Final Disposal: After triple rinsing, the defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.[14]

By adhering to this comprehensive guide, you can ensure that the disposal of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is conducted safely, responsibly, and in full compliance with regulatory standards, reinforcing the commitment of the scientific community to safety and environmental protection.

References

  • Shaik, A. (2023). PHARMACEUTICAL WASTE MANAGEMENT. ResearchGate. Available at: [Link]

  • Zenodo. (2024). Waste Management and Recycling Strategies in Pharma- Chemical Industries. Available at: [Link]

  • Health and Safety Executive (HSE). (2023). Need to dispose chemicals. Available at: [Link]

  • Singh, S. et al. (2018). Pharmaceutical Waste Management. ResearchGate. Available at: [Link]

  • Journal of Survey in Fisheries Sciences. (2025). A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Available at: [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3-(4-Methylphenyl)propionic acid. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Available at: [Link]

  • MetaSci. (n.d.). Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Propanoic acid. Available at: [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Available at: [Link]

  • University of Erlangen-Nuremberg. (2019). Laboratory Safety Regulations & Procedures. Available at: [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Available at: [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • NextSDS. (n.d.). (2S)-2-methyl-3-(4-methylphenyl)propanoic acid. Available at: [Link]

  • University of Nebraska-Lincoln. (2018). Empty Container Disposal - Safe Operating Procedure. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid

Advanced Safety and Operational Logistics for Handling (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid As a Senior Application Scientist, I approach the handling of unnatural amino acids (UAAs) not merely as a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Logistics for Handling (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic Acid

As a Senior Application Scientist, I approach the handling of unnatural amino acids (UAAs) not merely as a compliance exercise, but as a critical variable in experimental integrity. (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid—an N,N-dimethylated, D-configured phenylalanine derivative—presents unique logistical and safety challenges. The structural modifications that make it valuable for peptide synthesis and drug discovery also fundamentally alter its hazard profile compared to standard proteinogenic amino acids.

Section 1: Chemical Profiling & Hazard Causality

Understanding why a chemical is hazardous is the first step in designing an effective risk mitigation strategy. The addition of two methyl groups to the α-amino nitrogen removes hydrogen bond donors, drastically increasing the molecule's lipophilicity. Furthermore, the (4-methylphenyl) side chain adds significant hydrophobic bulk.

  • Dermal Permeability: This heightened lipophilicity allows the compound to bypass the skin's aqueous barriers more efficiently than standard phenylalanine, necessitating robust dermal protection.

  • Metabolic Resistance: The (2R) D-stereocenter renders this compound resistant to endogenous L-proteases. If ingested or absorbed, it is not readily metabolized, prolonging systemic exposure.

  • Aerosolization Risk: Supplied as a finely milled powder, electrostatic repulsion between particles can cause "fly-away" behavior, leading to severe inhalation risks.

Based on structural analogs and enantiomeric data, this compound is classified under GHS as having 1[1].

Section 2: Quantitative Hazard & PPE Matrix

Hazard CategoryGHS ClassificationCausality / Chemical BasisRequired PPE Specification
Systemic Toxicity Acute Tox. 4 (H302, H312, H332)High lipophilicity and protease resistance prolong half-life if absorbed[1].Double-layered Nitrile gloves (≥5 mil); 2[2].
Eye Irritation Eye Irrit. 2 (H319)Fine particulate matter causes mechanical and chemical irritation to the cornea.Snug-fitting, unvented chemical safety goggles.
Combustibility Storage Class 11Organic dust suspended in air can form explosive mixtures[2].Flame-resistant (FR) lab coat; anti-static weighing tools.

Section 3: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness, this protocol incorporates self-validating checkpoints. If any checkpoint fails, the workflow must be halted immediately.

Step-by-Step Methodology: Solution-Phase Peptide Coupling Preparation This workflow details the safe weighing and dissolution of the UAA for downstream 3[3].

  • Step 1: Workspace Validation (The Airflow Check)

    • Action: Activate the chemical fume hood. Tape a small piece of tissue to the bottom of the sash.

    • Validation: The tissue must pull inward steadily. Verify the digital monitor reads a face velocity of ≥100 LFM (Linear Feet per Minute).

    • Causality: Prevents inhalation of aerosolized UAA dust before the container is even opened.

  • Step 2: PPE Donning & Static Mitigation

    • Action: Don an FR lab coat, unvented goggles, an N95 respirator, and two pairs of nitrile gloves. Wipe the exterior of the UAA vial and the weighing spatula with an anti-static zero-charge wipe.

    • Validation: Hold the spatula near a loose piece of weighing paper; if the paper jumps, static is still present. Re-wipe.

    • Causality: Static electricity causes lipophilic powders to scatter, contaminating the hood and increasing exposure risk.

  • Step 3: Closed-System Weighing (Mass Balance Verification)

    • Action: Place the sealed UAA vial on the analytical balance and tare. Open the vial, transfer the required mass directly into a pre-tared reaction flask containing your coupling solvent (e.g., DMF or DCM). Seal both containers.

    • Validation: Re-weigh the stock vial. The negative mass should exactly equal the mass added to the reaction flask. A discrepancy indicates spilled or aerosolized powder.

  • Step 4: Dissolution & Activation

    • Action: Swirl the reaction flask until the UAA is fully dissolved in the solvent. Only once it is in solution should you add coupling reagents (e.g., HATU, DIPEA)[3].

    • Validation: Visual inspection should confirm a clear, homogenous solution.

    • Causality: Handling the chemical in a liquid state eliminates inhalation hazards, transitioning the risk profile strictly to dermal/splash hazards.

Section 4: Spill Response & Disposal Logistics

Even with rigorous protocols, accidental spills occur. The response must be immediate and methodical.

  • Isolate & Alert: Immediately close the fume hood sash to contain the dust. Alert nearby personnel.

  • Dry Clean-Up (Crucial): Do not apply water. Water will not dissolve this highly lipophilic compound efficiently and will only spread the contamination. Instead, use an anti-static brush to sweep the powder into a disposable plastic weigh boat.

  • Chemical Decontamination: Once the bulk powder is removed, wipe the area with paper towels soaked in 70% Isopropanol (IPA) or Ethanol, which effectively solubilizes the N,N-dimethylated residue.

  • Waste Segregation: Place all contaminated wipes, gloves, and the weigh boat into a designated solid hazardous waste container labeled "2" for high-temperature incineration[2].

Section 5: Operational Workflow Visualization

The following diagram illustrates the logical progression of handling this compound, emphasizing the critical decision tree during a spill event.

G Start UAA Receipt & Storage (Desiccated, 2-8°C) PPE Don Required PPE (N95, Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Verify ≥100 LFM Flow) PPE->Hood Weigh Anti-Static Weighing & Solvent Dissolution Hood->Weigh Spill Spill Detected? Hood->Spill Hazard Check React Peptide Coupling Reaction Weigh->React Waste Hazardous Waste Incineration (WGK 3) React->Waste Post-Reaction Spill->React No Clean Dry Sweep & Isolate (Decontaminate with 70% IPA) Spill->Clean Yes Clean->Waste

Workflow for the safe handling, synthesis integration, and spill response of unnatural amino acids.

References

  • (2S)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid - NextSDS. NextSDS.[Link]

  • Analyzing protein posttranslational modifications using enzyme-catalyzed expressed protein ligation. NIH PubMed Central (PMC).[Link]

Sources

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